Technical Documentation Center

Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate
  • CAS: 1260772-97-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Piperidines In the landscape of modern medicinal chemistry, the piperidine scaffold is a ubiquitous and highly valued structural motif, present in a vast number of ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Piperidines

In the landscape of modern medicinal chemistry, the piperidine scaffold is a ubiquitous and highly valued structural motif, present in a vast number of pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for interacting with biological targets. The strategic introduction of fluorine into this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[2] This guide focuses on tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, a chiral building block that combines the benefits of the piperidine core with the unique attributes of fluorine and a hydroxyl functional group, making it a highly sought-after intermediate in the synthesis of novel therapeutics. This document provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, reactivity profile, and its applications in drug discovery for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate exists as multiple diastereomers, with the cis and trans isomers being of primary interest in synthetic applications. The specific stereochemistry of the fluorine and hydroxyl groups plays a critical role in determining the molecule's three-dimensional structure and its subsequent interactions with biological macromolecules. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled and regioselective reactions.[3]

The key physicochemical properties of the different isomers are summarized in the table below. It is important to note that while some experimental data is available, many of the listed properties are based on computational predictions.

Property(3S,4R)-cis-isomer(3S,4S)-trans-isomerGeneral Information
CAS Number 1174020-40-6[4]1174020-44-0[5]Varies by stereoisomer
Molecular Formula C₁₀H₁₈FNO₃[4]C₁₀H₁₈FNO₃[5]C₁₀H₁₈FNO₃
Molecular Weight 219.25 g/mol [4]219.25 g/mol [5]219.25 g/mol
Appearance Solid (form may vary)Solid (form may vary)White powder[3]
Boiling Point (Predicted) 300.8 ± 42.0 °C[6]Not explicitly found~300.8 °C at 760 mmHg
Density (Predicted) 1.15 ± 0.1 g/cm³[6]Not explicitly found~1.15 g/cm³[3]
pKa (Predicted) 13.65 ± 0.40[6]Not explicitly found~13.65[3]
Storage Temperature 2-8°C, sealed in dry conditions[6]Room temperature[7]2-8°C is generally recommended[3]

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for confirming the structure and purity of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. Below is a summary of expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), as well as complex multiplets for the piperidine ring protons. The protons on the carbons bearing the fluorine and hydroxyl groups will exhibit splitting patterns influenced by both adjacent protons and the fluorine atom.

  • ¹³C NMR: The carbon NMR will display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary and methyl carbons of the tert-butyl group, and the carbons of the piperidine ring. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR will show a single resonance, with its chemical shift and coupling constants providing information about its chemical environment and stereochemical relationship with neighboring protons.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (219.25 g/mol ). Common fragmentation patterns involve the loss of the tert-butyl group or isobutylene from the Boc protecting group.[8]

Synthesis of (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate: An Experimental Protocol

The enantioselective synthesis of cis-3-fluoropiperidin-4-ol derivatives is a key challenge, and the following protocol is based on the methodology reported by Shaw, et al. in the Journal of Organic Chemistry.[5] This approach utilizes an enantioselective fluorination of an enamine intermediate.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Electrophilic Fluorination cluster_2 Step 3: Reduction and Purification A N-Boc-4-piperidone B Chiral Amine Catalyst C Enamine Intermediate A->C + B->C D N-Fluorobenzenesulfonimide (NFSI) E Fluorinated Intermediate C->E + D->E F Reducing Agent (e.g., NaBH4) G (3S,4R)-tert-Butyl 3-fluoro-4- hydroxypiperidine-1-carboxylate E->G + F->G

Caption: Synthetic workflow for the enantioselective synthesis of the target compound.

Step-by-Step Methodology

Materials:

  • N-Boc-4-piperidone

  • Chiral amine catalyst (e.g., a modified cinchona alkaloid or a commercially available primary amine)[5]

  • N-Fluorobenzenesulfonimide (NFSI)

  • Sodium borohydride (NaBH₄)

  • Appropriate solvents (e.g., dichloromethane, methanol)

  • Reagents for workup and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel)

Procedure:

  • Enamine Formation:

    • To a solution of N-Boc-4-piperidone in an appropriate anhydrous solvent (e.g., dichloromethane) at room temperature, add the chiral amine catalyst.

    • Stir the mixture for a designated period to allow for the formation of the chiral enamine intermediate. The progress of the reaction can be monitored by an appropriate technique like thin-layer chromatography (TLC).

    • Rationale: The formation of a chiral enamine is the key step for inducing enantioselectivity in the subsequent fluorination. The choice of chiral amine is critical for achieving high enantiomeric excess.[5]

  • Electrophilic Fluorination:

    • Cool the reaction mixture containing the enamine to a low temperature (e.g., -78 °C).

    • Add a solution of NFSI in the same solvent dropwise to the cooled mixture.

    • Allow the reaction to stir at this temperature until the starting material is consumed (as monitored by TLC).

    • Rationale: NFSI serves as an electrophilic fluorine source. The fluorination of the chiral enamine occurs stereoselectively, dictated by the conformation of the enamine-catalyst complex.[5]

  • Reduction and Workup:

    • Quench the reaction by the addition of a reducing agent, such as sodium borohydride, in a suitable solvent like methanol. This step reduces the intermediate iminium species to the desired piperidine.

    • Allow the reaction to warm to room temperature and stir for a specified time.

    • Perform an aqueous workup by adding saturated sodium bicarbonate solution and extracting the product into an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The in-situ reduction of the fluorinated intermediate is a practical approach to obtaining the final product without isolating the potentially unstable intermediate.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate.

    • The enantiopure material can often be obtained through crystallization.[5]

Reactivity and Stability

The chemical behavior of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is dictated by its three key functional groups: the Boc-protected amine, the hydroxyl group, and the fluorine atom.

  • N-Boc Protecting Group: The Boc group is stable under neutral and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the free piperidine.[3] This allows for subsequent functionalization of the nitrogen atom.

  • Hydroxyl Group: The secondary alcohol can undergo typical reactions of alcohols, such as oxidation to a ketone, esterification, or etherification. It can also be converted into a good leaving group (e.g., a mesylate or tosylate) for nucleophilic substitution reactions.

  • Fluorine Atom: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent hydroxyl group and the pKa of the piperidine nitrogen in the deprotected form. The C-F bond is generally stable under most reaction conditions.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated piperidines are highly sought-after building blocks in the pharmaceutical industry.[9] The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and modulate the basicity of the piperidine nitrogen, which can improve pharmacokinetic properties.

tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, with its specific stereochemistry, is a valuable chiral synthon for the synthesis of a variety of biologically active molecules. Its utility has been demonstrated in the development of:

  • Kinase Inhibitors: The piperidine ring can serve as a scaffold to orient pharmacophoric groups within the active site of kinases. The stereochemistry of the fluoro and hydroxyl groups can be crucial for achieving high potency and selectivity.

  • Central Nervous System (CNS) Agents: Piperidine derivatives are known to interact with various receptors and transporters in the CNS. The unique properties imparted by the fluorine atom can be advantageous in designing drugs that target neurological disorders.[2]

  • Antiviral Agents: The incorporation of fluorine can enhance the antiviral activity and pharmacokinetic profile of drug candidates.[2]

Safety and Handling

Based on aggregated GHS information, tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is classified with the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a sophisticated and highly valuable building block for the synthesis of complex, biologically active molecules. Its unique combination of a chiral piperidine scaffold, a fluorine atom, and a hydroxyl group provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for its effective application in the pursuit of novel and improved therapeutics.

References

  • Benchchem. (n.d.). tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40152147, (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. In PubChem. Retrieved from [Link]

  • Shaw, S. J., Goff, D. A., Boralsky, L. A., Irving, M., & Singh, R. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. Journal of Organic Chemistry, 78(17), 8892–8897. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40152148, tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. In PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). IRAK degraders and uses thereof.
  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Talybov, G. M., & Khalfina, A. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4987. [Link]

  • SciELO México. (n.d.). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • National Center for Biotechnology Information. (n.d.). PubChem Substance Summary for SID 104020044, (4S)-4,11-DIETHYL-4-HYDROXY-3,14-DIOXO-3,4,12,14-TETRAHYDRO-1H-PYRANO[3'',4'':6,7]INDOLIZINO[1,2-B]QUINOLIN-9-YL 1,4''-BIPIPERIDINE-1''-CARBOXYLATE. In PubChem. Retrieved from [Link]

Sources

Exploratory

tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate Introduction: A Privileged Scaffold in Modern Medicinal Chemistry The piperidine ring is a ubiquitous and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure Elucidation of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The piperidine ring is a ubiquitous and vital scaffold in the pharmaceutical industry, forming the core of numerous approved drugs.[1][2][3] Its derivatives are integral to over twenty classes of pharmaceuticals, from antihistamines to antipsychotics.[1][3][4] The strategic modification of this six-membered heterocycle allows for the fine-tuning of pharmacological activity. In this context, tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate represents a highly valuable building block for drug development.

This molecule incorporates three key features that are cornerstones of modern medicinal chemistry:

  • The Piperidine Core: A proven pharmacophore that provides a three-dimensional framework for interacting with biological targets.[5]

  • The tert-butoxycarbonyl (Boc) Protecting Group: A stable and reliable protecting group for the piperidine nitrogen, essential for controlled, multi-step organic synthesis.[6][7]

  • Fluorine Substitution: The incorporation of a fluorine atom is a powerful strategy in drug design.[8][9][10] Due to its small size and high electronegativity, fluorine can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a molecule to increase its therapeutic potential.[11][12][13][14]

The presence of two adjacent stereocenters at the C3 (hydroxyl) and C4 (fluoro) positions introduces stereochemical complexity, resulting in the possibility of cis and trans diastereomers, each with a corresponding enantiomer. The precise stereochemistry can significantly impact biological activity, making unambiguous structure elucidation and stereochemical assignment a critical step in the research and development process.

This guide provides a comprehensive, in-depth overview of the synergistic analytical techniques required to fully characterize the structure of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, with a focus on the causality behind experimental choices and the logic of data interpretation.

Part 1: Foundational Analysis - Mass Spectrometry

The first step in characterizing any newly synthesized compound is to confirm its molecular weight. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard for this purpose.

Principle and Experimental Causality

ESI-MS is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. For a molecule like tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, we expect to observe the protonated molecular ion, [M+H]⁺. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Expected Data and Interpretation

The molecular formula is C₁₀H₁₈FNO₃. The theoretical monoisotopic mass is 219.1271 g/mol .[15][16] An HRMS experiment should yield a measured mass that corresponds to this value within a very low error margin (typically < 5 ppm).

  • Molecular Formula: C₁₀H₁₈FNO₃

  • Molecular Weight: 219.25 g/mol [15][16]

  • Expected HRMS (ESI+) [M+H]⁺: 220.1343

Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation, providing further structural confirmation. A characteristic fragmentation pathway would be the loss of the Boc group or components thereof, such as the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (101 Da).

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ adduct.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Compare the measured accurate mass of the most abundant ion with the theoretical mass calculated for the protonated molecule.

Part 2: The Cornerstone of Elucidation - NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules. A combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (e.g., COSY, HSQC) experiments provides a complete picture of the molecular connectivity and stereochemistry.

The Analytical Workflow

The logical flow of NMR experiments is designed to build a comprehensive structural picture from the ground up.

Caption: Logical flow for synthesizing multi-source analytical data.

Summary of Expected Analytical Data

Technique Parameter Expected Observation Inference
HRMS (ESI+) m/z of [M+H]⁺~220.1343Confirms elemental composition C₁₀H₁₈FNO₃.
¹H NMR Boc Protons (9H)~1.4-1.5 ppm (singlet)Presence of Boc protecting group.
Ring Protons~1.5-4.5 ppm (multiplets)Piperidine scaffold.
H-F CouplingsAdditional splitting on H3, H4, H5Proximity of protons to fluorine.
¹³C NMR C4 (C-F)~85-95 ppm (doublet, ¹JCF ≈ 170-250 Hz)Direct confirmation of C-F bond.
C3 (C-OH)~65-75 ppm (doublet, ²JCF)Position of the hydroxyl group adjacent to fluorine.
Boc Carbons~155, 80, 28 ppmPresence of Boc protecting group.
¹⁹F NMR Chemical ShiftSingle signal (multiplet)Single fluorine environment.
MultiplicitySplitting from adjacent protonsConfirms connectivity to C4 and provides stereochemical clues.
2D NMR COSY/HSQCCross-peaksUnambiguously maps the full H-C framework of the molecule.

Conclusion

The structure elucidation of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a systematic process that relies on the synergistic application of modern analytical techniques. Mass spectrometry provides the foundational confirmation of molecular weight and elemental composition. A comprehensive suite of NMR experiments—¹H, ¹³C, ¹⁹F, and 2D correlation spectra—is then essential to piece together the molecular framework, confirm the precise location of the functional groups, and ultimately determine the compound's stereochemistry. This rigorous characterization is a non-negotiable prerequisite for the use of this valuable fluorinated building block in the synthesis of next-generation therapeutics, ensuring both the integrity of the research and the safety and efficacy of potential drug candidates.

References

  • Makarov, M. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • PubChem. (n.d.). 4-Fluoropiperidine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Al-Dies, A. M., et al. (2019). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Molecules. Available at: [Link]

  • O'Hagan, D. (2000). The structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives.
  • Isab, A. A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. Available at: [Link]

  • ATB (Automated Topology Builder). (n.d.). 4-Fluoropiperidine. Available at: [Link]

  • Kumar, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available at: [Link]

  • Sharma, R., & Kumar, V. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Szałaj, N., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. Available at: [Link]

  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]

  • ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action. Available at: [Link]

  • ResearchGate. (n.d.). Fluorinated Heterocycles. Available at: [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Available at: [Link]

  • Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. Available at: [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available at: [Link]

  • ResearchGate. (n.d.). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines. Available at: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

  • ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin. Available at: [Link]

  • University of California, San Diego. (n.d.). 19Fluorine NMR. Available at: [Link]

  • Wiley. (2009).
  • Capot Chemical Co., Ltd. (n.d.). MSDS of tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate. Available at: [Link]

  • ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (n.d.). 13C NMR of Fluorinated Organics. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Available at: [Link]

  • Sunway Pharm Ltd. (n.d.). tert-Butyl (3r,4s)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Available at: [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to tert-Butyl 4-Fluoro-3-hydroxypiperidine-1-carboxylate

This guide provides a comprehensive technical overview of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. Intended for researchers, scientists, and professio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, a pivotal building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's stereochemistry, synthesis, physicochemical properties, and its strategic application in the design of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1] The strategic introduction of fluorine atoms can further enhance a molecule's drug-like characteristics by modulating its metabolic stability, lipophilicity, and, critically, its basicity (pKa).[2][3] The tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate scaffold, particularly the cis-isomer, has emerged as a highly sought-after building block. Its unique stereochemical and electronic properties allow for precise control over the spatial arrangement and physicochemical parameters of the final drug candidate, making it a valuable asset in addressing challenges such as off-target effects and poor bioavailability.[2][4]

Nomenclature and Stereochemistry: Defining the Core Structure

The title compound's structure is characterized by a piperidine ring substituted with a fluorine atom at the 3-position and a hydroxyl group at the 4-position. The nitrogen atom is protected by a tert-butyloxycarbonyl (Boc) group. The relative stereochemistry of the fluorine and hydroxyl groups gives rise to cis and trans diastereomers, each of which exists as a pair of enantiomers.

The most medicinally relevant isomers are the cis-diastereomers, which possess the (3S,4R) and (3R,4S) configurations. The CAS numbers for these key isomers are crucial for unambiguous identification in research and procurement.

Isomer/MixtureStereochemistryCAS Number
Enantiomer 1(3S,4R)-cis1174020-40-6[5]
Enantiomer 2(3R,4S)-cis1174020-42-8[6]
Racemic cis(3S,4R)/( 3R,4S)955028-88-3[5]
Racemic trans(3R,4R)/( 3S,4S)955029-44-4

This guide will focus primarily on the synthesis and properties of the enantiomerically pure cis-isomers due to their documented utility in drug discovery.

Physicochemical and Spectroscopic Data

The introduction of the electronegative fluorine atom has a profound impact on the molecule's properties.

Table of Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₈FNO₃PubChem[5][7]
Molecular Weight219.25 g/mol PubChem[5][7]
AppearanceWhite powderChemicalBook[1]
Boiling Point300.8±42.0 °C (Predicted)ChemicalBook[1]
Density1.15±0.1 g/cm³ (Predicted)ChemicalBook[1]
pKa13.65±0.40 (Predicted)ChemicalBook[1]
Storage2-8°C, Sealed in dry conditionsChemicalBook[1]

Spectroscopic Characterization: Accurate characterization is paramount for confirming the structure and stereochemistry. The following data is for the (3S,4R)-cis-isomer.

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.66 (d, 1H), 3.84-3.81 (br s, 3H), 3.77 (m, 1H), 3.55 (m, 2H), 3.01 (m, 2H), 1.88 (m, 2H), 1.47 (s, 9H).

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals are expected around δ 154 (C=O, Boc), 90-100 (C-F), 80 (quaternary C, Boc), 70-75 (C-OH), and 28 (CH₃, Boc).

  • Mass Spectrometry (ESI): m/z 220.1 [M+H]⁺.

Enantioselective Synthesis: A Field-Proven Protocol

The first enantioselective synthesis of both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol was reported by Shaw et al. in the Journal of Organic Chemistry.[4][8] This method stands as an authoritative protocol and involves two key transformations: an organocatalytic enantioselective fluorination followed by a diastereoselective reduction.

Synthesis Pathway Overview

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Enantioselective Fluorination cluster_step2 Step 2: Diastereoselective Reduction A N-Boc-3-piperidone B tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate A->B  Selectfluor™  Chiral Amine Catalyst  (e.g., modified Cinchona alkaloid)  Solvent (e.g., MeCN) C tert-Butyl (3S,4R)- or (3R,4S)- 4-fluoro-3-hydroxypiperidine-1-carboxylate B->C  Reducing Agent  (e.g., NaBH₄)  Solvent (e.g., MeOH)  Diastereoselective Control

Detailed Experimental Protocol

This protocol is adapted from the work of Shaw et al. and is intended for research purposes.[4] All operations should be conducted by trained personnel in a controlled laboratory setting.

Step 1: Enantioselective Fluorination of tert-Butyl 3-oxopiperidine-1-carboxylate

  • Catalyst Preparation: A modified Cinchona alkaloid catalyst, as described by MacMillan and co-workers, is utilized.[9][10] Alternatively, Shaw et al. demonstrated that commercially available primary amines like α-methylbenzylamine can be used with comparable enantioselectivity.[4][8]

  • Reaction Setup: To a solution of tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) in an appropriate solvent such as acetonitrile, add the chiral amine catalyst (0.1 - 0.2 eq).

  • Fluorination: Cool the mixture to the specified temperature (e.g., -20 °C to 0 °C) and add N-fluorobenzenesulfonimide (NFSI) or Selectfluor™ (1.1 eq) portion-wise over 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, is purified by column chromatography on silica gel.

Step 2: Diastereoselective Reduction to cis-tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

  • Reaction Setup: Dissolve the purified fluorinated ketone from Step 1 in methanol and cool the solution to 0 °C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature at 0 °C. The choice of reducing agent is critical for achieving high cis-diastereoselectivity.

  • Monitoring: Stir the reaction at 0 °C and monitor its completion by TLC or LC-MS.

  • Workup and Purification: Carefully quench the reaction by adding acetone, followed by water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

  • Crystallization: The crude product is a mixture of diastereomers. The desired cis-isomer can be isolated and purified to high enantiomeric excess (>99% ee) by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate).[4]

Mechanistic Rationale for Stereoselectivity
  • Enantioselective Fluorination: The reaction proceeds through the formation of a chiral enamine intermediate between the starting ketone and the chiral amine catalyst.[10] This enamine then attacks the electrophilic fluorine source (e.g., NFSI). The stereochemical environment created by the chiral catalyst directs the fluorinating agent to one face of the enamine, resulting in the preferential formation of one enantiomer of the α-fluoroketone.

Enamine_Fluorination Ketone N-Boc-3-piperidone Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H₂O Catalyst Chiral Amine (R-NH₂) Product α-Fluoro Ketone (Enantiomerically Enriched) Enamine->Product + NFSI NFSI NFSI (F⁺ source) Product->Catalyst Catalyst Turnover

  • Diastereoselective Reduction: The reduction of the cyclic α-fluoroketone is highly diastereoselective. The incoming hydride from NaBH₄ preferentially attacks from the axial face to avoid steric hindrance from the bulky Boc group and to achieve a stable chair-like transition state. This leads to the formation of the equatorial alcohol, resulting in the desired cis relationship between the fluorine and hydroxyl groups.

Applications in Drug Discovery and Development

The cis-4-fluoro-3-hydroxypiperidine scaffold is a valuable building block for introducing conformational constraint and modulating physicochemical properties in drug candidates.

Case Study: MK-0731, a Kinesin Spindle Protein (KSP) Inhibitor

A prominent example of the application of this scaffold is in the development of MK-0731, a clinical candidate for the treatment of taxane-refractory cancers.[2][11][12]

  • The Challenge: Early KSP inhibitors containing a basic piperidine moiety were substrates for the P-glycoprotein (P-gp) efflux pump, limiting their efficacy.[5]

  • The Solution: The introduction of a fluorine atom at the 3-position of the piperidine ring in MK-0731 modulated the pKa of the piperidine nitrogen into an optimal range (pKa = 7.6).[13] This modification reduced its susceptibility to P-gp efflux while maintaining potent inhibition of KSP (IC₅₀ = 2.2 nM).[5][13]

  • The Outcome: The resulting compound, MK-0731, demonstrated an improved in vitro and metabolic profile and advanced to Phase I clinical trials.[5][12] This case highlights the power of strategic fluorination to overcome critical drug development hurdles.

Drug_Development_Logic Problem Initial Lead Compound (High P-gp Efflux) Strategy Strategic Fluorination (Incorporate 3-fluoro-4-hydroxypiperidine) Problem->Strategy Mechanism pKa Modulation (Basicity Reduction) Strategy->Mechanism Outcome Improved Candidate (MK-0731) - Reduced P-gp Efflux - Maintained Potency - Advanced to Clinical Trials Mechanism->Outcome

Broader Therapeutic Potential

The unique properties conferred by the 4-fluoro-3-hydroxypiperidine moiety make it an attractive scaffold for a range of therapeutic targets, including:

  • Kinase Inhibitors: As demonstrated with KSP inhibitors, precise control of basicity and conformation is critical for potent and selective kinase binding.

  • CNS Agents: Modulation of pKa and lipophilicity can improve blood-brain barrier penetration and reduce off-target effects in the central nervous system.

  • Serotonin Receptor Ligands: Fluorination has been shown to beneficially influence the oral absorption of piperidine-containing 5-HT1D receptor ligands.[3]

Safety and Handling

tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a chemical reagent intended for laboratory use only. Standard safety precautions should be observed.

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[7]

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or fume hood.

  • Handling: Avoid dust formation and inhalation of vapors, mist, or gas.[14]

  • Disposal: Dispose of waste material and contaminated packaging through a licensed professional waste disposal service.[14]

Conclusion

tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, particularly in its enantiomerically pure cis-form, is a testament to the power of strategic fluorination in modern drug design. Its synthesis, while requiring careful stereochemical control, is well-established and provides access to a building block that offers nuanced control over the physicochemical properties of a lead molecule. The successful application of this scaffold in overcoming significant hurdles in drug development, such as P-gp efflux in the case of MK-0731, underscores its value and ensures its continued importance in the toolkit of medicinal chemists. As the demand for more sophisticated and targeted therapeutics grows, the strategic use of such precisely engineered building blocks will undoubtedly play a central role in the discovery of the next generation of medicines.

References

  • Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. Journal of Medicinal Chemistry, 51(14), 4239–4252. [Link]

  • Shaw, S. J., et al. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. The Journal of Organic Chemistry, 78(17), 8892–8897. [Link]

  • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826–8828. [Link]

  • PubChem. (n.d.). (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • MacMillan Group. (2005). Enantioselective Organocatalytic r-Fluorination of Aldehydes. Caltech. Retrieved from [Link]

  • PubMed. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. National Library of Medicine. Retrieved from [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2011). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. National Library of Medicine. Retrieved from [Link]

  • MSDS of tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate. (n.d.). Retrieved from [Link]

  • PubMed Central. (2013). A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2008). Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-. Retrieved from [Link]

  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of fluorinated heterocyclic compounds is a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine ato...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of fluorinated heterocyclic compounds is a cornerstone of modern medicinal chemistry. The strategic incorporation of fluorine atoms into drug candidates can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Among these fluorinated scaffolds, the 4-fluoro-3-hydroxypiperidine moiety is of significant interest as a versatile building block for the development of novel therapeutics. This guide provides a comprehensive overview of the synthetic strategies for a key derivative, tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, with a focus on stereochemical control and practical experimental considerations.

The presence of both a fluorine atom and a hydroxyl group on the piperidine ring introduces two stereocenters, making the control of diastereoselectivity a critical aspect of the synthesis. This guide will delve into the prevalent and most effective synthetic routes, primarily focusing on the electrophilic fluorination of a piperidone precursor followed by a diastereoselective reduction of the resulting α-fluoroketone.

Strategic Approaches to the Synthesis

The most common and arguably most efficient pathway to access tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate involves a two-step sequence starting from the readily available N-Boc-4-piperidone. This strategy is advantageous as it allows for the introduction of the fluorine and hydroxyl groups in a controlled manner.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Start N-Boc-4-piperidone Intermediate tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate Start->Intermediate Electrophilic Fluorination Product tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate Intermediate->Product Diastereoselective Reduction

Figure 1: General synthetic workflow.

This approach hinges on two key transformations:

  • α-Fluorination of N-Boc-4-piperidone: This step introduces the fluorine atom at the 3-position of the piperidine ring, generating the key intermediate, tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate.

  • Diastereoselective Reduction of the α-Fluoroketone: The subsequent reduction of the ketone functionality at the 4-position must be carefully controlled to achieve the desired diastereomer of the final product.

Alternative strategies, such as the ring-opening of epoxides or aziridines with a fluoride source, have also been explored for the synthesis of fluorohydrins. However, the fluorination-reduction sequence of a piperidone precursor generally offers a more direct and scalable route.

Part 1: Synthesis of the Key Intermediate: tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate

The synthesis of the α-fluoroketone intermediate is a critical step that sets the stage for the subsequent diastereoselective reduction. The most common method for this transformation is the electrophilic fluorination of the enolate of N-Boc-4-piperidone.

Mechanism of Electrophilic Fluorination

The reaction proceeds via the formation of an enolate from N-Boc-4-piperidone, which then acts as a nucleophile, attacking an electrophilic fluorine source. The choice of the fluorinating agent is crucial for the success of this reaction. Reagents such as Selectfluor® (F-TEDA-BF4) are widely used due to their stability, safety, and high reactivity.

The proposed mechanism is as follows:

Fluorination_Mechanism cluster_1 Enolate Formation cluster_2 Nucleophilic Attack N-Boc-4-piperidone N-Boc-4-piperidone Enolate Enolate N-Boc-4-piperidone->Enolate Base (e.g., LDA) Product tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate Enolate->Product Electrophilic Fluorine Source (e.g., Selectfluor®)

Figure 2: Mechanism of electrophilic fluorination.

Experimental Protocol: Electrophilic Fluorination of N-Boc-4-piperidone

This protocol is a representative procedure for the synthesis of tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate.

Materials:

  • N-Boc-4-piperidone

  • Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene

  • Selectfluor®

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of diisopropylamine in anhydrous THF cooled to -78 °C, slowly add n-butyllithium. Stir the mixture at this temperature for 30 minutes to generate LDA.

  • In a separate flask, dissolve N-Boc-4-piperidone in anhydrous THF and cool the solution to -78 °C.

  • Slowly add the solution of N-Boc-4-piperidone to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour to ensure complete enolate formation.

  • To this solution, add a solution of Selectfluor® in anhydrous THF dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate.

Quantitative Data:

ParameterValue
Typical Yield60-75%
Purity (by NMR)>95%

Part 2: Diastereoselective Reduction of tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate

The reduction of the α-fluoroketone intermediate is the stereochemistry-determining step. The goal is to selectively form one of the two possible diastereomers of the final product. The outcome of this reduction is highly dependent on the choice of the reducing agent and the reaction conditions.

Principles of Diastereoselective Reduction of α-Fluoroketones

The stereochemical outcome of the reduction of cyclic α-substituted ketones is often governed by steric and electronic factors. In the case of α-fluoroketones, the electronegative fluorine atom can influence the trajectory of the incoming hydride nucleophile.

Two main models are often invoked to predict the stereoselectivity of such reductions:

  • Felkin-Anh Model: This model predicts the stereochemical outcome based on steric interactions in the transition state. The largest group on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile.

  • Chelation Control: In the presence of a Lewis acid, a chelating metal can coordinate to both the carbonyl oxygen and the α-substituent (in this case, fluorine), creating a rigid cyclic transition state. The hydride then attacks from the less hindered face of this complex.

For the reduction of tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate, chelation control can be a powerful tool to achieve high diastereoselectivity. The use of certain reducing agents in combination with Lewis acids can favor the formation of a specific diastereomer.

Reduction_Stereocontrol cluster_1 Non-Chelating Conditions cluster_2 Chelating Conditions A Hydride attack from a less hindered face B Mixture of diastereomers A->B C Formation of a rigid chelate complex D Hydride attack from a specific face C->D E Predominantly one diastereomer D->E

Figure 3: Diastereoselective reduction strategies.

Experimental Protocol: Diastereoselective Reduction

The following protocol describes a general procedure for the diastereoselective reduction of tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate. The choice of reducing agent will influence the diastereomeric ratio of the product.

Materials:

  • tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate

  • Reducing agent (e.g., Sodium borohydride, Lithium aluminum hydride)

  • Methanol or Ethanol (for NaBH4)

  • Anhydrous diethyl ether or THF (for LiAlH4)

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure A: Reduction with Sodium Borohydride (typically less selective)

  • Dissolve tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate in methanol at 0 °C.

  • Add sodium borohydride portion-wise to the solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to separate the diastereomers.

Procedure B: Reduction with Lithium Aluminum Hydride (can offer different selectivity)

  • To a suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C, add a solution of tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate in anhydrous diethyl ether dropwise.[1]

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative):

Reducing AgentDiastereomeric Ratio (syn:anti)
Sodium BorohydrideVaries, often moderate selectivity
Lithium Aluminum HydrideCan provide different selectivity, potentially favoring one diastereomer

Note: The actual diastereomeric ratio will depend on the specific reaction conditions and the substrate.

Purification and Characterization

The final product, tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, is typically purified by flash column chromatography on silica gel. The separation of the diastereomers can be challenging and may require careful optimization of the eluent system.

The characterization of the final product and key intermediates is performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the structure and determining the diastereomeric ratio of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.

Conclusion

The synthesis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a valuable process for medicinal chemists and drug development professionals. The most reliable and scalable approach involves the electrophilic fluorination of N-Boc-4-piperidone to form the corresponding α-fluoroketone, followed by a diastereoselective reduction. The key to a successful synthesis lies in the careful control of the reduction step to obtain the desired diastereomer. This guide provides a solid foundation for researchers to develop and optimize the synthesis of this important building block for the discovery of new and improved pharmaceuticals.

References

Sources

Foundational

The Strategic Role of tert-Butyl 4-Fluoro-3-hydroxypiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among the privileged fluorinated motifs, the 4-fluoro-3-hydroxypiperidine core has emerged as a particularly valuable building block. This technical guide provides an in-depth exploration of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, a key intermediate that provides access to this important scaffold. We will delve into its synthesis, stereochemical considerations, and, most critically, its application in the development of innovative therapeutics, including Calcitonin Gene-Related Peptide (CGRP) receptor antagonists for migraine and Kinesin Spindle Protein (KSP) inhibitors for oncology. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique properties of this versatile building block.

Introduction: The Power of Fluorine in Piperidine Scaffolds

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and basic nitrogen atom allow it to engage in a wide range of biological interactions. The introduction of fluorine, the most electronegative element, into the piperidine ring can profoundly influence its properties in a predictable manner.[2][3]

The strategic placement of a fluorine atom can:

  • Modulate Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen. This is a critical parameter for optimizing drug candidates, as it can influence their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their off-target activity, such as hERG channel affinity, which is a key factor in cardiac toxicity.[4][5]

  • Influence Conformation: The stereoelectronic effects of the C-F bond can alter the conformational preferences of the piperidine ring, which can in turn affect its binding to a biological target.

  • Enhance Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can lead to an increased half-life and improved bioavailability of a drug.

  • Improve Membrane Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[2]

tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, with its strategically placed fluorine and hydroxyl groups, and a readily removable Boc protecting group, serves as an ideal starting material for the synthesis of a diverse array of complex molecules with tailored biological activities.

Synthesis and Stereochemical Control

The biological activity of molecules derived from tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is critically dependent on their stereochemistry. Therefore, the development of stereoselective synthetic routes to access specific isomers of this building block is of paramount importance.

A common approach to the synthesis of the cis-isomer, (3S,4R)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, involves the enantioselective fluorination of a suitable precursor. A representative synthetic workflow is outlined below.

Experimental Protocol: Enantioselective Synthesis of (3S,4R)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

This protocol is a representative example and may require optimization based on specific laboratory conditions and available reagents.

Step 1: Boc Protection of 4-Hydroxypiperidine

  • To a solution of 4-hydroxypiperidine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a base like triethylamine or sodium bicarbonate (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc)2O (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-hydroxypiperidine-1-carboxylate.

Step 2: Oxidation to the Ketone

  • Dissolve the product from Step 1 in DCM.

  • Add a suitable oxidizing agent, such as Dess-Martin periodinane or perform a Swern oxidation.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction and perform an aqueous workup to isolate tert-butyl 4-oxopiperidine-1-carboxylate.

Step 3: Enantioselective Fluorination

  • This is a critical step that often employs a chiral catalyst and an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide, NFSI).

  • In a glovebox or under an inert atmosphere, dissolve a chiral catalyst (e.g., a chiral palladium complex) in a suitable anhydrous solvent.

  • Add the tert-butyl 4-oxopiperidine-1-carboxylate.

  • Add the electrophilic fluorinating agent and stir at the appropriate temperature until the reaction is complete.

  • The reaction is then quenched and purified by column chromatography to yield the fluorinated ketone.

Step 4: Stereoselective Reduction

  • Dissolve the fluorinated ketone in a suitable solvent like methanol or ethanol.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a reducing agent that will favor the formation of the cis-diol, such as sodium borohydride.

  • Stir the reaction for several hours at low temperature.

  • Quench the reaction and perform an aqueous workup to yield the desired (3S,4R)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.

Synthesis_Workflow

Physicochemical Properties and Structural Analysis

The physicochemical properties of the different stereoisomers of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate are crucial for their application in synthesis.

PropertyValue
Molecular Formula C10H18FNO3
Molecular Weight 219.25 g/mol
Appearance Typically a white to off-white solid
Solubility Soluble in most organic solvents
Stereoisomers (3S,4R), (3R,4S), (3S,4S), (3R,4R)

The conformational analysis of the fluorinated piperidine ring is a complex interplay of steric and stereoelectronic effects. The preference for the axial or equatorial position of the fluorine atom is influenced by the presence of other substituents and the protonation state of the piperidine nitrogen. Understanding these conformational preferences is key to designing molecules with the desired three-dimensional shape for optimal target engagement.

Applications in the Synthesis of Biologically Active Molecules

The true value of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules. Below are two prominent examples.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists for Migraine

Migraine is a debilitating neurological disorder, and the blockade of the CGRP receptor has emerged as a highly effective therapeutic strategy. Several small-molecule CGRP receptor antagonists, known as "gepants," have been developed. The synthesis of these complex molecules often relies on chiral building blocks, including fluorinated piperidines.[6][7]

The syn-1,2-amino-fluoropiperidine moiety is a key pharmacophore in some CGRP receptor antagonists.[6][7] tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate can be converted to the corresponding amino derivative, which is then incorporated into the final drug molecule. The fluorine atom in this scaffold is crucial for modulating the basicity of the piperidine nitrogen, which can improve the oral bioavailability and reduce off-target effects of the final drug.

CGRP_Antagonist_Synthesis

Kinesin Spindle Protein (KSP) Inhibitors for Oncology

KSP is a motor protein that plays a critical role in the formation of the bipolar spindle during mitosis. Inhibition of KSP leads to mitotic arrest and subsequent cell death in proliferating cancer cells. This makes KSP an attractive target for the development of novel anticancer agents.

MK-0731 is a potent and selective KSP inhibitor that has been investigated in clinical trials.[8] A key structural feature of MK-0731 is an N-methyl-3-fluoro-4-(aminomethyl)piperidine urea moiety.[8] The synthesis of this crucial fragment can be envisioned to start from a suitably protected 4-fluoro-3-hydroxypiperidine derivative. The introduction of fluorine was found to be critical for modulating the pKa of the piperidine nitrogen, which in turn reduced efflux by P-glycoprotein (Pgp), a common mechanism of drug resistance.[8]

KSP_Inhibitor_Signaling

Conclusion

tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a prime example of a "smart" building block in modern drug discovery. Its pre-installed fluorine and hydroxyl functionalities, combined with the versatility of the piperidine scaffold, provide medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The successful application of this and related fluorinated piperidines in the development of CGRP receptor antagonists and KSP inhibitors underscores their importance. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, we can anticipate that this valuable building block will play an even greater role in the creation of the next generation of innovative medicines.

References

  • CN105439939A - Synthetic method of (S)
  • tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate - PubChem. (URL: [Link])

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. (URL: [Link])

  • (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine - PubChem. (URL: [Link])

  • Burgey, C. S., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. The Journal of Organic Chemistry, 84(13), 8633–8646. (URL: [Link])

  • Burgey, C. S., et al. (2019). Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine. PubMed, 31225964. (URL: [Link])

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. (URL: [Link])

  • Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4- aminopiperidine - DOI. (URL: [Link])

  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 276, 116523. (URL: [Link])

  • Ku, T. C., et al. (2010). Asymmetric Synthesis of Telcagepant, a CGRP Receptor Antagonist for the Treatment of Migraine. The Journal of Organic Chemistry, 75(22), 7609–7619. (URL: [Link])

  • (3S,4R)-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate - MySkinRecipes. (URL: [Link])

  • tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate - PubChem. (URL: [Link])

  • Beccalli, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Molecules, 29(7), 1648. (URL: [Link])

  • Akther, T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(3), 1162. (URL: [Link])

  • Cox, C. D., et al. (2011). Kinesin Spindle Protein (KSP) Inhibitors. 9. Discovery of (2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731) for the Treatment of Taxane-Refractory Cancer. Journal of Medicinal Chemistry, 54(17), 5965–5981. (URL: [Link])

Sources

Exploratory

A Technical Guide to tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate Derivatives: Synthesis, Stereochemistry, and Applications in Modern Drug Discovery

Abstract: The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. The piperidine ring, a privileged structure in numerous approved drugs, becomes an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. The piperidine ring, a privileged structure in numerous approved drugs, becomes an exceptionally valuable building block when functionalized with fluorine. This technical guide provides an in-depth analysis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, a stereochemically rich and versatile synthetic intermediate. We will explore its critical physicochemical properties, delve into robust and stereoselective synthetic strategies, and discuss its application in the development of next-generation therapeutics. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique conformational and electronic properties of fluorinated piperidines to address complex biological targets.

The Strategic Imperative of Fluorinated Piperidines

The piperidine motif is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its ability to confer aqueous solubility and occupy three-dimensional space, enabling precise interactions with biological targets. The introduction of a fluorine atom, an element with unique properties including high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, imparts significant advantages.[1][2]

Strategic fluorination of the piperidine ring can profoundly influence a molecule's:

  • Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, prolonging the half-life of a drug candidate.[3][4]

  • Basicity (pKa): The inductive electron-withdrawing effect of fluorine lowers the pKa of the piperidine nitrogen, which can optimize absorption, reduce off-target ion channel activity, and improve the overall pharmacokinetic profile.[5]

  • Binding Affinity and Conformation: Fluorine's gauche effect and its ability to participate in non-canonical hydrogen bonds can pre-organize the piperidine ring into a bioactive conformation, enhancing binding affinity and selectivity for its target.[1][3]

The tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate core, with its orthogonal protecting group (Boc) and two adjacent stereocenters, serves as a powerful and versatile platform for introducing these benefits in a controlled, stereodefined manner.[6][7]

Physicochemical Properties & Stereochemical Landscape

The relationship between the fluorine at C4 and the hydroxyl group at C3 dictates the molecule's stereochemistry, which is paramount for biological activity. The two primary diastereomers are the cis and trans isomers, each with its corresponding enantiomers.

Isomer ConfigurationIUPAC NamePubChem CID
(3S, 4R) - cis tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate53385710
(3S, 4S) - trans tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate40152148

Data sourced from the National Center for Biotechnology Information.[6][8]

Key Physicochemical Data:

PropertyValueSource
Molecular Formula C₁₀H₁₈FNO₃PubChem[6]
Molecular Weight 219.25 g/mol PubChem[6][8]
Boiling Point (Predicted) 300.8 ± 42.0 °CChemicalBook[7]
Density (Predicted) 1.15 ± 0.1 g/cm³ChemicalBook[7]
pKa (Predicted) 13.65 ± 0.40ChemicalBook[7]

The cis vs. trans orientation of the substituents dramatically influences the conformational equilibrium of the piperidine ring (chair, boat, twist-boat). This conformational preference, driven by steric and electronic interactions (e.g., gauche effects), directly impacts how the molecule presents its binding epitopes to a target protein, making stereochemical control during synthesis a non-negotiable requirement.

Foundational Synthetic Strategies

The primary challenge in synthesizing these building blocks is the precise and predictable installation of the two adjacent stereocenters at C3 and C4. Several robust strategies have been developed to address this.

Causality in Synthetic Route Selection

The choice of synthetic route is governed by the desired stereochemical outcome, the availability of starting materials, and scalability. For instance, asymmetric hydrogenation is often chosen for its high enantioselectivity and use of readily available pyridine precursors.[2][9] In contrast, diastereoselective reductions offer a direct approach if a suitable fluorinated ketone can be accessed, with the choice of hydride source (e.g., bulky vs. small) dictating the facial selectivity of the attack.

G cluster_0 Synthetic Pathways to 4-Fluoro-3-hydroxypiperidines A Fluorinated Pyridine Precursors B Asymmetric Hydrogenation (Chiral Catalyst, e.g., Rh/Ru) A->B High Enantioselectivity Target Stereodefined tert-butyl 4-fluoro-3- hydroxypiperidine-1-carboxylate B->Target C N-Boc-4-Fluoropiperidin-3-one D Diastereoselective Reduction (e.g., NaBH4, L-Selectride) C->D Direct, Relies on Facial Bias D->Target E N-Boc-3-hydroxypiperidine F Electrophilic Fluorination (e.g., Selectfluor) E->F Late-stage Fluorination F->Target

Caption: Key synthetic workflows for accessing the target scaffold.

Protocol: Enantioselective Synthesis of a cis-3-Fluoropiperidin-4-ol Building Block

This protocol is adapted from a validated, peer-reviewed methodology and demonstrates a common industrial approach. The core of this synthesis is the highly stereoselective reduction of a protected 3-pyridinone intermediate.

Reference: Shaw, S. J., et al., Journal of Organic Chemistry, 2013, 78(17), 8892-8897.[6]

Step 1: Epoxidation of N-Boc-1,2,3,6-tetrahydropyridine

  • To a stirred solution of N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv) in dichloromethane (DCM, ~0.5 M) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 equiv) portion-wise, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude epoxide, which is often used directly in the next step.

Step 2: Regioselective Ring-Opening with a Fluoride Source

  • Dissolve the crude epoxide (1.0 equiv) in a suitable solvent such as acetonitrile or THF.

  • Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) or potassium fluoride with a phase-transfer catalyst (e.g., 18-crown-6), and heat the reaction to reflux.

  • Monitor the reaction for the formation of the desired trans-fluoro alcohol regioisomer.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate N-Boc-3-fluoro-4-hydroxypiperidine (as a racemic mixture of enantiomers).

Step 3: Oxidation to the Ketone

  • Dissolve the fluoro alcohol (1.0 equiv) in DCM (~0.2 M).

  • Add Dess-Martin periodinane (DMP, ~1.5 equiv) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench with a 1:1 mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.

  • Stir vigorously for 30 minutes, then separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry, and concentrate. Purify by column chromatography to yield N-Boc-3-fluoropiperidin-4-one.

Step 4: Stereoselective Reduction to the cis-Fluoro Alcohol

  • Dissolve the fluoroketone (1.0 equiv) in anhydrous methanol or ethanol at -78 °C under a nitrogen atmosphere.

  • Add sodium borohydride (NaBH₄, ~1.5 equiv) portion-wise. The use of a simple hydride source like NaBH₄ typically favors axial attack on the ketone, leading to the equatorial hydroxyl group, which corresponds to the desired cis diastereomer.

  • Stir at low temperature for 1-2 hours, then allow to warm slowly.

  • Quench the reaction carefully with water or saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate to yield the target cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate. Enantiomeric separation can be achieved via chiral HPLC or by using a chiral reducing agent.

Application in Drug Design & Structure-Activity Relationships (SAR)

The true value of this scaffold lies in its role as a versatile building block for creating more complex drug candidates.[7] After synthesis, the Boc-protecting group can be easily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the secondary amine, which serves as a handle for further derivatization via reductive amination, amide coupling, or arylation.

SAR cluster_1 Impact of Fluorine on Drug Properties Core Fluorine Introduction on Piperidine Scaffold pKa Lowers pKa (Basicity) Core->pKa Lipo Increases Lipophilicity (LogP) Core->Lipo Metabolism Blocks Metabolic Hotspots Core->Metabolism Conformation Induces Bioactive Conformation Core->Conformation PK Enhanced PK Profile (e.g., Oral Bioavailability, Reduced Clearance) pKa->PK Lipo->PK Metabolism->PK Binding Improved Binding Affinity & Selectivity Conformation->Binding

Caption: The multifaceted impact of fluorine on key drug discovery parameters.

SAR Insights from Analogous Scaffolds: While specific SAR data for derivatives of this exact piperidine are often proprietary, principles can be drawn from analogous systems like fluorinated pyrrolidines. In the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, introducing a fluorine atom at the 4-position of a 2-cyanopyrrolidine scaffold significantly enhanced inhibitory activity.[10] This enhancement is often attributed to the fluorine atom's ability to form favorable interactions within the S2 pocket of the enzyme and to stabilize a preferred ring pucker conformation for optimal binding. This highlights a key principle: the strategic placement of fluorine is not merely for metabolic blocking but is a tool for actively improving potency through conformational and electronic effects.[10]

Conclusion and Future Outlook

The tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate core represents a high-value, versatile building block for contemporary drug discovery. Its utility is rooted in the powerful combination of the privileged piperidine scaffold and the strategic placement of fluorine, which allows for the fine-tuning of physicochemical and pharmacokinetic properties. The well-established and increasingly refined synthetic routes to access specific stereoisomers of this compound empower medicinal chemists to conduct rigorous structure-activity relationship studies and rationally design drug candidates with superior properties. As the demand for molecules with improved metabolic stability, tailored basicity, and enhanced potency continues to grow, the application of stereochemically defined fluorinated building blocks like this will undoubtedly expand into new and challenging therapeutic areas.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53385710, (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. Available from: [Link].

  • Ciaccia, M., et al. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 2018. Available from: [Link].

  • Mampuys, P., et al. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 2020. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 40152148, tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Available from: [Link].

  • Singh, I. P., & Kumar, A. Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 2015. Available from: [Link].

  • ResearchGate. 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Available from: [Link].

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link].

  • Mampuys, P., et al. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 2020. Available from: [Link].

  • Structure-Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives. Available from: [Link].

  • Khusnutdinova, E. F., et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 2022. Available from: [Link].

  • ResearchGate. Fluorine in drug discovery: Role, design and case studies. Available from: [Link].

  • Fujii, S., et al. Design, synthesis and structure-activity relationship of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxyisoprop-2-yl)phenylsilane derivatives as liver X receptor agonists. Bioorganic & Medicinal Chemistry, 2022. Available from: [Link].

  • Bertrand, M. P., et al. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 2013. Available from: [Link].

  • Fluorine in drug discovery: Role, design and case studies. Available from: [Link].

  • Kaping, S., et al. Structure-Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 2023. Available from: [Link].

  • Fukushima, H., et al. Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 2008. Available from: [Link].

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: [Link].

Sources

Foundational

An In-Depth Technical Guide to tert-Butyl 4-Fluoro-3-hydroxypiperidine-1-carboxylate: Synthesis, Stereochemistry, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry The piperidine ring is a ubiquitous scaffold in medicinal chemistry, pre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in a vast number of approved drugs.[1] Its three-dimensional structure allows for the precise positioning of substituents to interact with biological targets. The strategic incorporation of fluorine into this privileged scaffold has become a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and conformational preferences.[2]

This technical guide focuses on a particularly valuable fluorinated building block: tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate . The presence of both a fluorine atom and a hydroxyl group offers multiple points for diversification and creates a chiral scaffold with distinct stereochemical and conformational properties. This guide will provide an in-depth review of the synthesis of its various stereoisomers, an analysis of their conformational behavior, and a discussion of their applications in modern drug discovery, supported by detailed experimental protocols and structural insights.

Stereoselective Synthesis: Accessing the Key Stereoisomers

The biological activity of molecules containing the 4-fluoro-3-hydroxypiperidine scaffold is critically dependent on the relative and absolute stereochemistry of the fluorine and hydroxyl substituents. Therefore, the development of stereoselective synthetic routes to access each of the four possible stereoisomers is of paramount importance.

Synthesis of the cis-(3S,4R) and (3R,4S)- Isomers

An enantioselective synthesis of cis-3-fluoropiperidin-4-ol has been reported, providing a key entry point to the (3S,4R) and (3R,4S) isomers of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate.[3][4][5][6] The synthesis commences with the enantioselective fluorination of a piperidinone precursor, followed by diastereoselective reduction of the ketone and subsequent protection of the piperidine nitrogen.

Experimental Protocol: Enantioselective Synthesis of tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate [4][6]

Step 1: Enantioselective Fluorination

  • To a solution of N-Boc-piperidin-4-one in an appropriate solvent (e.g., toluene), is added a chiral amine catalyst (e.g., a primary amine derived from a cinchona alkaloid or α-methylbenzylamine) and a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

  • The reaction is stirred at room temperature until completion, monitored by TLC or LC-MS.

  • Aqueous workup followed by column chromatography affords the chiral α-fluoroketone.

Step 2: Diastereoselective Reduction

  • The α-fluoroketone is dissolved in a suitable solvent (e.g., methanol) and cooled to 0 °C.

  • A reducing agent, such as sodium borohydride, is added portion-wise. The hydride attacks from the face opposite to the fluorine atom, leading to the cis-product with high diastereoselectivity.

  • The reaction is quenched, and the product is extracted and purified to yield cis-1-Boc-3-fluoropiperidin-4-ol.

Step 3: Boc Protection

  • The resulting fluorinated amino alcohol is then protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the compound with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a solvent such as dichloromethane.

  • Purification by column chromatography yields the desired tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate. The (3R,4S) enantiomer can be obtained by using the opposite enantiomer of the chiral catalyst in Step 1.

Causality Behind Experimental Choices:

  • The choice of a chiral amine catalyst in the fluorination step is crucial for establishing the initial stereocenter. The catalyst forms a chiral enamine intermediate with the piperidinone, which then reacts with the electrophilic fluorine source from a sterically less hindered face, leading to high enantioselectivity.[4][6]

  • The diastereoselectivity of the reduction is governed by Felkin-Anh or Cram chelation models, where the incoming hydride preferentially attacks from the less hindered face, directed by the existing stereocenter at the fluorine-bearing carbon.

Synthesis of the trans-(3S,4S) and (3R,4R)- Isomers

Accessing the trans isomers typically requires a different synthetic strategy, often involving nucleophilic opening of an epoxide or alternative reduction conditions that favor the formation of the trans diastereomer.

Conceptual Synthetic Workflow for trans-Isomers

G start N-Boc-1,2,3,6-tetrahydropyridine epoxidation Epoxidation (e.g., m-CPBA) start->epoxidation epoxide N-Boc-3,4-epoxypiperidine epoxidation->epoxide opening Regio- and Stereoselective Epoxide Opening with a Fluoride Source epoxide->opening trans_product tert-Butyl (trans)-4-fluoro-3-hydroxypiperidine-1-carboxylate opening->trans_product

Caption: Conceptual workflow for the synthesis of trans-4-fluoro-3-hydroxypiperidine.

Conformational Analysis: The Influence of Fluorine

The introduction of a fluorine atom significantly impacts the conformational equilibrium of the piperidine ring. In many fluorinated piperidines, there is a notable preference for the fluorine atom to occupy an axial position, which can be attributed to a combination of stereoelectronic effects.[7][8][9]

Key Stereoelectronic Interactions:

  • Charge-Dipole Interactions: In the protonated form, a favorable interaction can occur between the positive charge on the nitrogen and the partial negative charge on the axial fluorine atom (C-F···HN+).

  • Hyperconjugation: A stabilizing hyperconjugative interaction can exist between an anti-periplanar C-H or C-C bond and the low-lying σ* orbital of the C-F bond. This is often more pronounced when the fluorine is in the axial position.

Conformational Preferences of cis- and trans-Isomers

G cluster_cis cis-Isomer cluster_trans trans-Isomer cis_ax Axial Fluorine (Favored) cis_eq Equatorial Fluorine cis_ax->cis_eq Ring Flip trans_ax Axial Fluorine trans_eq Equatorial Fluorine trans_ax->trans_eq Ring Flip G start tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate deprotection Boc Deprotection start->deprotection coupling Amide Coupling or Reductive Amination deprotection->coupling final_compound Final Drug Candidate coupling->final_compound

Caption: General workflow for the use of the building block in synthesis.

Conclusion

tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a valuable and versatile building block in modern medicinal chemistry. Its stereoselective synthesis provides access to a range of three-dimensional scaffolds that can be used to explore structure-activity relationships and optimize the properties of drug candidates. The presence of both a fluorine atom and a hydroxyl group allows for fine-tuning of physicochemical properties and provides multiple handles for further chemical modification. The understanding of its conformational preferences, driven by the stereoelectronic effects of the fluorine atom, allows for the rational design of conformationally constrained molecules. As the demand for more sophisticated and highly optimized drug candidates continues to grow, the importance of such well-defined, three-dimensional building blocks will undoubtedly increase.

References

  • tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. PubChem. (n.d.). Retrieved from [Link]

  • (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. PubChem. (n.d.). Retrieved from [Link]

  • Bell, I. M., Fraley, M. E., Gallicchio, S. N., Ginnetti, A., Mitchell, H. J., Paone, D. V., Staas, D. D., Wang, C., & Zartman, C. B. (2017). Piperidinone carboxamide azaindane CGRP receptor antagonists. U.S. Patent No. 9,833,448 B2. U.S.
  • Ciubotaru, O. D., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(34), 10861–10869.
  • Fluorinated building blocks in drug design: new pathways and targets. (2024). Future Science.
  • He, W., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • Shaw, S. J., Goff, D. A., Boralsky, L. A., Irving, M., & Singh, R. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. The Journal of Organic Chemistry, 78(17), 8892–8897.
  • Kasenov, R. Z., et al. (2022).
  • Bell, I. M., Fraley, M. E., Gallicchio, S. N., Ginnetti, A., Mitchell, H. J., Paone, D. V., Staas, D. D., Wang, C., & Zartman, C. B. (2014). Piperidinone carboxamide azaindane CGRP receptor antagonists. U.S.
  • Donald, J. (2021). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. White Rose eTheses Online.
  • Protein kinase B inhibitors. (2018). U.S. Patent No. 10,059,714 B2.
  • The conformational preferences of cis‐3‐fluoro‐4‐methylpiperidine (3)... (n.d.). ResearchGate. Retrieved from [Link]

  • Shaw, S. J., Goff, D. A., Boralsky, L. A., Irving, M., & Singh, R. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed.
  • Ermert, P., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141–6146.
  • Cgrp antagonist compounds. (2020). WIPO Patent Application WO/2020/249970 A1.
  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). ResearchGate. Retrieved from [Link]

  • A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (2010). WIPO Patent Application WO/2010/065447 A3.
  • Full article: Fluorinated building blocks in drug design: new pathways and targets. (2024). Taylor & Francis Online.
  • Shaw, S. J., Goff, D. A., Boralsky, L. A., Irving, M., & Singh, R. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry.
  • CGRP antagonists. (2007). U.S. Patent No. 7,183,277 B2.
  • Ermert, P., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.
  • Process for making CGRP receptor antagonists. (2015). U.S.
  • Kasenov, R. Z., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Enantioselective synthesis of 3,3-difluoropyrrolidin-4-ol, a valuable building block in medicinal chemistry. (2013). PubMed.
  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (2021). Organic and Biomolecular Chemistry.
  • Le Roch, M., et al. (2018). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 16(33), 6035-6039.
  • Patent Application Publication (10) Pub. No.: US 2015/0259354 A1. (2015). Google APIs.
  • Recio, R., et al. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. European Journal of Medicinal Chemistry, 243, 114730.
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). MDPI.
  • A State of the Art of Antioxidant Properties of Curcuminoids in Neurodegener

Sources

Exploratory

A Technical Guide to tert-Butyl 4-Fluoro-3-hydroxypiperidine-1-carboxylate: A Strategic Building Block in Modern Medicinal Chemistry

Introduction: The Convergence of Privileged Scaffolds and Strategic Fluorination In the landscape of modern drug discovery, the piperidine ring stands out as a quintessential privileged scaffold. Its three-dimensional st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Convergence of Privileged Scaffolds and Strategic Fluorination

In the landscape of modern drug discovery, the piperidine ring stands out as a quintessential privileged scaffold. Its three-dimensional structure and ability to engage in key interactions have cemented its presence in a vast array of pharmaceuticals, from central nervous system agents to anticancer therapies.[1][2][3] The inherent versatility of the piperidine core allows for intricate decoration with functional groups that fine-tune a molecule's pharmacological profile.[1] Parallel to the enduring utility of such scaffolds, the strategic incorporation of fluorine has become a cornerstone of rational drug design.[4][5][6] Fluorine's unique electronic properties can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity for its biological target.[4][6]

This guide focuses on tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, a building block that represents the powerful synergy of these two design philosophies. By combining the conformationally defined piperidine core with the modulating effects of vicinal fluorine and hydroxyl groups, this reagent offers medicinal chemists a sophisticated tool for lead optimization and the creation of novel chemical entities. We will explore the unique physicochemical properties, conformational intricacies, synthesis, and strategic applications of this valuable scaffold.

G pKa Reduced pKa (Lower Basicity) pk Improved Oral Absorption Reduced hERG Liability pKa->pk conf Conformational Rigidity (Axial-F Preference) bind Pre-organized for Binding (Lower Entropic Cost) conf->bind met Enhanced Metabolic Stability (Blocked CYP Oxidation) start start start->conf Stereoelectronic Effects (Hyperconjugation) start->met

Caption: Key medicinal chemistry advantages derived from the fluorinated piperidine scaffold.

Synthesis of the Scaffold

The synthesis of enantiomerically pure tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate isomers is a non-trivial but well-documented process, reflecting its value in the field. A common and effective strategy involves the dearomatization-hydrogenation of appropriately substituted fluoropyridines. [7][8]This approach can provide excellent diastereoselectivity. [7]Other modern methods include asymmetric intramolecular aminofluorination of alkenes. [5] An enantioselective synthesis of the cis-3-fluoro-4-hydroxypiperidine scaffold, a closely related precursor, highlights a typical workflow that can be adapted. [9]The process often starts from a chiral starting material or employs an asymmetric reaction to set the key stereocenters.

Representative Experimental Protocol: Conceptual Synthesis

The following protocol is a conceptual representation based on established chemical principles for the synthesis of such scaffolds. This is an illustrative example and should be adapted and optimized based on laboratory-specific conditions and safety protocols.

Objective: To synthesize a stereoisomer of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate from a Boc-protected piperidone precursor.

  • Step 1: Asymmetric Aldol Addition

    • To a solution of N-Boc-4-piperidone in an anhydrous aprotic solvent (e.g., THF) at -78 °C, add a solution of a chiral lithium amide base.

    • After stirring for 30-60 minutes, add a suitable electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI).

    • Allow the reaction to warm slowly to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry over Na₂SO₄, and purify by column chromatography to yield tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.

  • Step 2: Stereoselective Reduction

    • Dissolve the fluorinated ketone from Step 1 in a suitable solvent (e.g., methanol or ethanol) and cool to 0 °C.

    • Add a stereoselective reducing agent (e.g., sodium borohydride for the cis-product or L-Selectride® for the trans-product, depending on the desired diastereomer).

    • Monitor the reaction by TLC until completion.

    • Carefully quench the reaction with water and extract the product.

    • Purify the crude product via flash column chromatography to yield the desired diastereomer of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate.

  • Step 3: Characterization

    • Confirm the structure and stereochemistry of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and chiral HPLC. The coupling constants between H3, H4, and F4 in the ¹H and ¹⁹F NMR spectra are critical for confirming the relative stereochemistry.

Applications and Case Studies in Drug Design

The true value of this building block is demonstrated in its application to solve complex challenges in drug discovery programs. Its integrated features can be leveraged to enhance both pharmacokinetic and pharmacodynamic properties.

Modulating Pharmacokinetics and Metabolism
  • Enhanced Metabolic Stability: The piperidine ring is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a major metabolic pathway. The presence of a highly stable C-F bond can block these sites of metabolism, thereby increasing the half-life and metabolic stability of the drug candidate. [2][4]* Improved Bioavailability: As previously mentioned, the fluorine-induced reduction in pKa can lead to a more favorable absorption profile. [10]This is a critical parameter for developing orally administered drugs.

Case Study: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral anti-hyperglycemic agents used for the treatment of type 2 diabetes. [11]These drugs work by preventing the degradation of incretin hormones, which regulate insulin secretion. [11]Many DPP-4 inhibitors feature a central amine-containing ring that mimics the proline residue of natural substrates.

The 4-fluoro-3-hydroxypiperidine scaffold is an excellent candidate for incorporation into novel DPP-4 inhibitors. The 3-hydroxyl group can form key hydrogen bonds within the S2 subsite of the DPP-4 active site, while the piperidine nitrogen interacts with key acidic residues (Glu205/Glu206). The fluorine atom can serve multiple purposes: enhancing binding affinity through favorable electrostatic interactions, improving the pharmacokinetic profile, and providing conformational rigidity to lock the piperidine ring in the optimal binding pose. [12]

Case Study: Neurokinin (NK) Receptor Antagonists

Neurokinin receptors, particularly NK1 and NK3, are G-protein coupled receptors implicated in a range of physiological processes, including pain, inflammation, and sex-hormone regulation. [13]Piperidine-containing structures are common motifs in the design of potent NK receptor antagonists. [14]For antagonists targeting the central nervous system, achieving brain penetration is often a major hurdle. The strategic use of fluorination can modulate lipophilicity and reduce pKa, two key factors that govern a molecule's ability to cross the blood-brain barrier. The conformational constraint provided by the fluoro-hydroxy substitution pattern can also enhance selectivity for a specific neurokinin receptor subtype.

cluster_lead Lead Compound cluster_mod Modification cluster_optimized Optimized Candidate Lead Generic Piperidine Scaffold BuildingBlock tert-Butyl 4-fluoro-3-hydroxy -piperidine-1-carboxylate Lead->BuildingBlock Incorporate Scaffold PK Improved PK (Metabolic Stability, Oral Absorption) BuildingBlock->PK PD Improved PD (Binding Affinity, Selectivity) BuildingBlock->PD

Caption: Workflow illustrating the use of the building block to enhance lead compounds.

Conclusion and Future Outlook

tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is more than a simple chemical reagent; it is a product of rational design that provides a ready-made solution to common problems in medicinal chemistry. The strategic combination of a privileged piperidine scaffold with the powerful modulating effects of fluorine and the synthetic versatility of a hydroxyl group offers an unparalleled advantage. Its ability to confer conformational rigidity, enhance metabolic stability, and fine-tune physicochemical properties like basicity makes it a highly valuable asset in the development of next-generation therapeutics. As drug discovery continues to move towards more complex and three-dimensional chemical matter, the demand for sophisticated, rationally designed building blocks like this will only continue to grow, solidifying its role in the modern medicinal chemist's toolbox.

References

  • G. T. W. G. K. S. M. M. S. W. M. G. Benjamin G. N. M. R. J. H. F. G. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link]

  • D. S. D. A. O. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • PubChem. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. PubChem. [Link]

  • PubChem. (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. PubChem. [Link]

  • Sunway Pharm Ltd. tert-Butyl (3r,4s)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Sunway Pharm Ltd. [Link]

  • S. M. D. L. V. K. A. K. V. G. K. D. R. S. K. A. S. S. S. Design, Synthesis and Evaluation of a Neurokinin 1 Receptor-Targeted Near IR Dye for Fluorescence Guided Surgery of Neuroendocrine Cancers. Bioconjugate Chemistry. [Link]

  • G. T. W. G. K. S. M. M. S. W. M. G. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications. [Link]

  • M. A. D. M. I. A. S. M. R. S. A. C. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • A. D. M. G. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • M. F. C. M. F. M. A. A. C. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • G. T. W. G. K. S. M. M. S. W. M. G. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • M. G. M. B. C. M. A. G. G. P. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters. [Link]

  • H. N. M. K. K. I. M. T. Y. Spiro-substituted piperidines as neurokinin receptor antagonists. II. Syntheses and NK2 receptor-antagonistic activities of N-[2-aryl-4-(spiro-substituted piperidin-1'-yl)butyl]carboxamides. Chemical & Pharmaceutical Bulletin. [Link]

  • B. G. N. M. R. J. H. F. G. G. T. W. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • P. S. S. A. K. K. G. S. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • A. S. A. Fluorinated building blocks in drug design: new pathways and targets. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • D. S. D. A. O. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • A. D. C. S. D. N. P. S. J. W. M. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. [Link]

  • S. D. Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]

  • A. A. M. H. F. J. P. A. K. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules. [Link]

  • B. G. N. M. R. J. H. F. G. G. T. W. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie. [Link]

  • B. G. N. M. R. J. H. F. G. G. T. W. The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

  • Q. Z. Y. Z. C. L. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules. [Link]

  • S. U. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • A. R. P. B. M. T. S. G. P. M. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Bioorganic & Medicinal Chemistry. [Link]

  • A. M. A. Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OA Text. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Integration of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate in Modern Organic Synthesis: Application Notes and Protocols

Introduction: A Privileged Scaffold in Medicinal Chemistry The piperidine moiety is a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and abi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The piperidine moiety is a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to engage in key binding interactions have cemented its status as a privileged scaffold. The strategic introduction of fluorine into the piperidine ring, a common practice in modern drug discovery, can profoundly influence a molecule's physicochemical and pharmacological properties.[2][3] Fluorination can modulate basicity (pKa), enhance metabolic stability, improve membrane permeability, and promote favorable protein-ligand interactions.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the versatile applications of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, a key building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors.

This guide will delve into the practical applications of this building block, providing detailed, step-by-step protocols for its incorporation into advanced synthetic intermediates. The causality behind experimental choices will be elucidated, offering field-proven insights to ensure procedural success and reproducibility.

Core Attributes of the Building Block

tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate exists as multiple stereoisomers, each offering unique three-dimensional arrangements of its functional groups. The cis and trans diastereomers, along with their respective enantiomers, provide a rich toolkit for structure-based drug design. The Boc-protecting group offers a stable yet readily cleavable handle for manipulating the piperidine nitrogen, while the hydroxyl group serves as a versatile point for further functionalization. The fluorine atom, vicinal to the hydroxyl group, introduces a significant electronic and conformational bias, which can be strategically exploited in molecular design.

Table 1: Physicochemical Properties of Representative Isomers

Property(3S,4R)-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate[4](3S,4S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate[5]
Molecular Formula C₁₀H₁₈FNO₃C₁₀H₁₈FNO₃
Molecular Weight 219.25 g/mol 219.25 g/mol
Appearance White to off-white solidWhite to off-white solid
Stereochemistry cistrans

Application in the Synthesis of Kinase Inhibitors: A Workflow

Kinase inhibitors are a major class of therapeutics, particularly in oncology and immunology. The unique structural and electronic properties of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate make it an ideal starting material for the synthesis of potent and selective kinase inhibitors, such as those targeting Bruton's Tyrosine Kinase (BTK) and Janus Kinases (JAKs).[6][7]

The general workflow for incorporating this building block involves two key transformations: O-alkylation of the hydroxyl group and N-arylation of the piperidine nitrogen following Boc-deprotection.

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Advanced Intermediate cluster_3 Final Product Assembly A tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate B O-Alkylation (e.g., Mitsunobu or Williamson Ether Synthesis) A->B Step 1 C Boc Deprotection B->C Step 2 D N-Arylation (e.g., Buchwald-Hartwig Amination) C->D Step 3 E Functionalized Fluoropiperidine Scaffold D->E F Coupling with Kinase-Targeting Moiety E->F G Final Kinase Inhibitor F->G G A Deprotected Fluoropiperidine E Reaction at Elevated Temperature A->E B Aryl Halide B->E C Pd Catalyst + Ligand + Base C->E D Inert Solvent (e.g., Toluene) D->E F Workup and Purification E->F G N-Arylated Product F->G

Sources

Application

Application Notes: tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate as a Strategic Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Piperidines The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its three-dimensional structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals.[1] Its three-dimensional structure allows for the precise orientation of substituents to engage with biological targets. However, unsubstituted piperidines often possess high basicity (pKa > 10), which can lead to off-target effects, such as hERG ion channel inhibition, and poor pharmacokinetic profiles.[2]

The introduction of fluorine into the piperidine ring is a powerful strategy to modulate these properties.[3] Specifically, the use of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate offers a trifecta of advantages for the drug discovery scientist:

  • Modulation of Basicity: The strongly electron-withdrawing fluorine atom significantly lowers the pKa of the piperidine nitrogen, mitigating risks associated with high basicity.[2]

  • Conformational Control: Fluorine substitution can enforce a specific ring conformation through stereoelectronic effects, potentially pre-organizing the molecule for optimal binding to its target.[3][4]

  • Vectors for Elaboration: The hydroxyl group and the nitrogen (after deprotection) provide two orthogonal handles for further chemical modification, allowing for the exploration of chemical space. The Boc-protecting group ensures stability and controlled reactivity during synthetic sequences.[5]

This document serves as a comprehensive guide to the strategic application and practical use of this versatile building block.

Physicochemical Properties & Stereochemical Considerations

The relative stereochemistry of the fluorine and hydroxyl groups is critical, as it dictates the molecule's three-dimensional shape and interaction with protein targets. The cis and trans diastereomers, along with their respective enantiomers, are all commercially available and offer distinct conformational preferences.

PropertyValueData Source
Molecular FormulaC₁₀H₁₈FNO₃PubChem[6]
Molecular Weight219.25 g/mol PubChem[6]
Stereoisomers(3R,4S), (3S,4R), (3S,4S), (3R,4R)Echemi[7]
AppearanceWhite to off-white solid---
Hazard CodesH302, H315, H319, H335PubChem[6]

Expert Insight: The choice of stereoisomer is a critical design element. For example, studies have shown that an axial orientation of fluorine can result in a higher relative pKa compared to its equatorial counterpart due to favorable C-F/N+-H antiparallel dipole interactions.[1] This nuanced understanding allows for the fine-tuning of a lead compound's physicochemical properties.

Strategic Applications in Drug Design

The true power of this building block lies in its ability to solve common challenges in medicinal chemistry.

pKa Attenuation for Improved Safety and Bioavailability

The introduction of a fluorine atom at the C4 position significantly lowers the basicity of the piperidine nitrogen. This is a well-established strategy to reduce hERG liability and improve oral absorption, as highly basic compounds are often sequestered in the lysosome or are too polar to efficiently cross membranes.[1]

pKa_Modulation cluster_0 High Basicity (pKa ~10-11) cluster_1 Reduced Basicity (pKa ~7-9) cluster_2 Potential Liabilities cluster_3 Improved Profile Piperidine Unsubstituted Piperidine FluoroPiperidine 4-Fluoro-Piperidine Piperidine->FluoroPiperidine Inductive Effect of Fluorine hERG hERG Binding Piperidine->hERG Poor_PK Poor Bioavailability Piperidine->Poor_PK Safe Reduced hERG Risk FluoroPiperidine->Safe Good_PK Enhanced Oral Absorption FluoroPiperidine->Good_PK

Figure 1. Impact of Fluorine on Piperidine pKa and Drug Properties.
Dual Functionality for Library Synthesis

The Boc-protected nitrogen and the free hydroxyl group are orthogonal functional handles. The amine can be revealed under acidic conditions for subsequent amidation, alkylation, or reductive amination, while the hydroxyl group can be functionalized via etherification, esterification, or Mitsunobu reactions.

Synthesis_Workflow cluster_N N-Deprotection & Functionalization cluster_O O-Functionalization start tert-butyl 4-fluoro-3-hydroxypiperidine -1-carboxylate deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection Acid o_functionalization O-Alkylation (Williamson) O-Arylation (Buchwald) Mitsunobu Reaction start->o_functionalization Base or Reagents n_functionalization Amidation Reductive Amination Sulfonylation deprotection->n_functionalization final Diverse Compound Library n_functionalization->final o_functionalization->final

Figure 2. General synthetic workflow utilizing the building block.

Experimental Protocols & Methodologies

The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrates and equipment.

Protocol 1: N-Boc Deprotection

Rationale: The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, prized for its stability in a wide range of conditions but readily cleaved under acidic treatment.[5] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method due to the volatility of the reagents and byproducts, simplifying workup.

  • Reagents & Equipment:

    • tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (1.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA) (5-10 eq)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine, Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

  • Procedure:

    • Dissolve the Boc-protected piperidine (1.0 eq) in DCM (approx. 0.1 M concentration) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (5-10 eq) dropwise to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

    • Monitor Progress: Check for the consumption of starting material by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator.

    • Workup: Carefully re-dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize excess acid. Caution: CO₂ evolution.

    • Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude amine salt. The product can often be used directly or purified further by crystallization or chromatography.

  • Self-Validation: Successful deprotection is confirmed by the disappearance of the t-butyl signal (singlet, ~1.5 ppm) in the ¹H NMR spectrum and a corresponding mass change in LC-MS analysis.

Protocol 2: O-Alkylation of the Hydroxyl Group (Williamson Ether Synthesis)

Rationale: The Williamson ether synthesis is a robust method for forming ethers. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group, forming a nucleophilic alkoxide which then displaces a halide on the desired electrophile.

  • Reagents & Equipment:

    • tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Suspend NaH (1.2 eq) in anhydrous THF in a flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C.

    • Dissolve the protected piperidine (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete alkoxide formation.

    • Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor Progress: Follow the reaction by TLC or LC-MS.

    • Workup: Carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

  • Self-Validation: Formation of the ether product is confirmed by the appearance of new signals corresponding to the added alkyl group in the ¹H and ¹³C NMR spectra and the expected mass increase in LC-MS.

Case Study: Application in Kinase Inhibitor Development

While specific drug examples containing this exact fragment are often proprietary, the strategic approach is well-documented. For instance, the non-fluorinated analog, (S)-N-Boc-3-hydroxypiperidine, is a key intermediate in the synthesis of the BTK inhibitor Ibrutinib.[8][9][10] In a hypothetical optimization scenario, a medicinal chemist might introduce the 4-fluoro substituent to address observed liabilities in a similar kinase inhibitor program.

Hypothetical Problem: A lead compound with a 3-hydroxypiperidine moiety shows potent kinase inhibition but suffers from high clearance and potential hERG toxicity due to the basicity of the piperidine nitrogen.

Solution using the Building Block:

  • Synthesize Analogues: Replace the existing 3-hydroxypiperidine with the (3S,4R)- and (3S,4S)-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate stereoisomers.

  • Rationale: The fluorine atom is expected to lower the pKa, potentially reducing hERG binding and improving the pharmacokinetic profile.[2]

  • Analysis: The resulting analogues would be tested for kinase potency, metabolic stability in liver microsomes, and hERG inhibition. The stereochemistry of the fluoro and hydroxyl groups would be critical for maintaining potency, as it dictates the precise vector for the rest of the molecule, influencing key hydrogen bonds and hydrophobic interactions in the kinase active site.

Conclusion

tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is more than a simple building block; it is a sophisticated tool for molecular design. Its pre-installed fluorine and hydroxyl groups, combined with a stable Boc-protecting group, provide a streamlined solution for addressing multiple drug discovery challenges simultaneously, including basicity, conformation, and metabolic stability. By understanding the stereochemical and electronic implications of this scaffold, researchers can accelerate the development of safer and more effective medicines.

References

  • MDPI. (2022-03-08). Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Available from: [Link]

  • Google Patents. (CN105439939A). Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • PubChem. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Available from: [Link]

  • MDPI. (2023-01-28). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026-01-24). The Role of Fluorinated Pyridines in Modern Drug Discovery. Available from: [Link]

  • Patsnap. (EP3640224A1). Preparation method of (S)-N-BOC-3-hydroxypiperidine. Available from: [Link]

  • National Center for Biotechnology Information. (2016-01-28). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Available from: [Link]

  • Scientific Update. (2019-11-19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available from: [Link]

  • Taylor & Francis Online. (2009-12-08). The role of fluorine in medicinal chemistry. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

  • PubMed. (2016-04-01). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Available from: [Link]

  • National Center for Biotechnology Information. (2025-06-26). Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction. Available from: [Link]

  • Cambridge MedChem Consulting. (2023-12-14). Tuning basicity. Available from: [Link]

  • National Center for Biotechnology Information. (2020-06-17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Available from: [Link]

  • ACS Publications. (2020-06-26). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. (2018-08-29). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Available from: [Link]

  • Google Patents. (EP2070899A1). Deprotection of N-BOC compounds.
  • SciSpace. (2011). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available from: [Link]

  • European Patent Office. (EP2070899A1). Deprotection of N-BOC compounds. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Versatile Building Block: tert-Butyl 4-Fluoro-3-hydroxypiperidine-1-carboxylate

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of pharmaceuticals due to its favorable pha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Piperidines in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern drug discovery, appearing in a vast array of pharmaceuticals due to its favorable pharmacokinetic properties. The introduction of fluorine into this privileged structure offers a powerful tool for medicinal chemists to modulate key drug-like properties such as metabolic stability, pKa, and binding affinity. The strategic placement of a fluorine atom, as seen in tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, creates a synthetically versatile building block with significant potential for the development of novel therapeutics. This document provides a detailed guide to key chemical transformations of this valuable intermediate, offering experimentally grounded protocols and the scientific rationale behind them.

The presence of the fluoro and hydroxyl groups on adjacent carbons, combined with the Boc-protected nitrogen, allows for a range of selective modifications. This guide will focus on three principal classes of reactions: the oxidation of the secondary alcohol, the nucleophilic substitution at the hydroxyl-bearing carbon, and the deprotection of the piperidine nitrogen. For each of these, we will provide detailed, step-by-step protocols, discuss the underlying chemical principles, and offer insights into potential challenges and optimization strategies.

I. Oxidation of the Secondary Alcohol: Accessing the Corresponding Ketone

The oxidation of the 3-hydroxyl group to the corresponding ketone, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, provides a key intermediate for further functionalization, such as reductive amination or the introduction of nucleophiles via addition to the carbonyl. The choice of oxidant is critical to ensure high conversion without affecting the sensitive Boc-protecting group or the C-F bond. We present two robust and widely used methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Comparative Overview of Oxidation Methods
Oxidation MethodKey ReagentsTypical YieldReaction TimeAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, Triethylamine>95%2-4 hoursHigh yield, reliable for diverse substrates.Requires cryogenic temperatures (-78 °C), generates foul-smelling dimethyl sulfide byproduct.[1]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)90-95%1-3 hoursMild, room temperature conditions, straightforward workup.[2][3][4]Reagent is relatively expensive and can be explosive under specific conditions.[1]
Protocol 1: Swern Oxidation

This method is a high-yield and reliable choice for the oxidation of the secondary alcohol.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Reactant tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate Product tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate Reactant->Product Swern Oxidation Reagents Oxalyl Chloride, DMSO, Triethylamine

A simplified workflow for Swern Oxidation.

Materials:

  • tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Oxalyl chloride (or trifluoroacetic anhydride as a less toxic alternative)

  • Triethylamine (Et₃N)

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM (volume to make a ~0.5 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, prepare a solution of anhydrous DMSO (2.4 equivalents) in anhydrous DCM.

  • Slowly add the DMSO solution to the oxalyl chloride solution, ensuring the internal temperature does not exceed -65 °C. Stir for 15 minutes.

  • Dissolve tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Maintain the temperature at -78 °C and stir for 1 hour.

  • Add triethylamine (5.0 equivalents) to the flask, again ensuring the temperature remains below -65 °C. The mixture may become thick.

  • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature over approximately 30 minutes.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method offers the advantage of proceeding under mild, non-acidic conditions at room temperature.[2][3][4]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Reactant tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate Product tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate Reactant->Product DMP Oxidation Reagent Dess-Martin Periodinane

A simplified workflow for Dess-Martin Periodinane Oxidation.

Materials:

  • tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

  • Dess-Martin Periodinane (DMP) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a solution of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

II. Nucleophilic Substitution via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific inversion of secondary alcohols and the introduction of a wide range of nucleophiles.[5][6] This is particularly valuable for creating libraries of analogues with diverse functionalities at the 3-position of the piperidine ring.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Reactant1 tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate Product Substituted Piperidine Derivative (with inverted stereochemistry) Reactant1->Product Mitsunobu Reaction Reactant2 Nucleophile (e.g., R-COOH, Phthalimide) Reactant2->Product Reagents PPh₃, DIAD/DEAD

A simplified workflow for the Mitsunobu Reaction.

Protocol 3: Mitsunobu Reaction with Benzoic Acid

This protocol details the introduction of a benzoate ester with inversion of stereochemistry.

Materials:

  • tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Benzoic acid (1.5 equivalents)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (1.0 equivalent), benzoic acid (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove; careful chromatography is required. Using polymer-supported triphenylphosphine can simplify purification.[7]

III. Deprotection of the Piperidine Nitrogen

The final step in many synthetic sequences is the removal of the Boc protecting group to liberate the free piperidine nitrogen. This is typically achieved under acidic conditions.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product Reactant Boc-protected piperidine derivative Product Deprotected piperidine salt Reactant->Product Boc Deprotection Reagent Trifluoroacetic Acid (TFA) or HCl

A simplified workflow for Boc Deprotection.

Protocol 4: Boc Deprotection with Trifluoroacetic Acid (TFA)

This is a standard and efficient method for Boc group removal.

Materials:

  • Boc-protected piperidine derivative

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or other base for neutralization

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 equivalent) in DCM (a 10-20% solution of TFA in DCM is common).

  • Add trifluoroacetic acid (TFA) (5-10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA.

  • The resulting product will be the TFA salt. To obtain the free amine, dissolve the residue in DCM and carefully neutralize with a saturated aqueous solution of NaHCO₃ or another suitable base until the aqueous layer is basic.

  • Separate the layers and extract the aqueous layer multiple times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine. Alternatively, the product can be precipitated as a hydrochloride salt by treating the TFA salt with a solution of HCl in diethyl ether.

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Oxalyl chloride and trifluoroacetic acid are corrosive and toxic; handle with extreme care.

  • Dess-Martin periodinane is a potentially explosive solid; avoid grinding or heating.

  • Reactions at low temperatures should be conducted with appropriate insulation and care to prevent frostbite.

Conclusion

tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a highly valuable and versatile building block for medicinal chemistry. The protocols outlined in this guide provide a solid foundation for its synthetic manipulation. By understanding the principles behind these reactions and carefully controlling the experimental conditions, researchers can effectively leverage this intermediate to construct novel and complex molecules with therapeutic potential.

References

  • National Institutes of Health. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • ACS Publications. Oxidation of fluoroalkyl-substituted carbinols by the Dess-Martin reagent. [Link]

  • Google Patents. Preparation method of (S)-N-Boc-3-hydroxypiperidine.
  • ACS Publications. Enantioselective Syntheses of 2-Alkyl- and 2,6-Dialkylpiperidine Alkaloids: Preparations of the Hydrochlorides of (−)-Coniine, (−)-Solenopsin A, and (−)-Dihydropinidine. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Future4200. Large-Scale Oxidations in the Pharmaceutical Industry†. [Link]

  • ResearchGate. How can I perform a Mitsunobu reaction between 1-(tert-butyl) 4-ethyl 3-hydroxy-1H-pyrazole-1,4-dicarboxylate and neopentyl alcohol?. [Link]

  • PubChem. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. [Link]

  • The Royal Society of Chemistry. Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Novel Urea- and Guanidine-Based Derivatives for the Treatment of Obesity-Related Hepatic Steatosis. [Link]

  • PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. [Link]

  • YouTube. Dess-Martin-Periodinane oxidation. [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • Google Patents. US10336775B2 - Glycosidase inhibitors.
  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). [Link]

  • Synthetic Communications. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]

  • Michigan State University. Swern Oxidation Proceedure. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (PDF) Application of Dess-Martin oxidation in total synthesis of natural products. [Link]

  • PubChem. (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. [Link]

Sources

Application

spectroscopic analysis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (NMR, IR, MS)

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide to the spectroscopic analysis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, a key heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the spectroscopic analysis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry.[1] We detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and purity assessment of this compound. The protocols and interpretative guidance herein are designed for researchers and scientists in pharmaceutical development, offering a framework for the rigorous characterization of complex small molecules.

Introduction

The piperidine scaffold is a privileged structure in modern drug discovery, appearing in numerous approved pharmaceuticals.[2] The introduction of fluorine into such scaffolds can significantly modulate physicochemical properties like metabolic stability and binding affinity. Consequently, substituted building blocks such as tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate are of high value. Its molecular formula is C₁₀H₁₈FNO₃ with a molecular weight of 219.25 g/mol .[3][4]

Given the potential for stereoisomerism (e.g., cis and trans diastereomers), a multi-technique spectroscopic approach is not merely recommended but essential for confirming the precise molecular structure and stereochemistry. This guide establishes the causality behind the analytical choices and provides robust, self-validating protocols for generating high-quality analytical data.

Integrated Spectroscopic Workflow

The structural confirmation of a molecule like tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate relies on integrating complementary data from different spectroscopic techniques. NMR provides the carbon-hydrogen framework and stereochemical insights, FTIR confirms the presence of key functional groups, and MS verifies the molecular weight and provides fragmentation data that supports the overall structure.

G cluster_input Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Confirmation Sample Analyte: tert-butyl 4-fluoro-3- hydroxypiperidine-1-carboxylate NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Aliquots Prepared FTIR FTIR Spectroscopy Sample->FTIR Aliquots Prepared MS Mass Spectrometry (ESI-MS) Sample->MS Aliquots Prepared NMR_Data Framework & Stereo (Chemical Shifts, Couplings) NMR->NMR_Data Generates FTIR_Data Functional Groups (O-H, C=O, C-F) FTIR->FTIR_Data Generates MS_Data Molecular Weight & Fragmentation MS->MS_Data Generates Conclusion Unambiguous Structural Elucidation NMR_Data->Conclusion Integrated Analysis FTIR_Data->Conclusion Integrated Analysis MS_Data->Conclusion Integrated Analysis

Sources

Method

Application Notes and Protocols for the Synthesis of tert-Butyl 4-Fluoro-3-hydroxypiperidine-1-carboxylate

Authored by a Senior Application Scientist These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of tert-butyl 4-fluoro-3-hydroxypiperidine...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. This valuable building block is integral to the development of novel therapeutics, and a thorough understanding of its synthesis is crucial for efficient drug discovery pipelines. This document outlines the primary synthetic routes, discusses the critical reaction conditions and reagents, and provides detailed, field-proven protocols.

Introduction: The Significance of Fluorinated Piperidines

The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties. In medicinal chemistry, fluorination is a widely employed strategy to enhance metabolic stability, improve binding affinity, and modulate pKa. The piperidine scaffold is a ubiquitous motif in pharmaceuticals, and its fluorinated derivatives are of particular interest. tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, with its defined stereochemistry, serves as a key intermediate in the synthesis of a variety of biologically active compounds, including kinase inhibitors and central nervous system agents.[1] The synthesis of this molecule, however, presents unique challenges, particularly in achieving stereocontrol during the fluorination step.

Synthetic Strategies: A Two-Phase Approach

The synthesis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is best approached in two distinct phases: first, the synthesis of the precursor, tert-butyl 3-hydroxypiperidine-1-carboxylate, and second, the diastereoselective fluorination of this intermediate.

Phase 1: Synthesis of the Precursor, tert-Butyl 3-hydroxypiperidine-1-carboxylate

The synthesis of the N-Boc protected 3-hydroxypiperidine is a well-established process. The choice of route often depends on the desired stereochemistry and the scale of the reaction.

A straightforward approach to the racemic precursor involves the protection of commercially available 3-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

Figure 1: General scheme for the Boc-protection of 3-hydroxypiperidine.

A typical procedure involves reacting 3-hydroxypiperidine with Boc₂O in the presence of a mild base, such as sodium bicarbonate, in a biphasic solvent system like dichloromethane and water.[2]

For many pharmaceutical applications, a specific enantiomer of the final product is required. (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate is a key intermediate for the synthesis of the anticancer drug ibrutinib.[3][4] Two primary strategies are employed for its asymmetric synthesis: chemical resolution and enzymatic reduction.

  • Chemical Resolution: This classical approach involves the separation of a racemic mixture of 3-hydroxypiperidine using a chiral resolving agent, such as D-pyroglutamic acid or a tartaric acid derivative, followed by Boc protection.[5][6] While effective, this method can be lower yielding and require multiple operational steps.[6]

  • Enzymatic Reduction: A more efficient and greener alternative is the asymmetric reduction of the corresponding ketone, N-Boc-3-piperidone, using a ketoreductase (KRED) enzyme.[3][7] This method often proceeds with high enantioselectivity and yield.

Workflow for Enzymatic Reduction:

G A N-Boc-3-piperidone D (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate A->D Biocatalytic Reduction B Ketoreductase (KRED) Cofactor (e.g., NADPH) B->D C Cofactor Regeneration System (e.g., Glucose Dehydrogenase/Glucose) C->B Regenerates Cofactor E Reaction Monitoring (HPLC) D->E F Work-up and Purification E->F Upon Completion

Figure 2: Workflow for the enzymatic synthesis of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate.

This biocatalytic approach offers a highly efficient route to the enantiomerically pure precursor, which is critical for the synthesis of stereospecific final products.[7]

Phase 2: Diastereoselective Fluorination

The introduction of a fluorine atom at the C4 position of tert-butyl 3-hydroxypiperidine-1-carboxylate is the most challenging step in the synthesis. The goal is to achieve high diastereoselectivity, favoring either the cis or trans isomer, depending on the desired final product. Direct fluorination of secondary alcohols can be achieved with various deoxofluorinating reagents.

Several reagents are available for the deoxofluorination of alcohols. The choice of reagent can influence the reaction conditions, functional group tolerance, and stereochemical outcome.

ReagentCommon NameKey Features
Diethylaminosulfur trifluorideDASTWidely used, but can be thermally unstable.
Bis(2-methoxyethyl)aminosulfur trifluorideDeoxo-Fluor®More thermally stable alternative to DAST.
Perfluoro-1-butanesulfonyl fluoride/triethylamine trihydrofluoridePBSF/Et₃N·3HFMilder conditions, good functional group tolerance.[6]

The reaction with these reagents typically proceeds through an SN2 mechanism, which results in an inversion of stereochemistry at the reacting center. Therefore, starting with a specific enantiomer of the 3-hydroxy precursor allows for the predictable formation of a specific diastereomer of the 4-fluoro product.

Proposed Fluorination Mechanism (using DAST):

G A (3S)-N-Boc-3-hydroxypiperidine C Intermediate Alkoxysulfurane A->C + DAST B DAST B->C E (3S,4R)-N-Boc-4-fluoro-3-hydroxypiperidine (cis-isomer) C->E SN2 attack by F⁻ D Fluoride Ion (F⁻) D->E

Figure 3: Proposed SN2 mechanism for the fluorination of (S)-tert-butyl 3-hydroxypiperidine-1-carboxylate with DAST.

Starting with the (S)-enantiomer of the alcohol, an SN2 attack by fluoride at the C4 position (assuming activation at the hydroxyl group) would lead to the (R)-configuration at C4, resulting in the (3S, 4R) or cis-diastereomer.[8] Conversely, starting with the (R)-alcohol would yield the (3R, 4S) or trans-diastereomer.

Given the potential challenges of direct fluorination, such as side reactions and incomplete stereocontrol, alternative strategies have been developed for the synthesis of fluorinated piperidines. One such strategy involves the catalytic hydrogenation of a corresponding fluoropyridine precursor.[9] This method can offer high diastereoselectivity and is amenable to scale-up. However, it requires the synthesis of the appropriately substituted fluoropyridine, which may involve multiple steps.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times.

Protocol 1: Synthesis of Racemic tert-Butyl 3-hydroxypiperidine-1-carboxylate

Materials:

  • 3-Hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-hydroxypiperidine (1.0 eq) in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate (3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization from a suitable solvent (e.g., n-hexane) to obtain colorless solid tert-butyl 3-hydroxypiperidine-1-carboxylate.[2]

Protocol 2: Proposed Deoxofluorination of tert-Butyl 3-hydroxypiperidine-1-carboxylate

Materials:

  • tert-Butyl 3-hydroxypiperidine-1-carboxylate (racemic or enantiomerically pure)

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST or Deoxo-Fluor® (1.1 - 1.5 eq) via syringe, keeping the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the desired tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate.

Self-Validation: The identity and purity of the final product should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and chiral HPLC to determine the diastereomeric ratio.

Data Summary

The following table summarizes the expected products based on the stereochemistry of the starting material for the proposed fluorination protocol.

Starting MaterialExpected Major ProductCommon Name
(3S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate(3S, 4R)-tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylatecis-isomer[8]
(3R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate(3R, 4S)-tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylatetrans-isomer
Racemic tert-Butyl 3-hydroxypiperidine-1-carboxylateMixture of cis- and trans-diastereomers

Conclusion

The synthesis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a multi-step process that requires careful control of reaction conditions, particularly during the fluorination step, to achieve the desired stereochemical outcome. While the synthesis of the precursor alcohol is well-documented, the direct fluorination requires careful selection of reagents and optimization of conditions. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to successfully synthesize this important building block for drug discovery and development.

References

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents.
  • 1-Boc-3-hydroxypiperidine | C10H19NO3 | CID 545699 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. Available at: [Link]

  • tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Chiral FLP-catalyzed asymmetric hydrogenation of 3-fluorinated chromones. Chemical Communications (RSC Publishing). Available at: [Link]

  • tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 1514399 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis - ACS Publications. Available at: [Link]

  • Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. MDPI. Available at: [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. Available at: [Link]

  • Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles - PMC. National Center for Biotechnology Information. Available at: [Link]

  • CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone - Google Patents.
  • Rhodium-Catalyzed Asymmetric Synthesis of 1,2-Disubstituted Allylic Fluorides. PubMed. Available at: [Link]

  • (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. Pipzine Chemicals. Available at: [Link]

  • Direct and Convenient Conversion of Alcohols to Fluorides. Organic Letters. Available at: [Link]

  • Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Application

The Strategic Incorporation of Fluorinated Piperidines in Modern Pharmaceutical Research: Application Notes and Protocols

Introduction: The Piperidine Scaffold and the Fluorine Advantage The piperidine motif is a cornerstone in pharmaceutical sciences, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold and the Fluorine Advantage

The piperidine motif is a cornerstone in pharmaceutical sciences, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in FDA-approved drugs.[1] Its saturated, six-membered ring structure provides a versatile three-dimensional framework for interacting with biological targets. However, the inherent properties of the piperidine ring, such as its basicity and susceptibility to metabolic degradation, can present challenges in drug development. The introduction of fluorine into the piperidine scaffold has emerged as a powerful strategy to overcome these hurdles and fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[2][3]

Fluorine, being the most electronegative element, imparts unique electronic properties to organic molecules when it replaces a hydrogen atom.[4] This substitution can lead to profound changes in a molecule's pKa, metabolic stability, conformation, and binding affinity, ultimately enhancing its drug-like properties.[3] This guide provides a detailed overview of the key applications of fluorinated piperidines in pharmaceutical research, complete with experimental protocols and insights into the rationale behind their use.

Part 1: Fine-Tuning Physicochemical and Pharmacokinetic Properties

The strategic placement of fluorine atoms on the piperidine ring allows for precise control over a molecule's behavior in a biological system.

Application Note 1.1: Modulating Basicity (pKa) to Enhance Drugability and Mitigate Off-Target Effects

The basicity of the piperidine nitrogen is a critical parameter that influences a drug's solubility, absorption, and potential for off-target effects, such as hERG channel inhibition, which can lead to cardiotoxicity.[5] Fluorination provides a reliable method for attenuating the pKa of the piperidine nitrogen. The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby lowering its basicity.[6] This modulation can be critical for improving a drug's oral bioavailability and reducing its interaction with unwanted targets.[5][7]

Table 1: Impact of Fluorination on the pKa of the Piperidine Ring

CompoundpKaRationale for pKa Change
Piperidine~11.2Reference compound
3-Fluoropiperidine (axial F)~7.6The axial C-F bond is antiparallel to the N+-H bond in the protonated form, leading to a higher relative pKa compared to the equatorial isomer.[5]
3-Fluoropiperidine (equatorial F)~6.6The equatorial fluorine exerts a stronger inductive effect, leading to a greater reduction in basicity.[5]
4,4-Difluoropiperidine~6.4The two fluorine atoms provide a significant cumulative electron-withdrawing effect, substantially lowering the pKa.
Protocol 1.1: Experimental Determination of pKa via Potentiometric Titration

This protocol outlines a standard method for the experimental determination of the pKa of a fluorinated piperidine derivative.

Materials:

  • Fluorinated piperidine derivative

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • High-purity water (Milli-Q or equivalent)

  • Potentiometer with a pH electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the fluorinated piperidine derivative and dissolve it in 50 mL of high-purity water. If the compound has limited aqueous solubility, a co-solvent such as methanol or ethanol may be used, but the pKa value will be an apparent pKa (pKaapp).

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.

  • Acidification: If the sample is a free base, add a stoichiometric excess of the standardized HCl solution to ensure complete protonation of the piperidine nitrogen.

  • Titration: Begin the titration by adding small, precise increments of the standardized NaOH solution from the burette. Record the pH of the solution after each addition.

  • Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is determined from the half-equivalence point, where half of the protonated piperidine has been neutralized. This corresponds to the inflection point of the first derivative of the titration curve.

Application Note 1.2: Enhancing Metabolic Stability by Blocking Metabolic Hotspots

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs.[1] The piperidine ring can be susceptible to oxidative metabolism by CYPs, leading to rapid clearance and reduced bioavailability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to enzymatic cleavage.[8] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with a fluorine atom, the metabolic stability of the molecule can be significantly enhanced.[1][9]

Table 2: Illustrative Impact of Fluorination on Metabolic Stability

CompoundPosition of FluorinationIn Vitro Half-Life (t1/2) in Human Liver Microsomes
Compound X (non-fluorinated)-15 min
4-Fluoro-Compound XC-460 min
3,3-Difluoro-Compound XC-3> 120 min

Note: The data in this table is illustrative and will vary depending on the specific molecular scaffold.

Protocol 1.2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol provides a general procedure for assessing the metabolic stability of a fluorinated piperidine derivative.

Materials:

  • Fluorinated piperidine test compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing the test compound (typically at a final concentration of 1 µM), HLM (e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a tube containing ice-cold ACN with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t1/2) is calculated using the equation: t1/2 = 0.693 / k.

Application Note 1.3: Exerting Conformational Control for Enhanced Binding Affinity

The three-dimensional shape of a molecule is crucial for its interaction with a biological target. The introduction of fluorine can significantly influence the conformational preferences of the piperidine ring.[2][3] Due to stereoelectronic effects, such as the gauche effect and hyperconjugation, fluorine substituents can favor an axial orientation over an equatorial one, which is often counterintuitive based on simple sterics.[2][10] This conformational rigidity can pre-organize the molecule into a bioactive conformation, leading to a more favorable binding entropy and, consequently, higher affinity for the target protein.[2]

Caption: Conformational preference of a fluorinated piperidine.

Table 3: Conformational Preferences of Fluorinated Piperidines

CompoundPreferred Conformation of FluorineΔG (axial → equatorial) (kcal/mol)Driving Forces
3-FluoropiperidiniumAxial+1.8 to +4.8Charge-dipole interactions (C-F···H-N+) and hyperconjugation.[2]
3,5-DifluoropiperidineDiaxial+0.8Hyperconjugation and dipole minimization.[4]

Part 2: Synthetic Access to Fluorinated Piperidines

The development of robust and efficient synthetic methods is crucial for the exploration of fluorinated piperidines in drug discovery.

Protocol 2.1: Palladium-Catalyzed Hydrogenation of Fluoropyridines

A highly effective and widely used method for the synthesis of cis-fluorinated piperidines is the heterogeneous hydrogenation of readily available fluoropyridines.[11][12] This method is often characterized by its operational simplicity and high diastereoselectivity.[13]

G A Fluoropyridine Starting Material B Dissolve in Solvent (e.g., Methanol) A->B C Add Palladium on Carbon (Pd/C) Catalyst B->C D Add Brønsted Acid (e.g., H2SO4) C->D E Pressurize with Hydrogen Gas (H2) D->E F Stir at Room Temperature E->F G Reaction Monitoring (e.g., TLC, GC-MS) F->G H Filtration to Remove Catalyst G->H I In situ Protection (e.g., with Cbz-Cl) H->I J Work-up and Purification I->J K cis-Fluorinated Piperidine Product J->K

Caption: Workflow for palladium-catalyzed hydrogenation.

Materials:

  • Fluoropyridine substrate

  • Palladium on carbon (Pd/C), 10 wt%

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H2SO4)

  • Hydrogen gas (H2)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker or a thick-walled flask)

  • Benzyl chloroformate (Cbz-Cl) and a base (e.g., NaHCO3) for in situ protection

  • Celite®

Procedure:

  • Reaction Setup: To a hydrogenation vessel, add the fluoropyridine substrate (1.0 mmol) and Pd/C (10 mol%).

  • Solvent and Acid Addition: Under an inert atmosphere, add methanol (5 mL) followed by the cautious addition of concentrated H2SO4 (1.0 mmol).

  • Hydrogenation: Seal the vessel, evacuate and backfill with hydrogen gas three times. Pressurize the vessel with hydrogen gas (e.g., 50 bar) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • In situ Protection: Since many fluorinated piperidines are volatile, it is often advantageous to protect the nitrogen in situ.[13] To the filtrate, add a saturated aqueous solution of NaHCO3 until the pH is basic. Then, add Cbz-Cl and stir until the protection is complete (monitor by TLC).

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over Na2SO4, concentrate, and purify the residue by column chromatography to yield the Cbz-protected cis-fluorinated piperidine.

Part 3: Application in Positron Emission Tomography (PET) Imaging

The unique properties of the fluorine-18 (18F) isotope make it ideal for PET imaging, a non-invasive technique that allows for the visualization and quantification of biological processes in vivo.[14]

Application Note 3.1: Fluorinated Piperidines as Privileged Scaffolds for 18F-Radiotracers

18F is a positron-emitting radionuclide with a convenient half-life of approximately 110 minutes, which allows for multi-step radiosynthesis and imaging studies of several hours.[15] Fluorinated piperidines serve as excellent scaffolds for the development of 18F-labeled PET tracers. The presence of a non-radioactive fluorine atom ("cold" fluorine) in a drug candidate can be readily substituted with 18F to produce the corresponding radiotracer, often with minimal impact on the compound's biological activity.

G A Precursor Molecule with Leaving Group D Nucleophilic Substitution Reaction A->D B [18F]Fluoride Production (Cyclotron) C Activation of [18F]Fluoride (e.g., with K2CO3/K222) B->C C->D E Purification of 18F-labeled Piperidine D->E F Quality Control E->F G Ready for Injection F->G

Caption: General workflow for 18F-radiolabeling.

Protocol 3.1: General Protocol for Nucleophilic 18F-Radiolabeling of a Piperidine Precursor

This protocol describes a general method for the introduction of 18F into a piperidine scaffold via nucleophilic substitution.

Materials:

  • Piperidine precursor with a suitable leaving group (e.g., tosylate, mesylate, or nitro group)

  • Aqueous [18F]fluoride from a cyclotron

  • Potassium carbonate (K2CO3)

  • Kryptofix 2.2.2 (K222)

  • Anhydrous acetonitrile (ACN)

  • Automated radiosynthesis module or a shielded hot cell

  • HPLC system for purification and analysis

Procedure:

  • [18F]Fluoride Trapping and Drying: The aqueous [18F]fluoride solution is passed through an anion exchange cartridge to trap the [18F]F-. The trapped fluoride is then eluted with a solution of K2CO3 and K222 in ACN/water. The solvent is removed by azeotropic distillation with anhydrous ACN to yield the reactive [18F]KF/K222 complex.[10]

  • Radiolabeling Reaction: A solution of the piperidine precursor in anhydrous ACN is added to the dried [18F]KF/K222 complex. The reaction mixture is heated at an elevated temperature (e.g., 80-120°C) for a specified time (e.g., 10-20 minutes).[10]

  • Purification: The crude reaction mixture is purified by semi-preparative HPLC to isolate the 18F-labeled piperidine derivative from unreacted precursor and byproducts.

  • Formulation: The collected HPLC fraction containing the desired product is reformulated into a physiologically compatible solution (e.g., saline with ethanol) for injection.

  • Quality Control: The final product is subjected to quality control tests, including radiochemical purity, chemical purity, specific activity, and sterility, to ensure it meets the standards for human administration.

Conclusion

Fluorinated piperidines are invaluable tools in modern pharmaceutical research. Their ability to modulate key drug-like properties such as pKa, metabolic stability, and conformation provides medicinal chemists with a powerful strategy to optimize lead compounds and develop safer and more effective medicines. The continued development of novel synthetic methodologies and a deeper understanding of the intricate effects of fluorination will undoubtedly expand the applications of these privileged scaffolds in the future.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(33), 13852-13858. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie, 132(33), 13958-13964. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Duffy, R. J., & Schiesser, C. H. (2023). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 14(2), 153-164. [Link]

  • ResearchGate. (n.d.). Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

  • ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives... [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]

  • Goulet, D. R., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3591. [Link]

  • Grygorenko, O. O., et al. (2023). The impact of gem-difluorination on the physicochemical properties of bicyclic saturated amines with 6–8 atoms in the largest ring is studied. European Journal of Organic Chemistry. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

  • Goulet, D. R., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3591. [Link]

  • Duffy, R. J., & Schiesser, C. H. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 14(2), 153-164. [Link]

  • Hull, K. L., & Sanford, M. S. (2010). Palladium-catalyzed fluorination of carbon-hydrogen bonds. Journal of the American Chemical Society, 132(29), 10043–10045. [Link]

  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10, 12052-12057. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Pd-Catalyzed Fluorination. [Link]

  • ResearchGate. (n.d.). Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. [Link]

  • Li, Z., et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers in Chemistry, 10, 895285. [Link]

  • Duffy, R. J., & Schiesser, C. H. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Cambridge MedChem Consulting. (2023). Tuning basicity. [Link]

  • Radiology Key. (2016). PET Radiopharmaceuticals: Fluorinated Compounds. [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(33), 13852-13858. [Link]

  • JoVE. (2023). 18F-Labeling Of Radiotracers Functionalized With Silicon Fluoride Acceptor (SiFA) l Protocol Preview [Video]. YouTube. [Link]

  • The Sarpong Group. (n.d.). Standard Operating Procedures. [Link]

  • Yılmaz, F., et al. (2010). Hydrogenation of olefins catalyzed by Pd(II) complexes containing a perfluoroalkylated S,O-chelating ligand in supercritical CO2 and organic solvents. The Journal of Supercritical Fluids, 54(2), 202-209. [Link]

  • Atkinson, R. N., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(8), 1382-1393. [Link]

Sources

Method

The Strategic Application of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate in the Synthesis of Advanced Bioactive Molecules

Introduction: The Fluorinated Piperidine Motif as a Privileged Scaffold in Drug Discovery The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of a vast array of pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorinated Piperidine Motif as a Privileged Scaffold in Drug Discovery

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of a vast array of pharmaceuticals targeting a wide range of diseases, including cancer and central nervous system disorders.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for optimal interactions with biological targets. The strategic incorporation of fluorine into this privileged structure offers a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3] Fluorine substitution can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable electrostatic interactions, and alter basicity (pKa), which can impact cell permeability and off-target activity, such as hERG channel affinity.[4][5]

This guide focuses on a particularly valuable building block: tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate . This molecule, with its vicinal fluoro and hydroxyl groups, provides a stereochemically rich and functionally versatile platform for the synthesis of complex bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen, compatible with a wide range of reaction conditions, yet readily removable under acidic conditions. The presence and relative stereochemistry of the fluorine and hydroxyl groups offer distinct vectors for further chemical elaboration, making this scaffold a cornerstone in the construction of next-generation therapeutics.

This document provides detailed protocols for the stereoselective synthesis of key isomers of this building block and illustrates its application in the synthesis of advanced intermediates for targeted therapies.

Physicochemical Properties

The properties of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate vary depending on the stereochemistry. Below is a summary of the computed and experimental data for two common isomers.

Propertytert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (cis)tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (trans)
CAS Number 1174020-40-6[6]1174020-44-0[7]
Molecular Formula C₁₀H₁₈FNO₃[6]C₁₀H₁₈FNO₃[7]
Molecular Weight 219.25 g/mol [6]219.25 g/mol [7]
Appearance White to off-white solid[8]Data not available
Boiling Point (Predicted) 300.8 ± 42.0 °C[8]Data not available
Density (Predicted) 1.15 ± 0.1 g/cm³[8]Data not available
Storage Temperature 2-8°C[8]Data not available

Synthetic Protocols: A Stereoselective Approach

The key to unlocking the utility of this building block lies in the ability to control the stereochemistry at the C3 and C4 positions. The following protocols are based on an efficient strategy involving an initial enantioselective fluorination of a piperidone precursor, followed by a diastereoselective reduction of the resulting α-fluoro ketone.[7]

Workflow for Stereoselective Synthesis

G cluster_0 Part 1: Enantioselective Fluorination cluster_1 Part 2: Diastereoselective Reduction A N-Boc-4-piperidone D tert-butyl (R)- or (S)-3-fluoro-4-oxopiperidine-1-carboxylate A->D Organocatalytic α-fluorination B Organocatalyst (e.g., modified cinchona alkaloid) B->D C Electrophilic Fluorinating Agent (e.g., Selectfluor™) C->D F cis or trans Diastereomer D->F Stereoselective reduction E Reducing Agent (e.g., NaBH₄ or L-Selectride®) E->F caption General workflow for synthesis.

Caption: General workflow for the synthesis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate.

Protocol 1: Synthesis of tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (cis-isomer)

This protocol is adapted from the enantioselective synthesis of cis-3-fluoropiperidin-4-ol and focuses on achieving the cis stereochemistry, which is a common motif in bioactive molecules.[1][7]

Part A: Enantioselective Fluorination of N-Boc-4-piperidone

  • Rationale: This step establishes the chirality at the C3 position. The use of a chiral amine catalyst, such as a modified cinchona alkaloid or a simpler primary amine like α-methylbenzylamine, forms a chiral enamine intermediate with the starting ketone. This enamine then directs the electrophilic fluorinating agent (Selectfluor™) to one face of the molecule, resulting in an enantioenriched α-fluoro ketone.[7]

  • Materials:

    • N-Boc-4-piperidone

    • (S)-α-Methylbenzylamine (or other suitable chiral amine catalyst)

    • Selectfluor™ (N-Fluorobenzenesulfonimide)

    • Trifluoroacetic acid (TFA)

    • Acetonitrile (ACN)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in acetonitrile, add (S)-α-methylbenzylamine (1.1 eq) and trifluoroacetic acid (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the enamine intermediate.

    • Add Selectfluor™ (1.1 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield tert-butyl (S)-3-fluoro-4-oxopiperidine-1-carboxylate.

Part B: Diastereoselective Reduction to the cis-Alcohol

  • Rationale: The reduction of the α-fluoro ketone to the corresponding alcohol must be controlled to favor the desired diastereomer. For the cis-product, a reducing agent that can participate in chelation control is preferred. Sodium borohydride (NaBH₄) is a mild and effective choice. The hydride is proposed to be delivered from the axial face, opposite to the equatorial fluorine atom, after coordination of the borohydride to the carbonyl oxygen and the adjacent fluorine, leading to the cis-alcohol.

  • Materials:

    • tert-butyl (S)-3-fluoro-4-oxopiperidine-1-carboxylate

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Dissolve the α-fluoro ketone (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the mixture with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • The resulting cis-alcohol, tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate, can often be crystallized to obtain high diastereomeric and enantiomeric purity.[7]

Protocol 2: Proposed Synthesis of the trans-isomer
  • Rationale: To favor the formation of the trans-diastereomer, a sterically bulky reducing agent that disrupts chelation control is required. L-Selectride® (lithium tri-sec-butylborohydride) is an excellent candidate. Its large steric profile forces the hydride to approach from the less hindered equatorial face, resulting in the formation of the axial alcohol, which corresponds to the trans product relative to the equatorial fluorine.

  • Materials:

    • tert-butyl (S)-3-fluoro-4-oxopiperidine-1-carboxylate

    • L-Selectride® (1.0 M solution in THF)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Hydrogen peroxide (30% solution)

    • Sodium hydroxide (2M solution)

  • Procedure (Proposed):

    • Dissolve the α-fluoro ketone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Add L-Selectride® (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

    • Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.

    • Carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃.

    • Allow the mixture to warm to room temperature. Cautiously add 2M NaOH followed by the dropwise addition of 30% H₂O₂ to oxidize the residual borane species.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by silica gel chromatography to isolate the trans-isomer, tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

The fluorinated hydroxypiperidine scaffold is a key component in several advanced kinase inhibitors. The hydroxyl group often serves as a handle for connecting to other parts of the molecule, while the fluorine atom imparts beneficial properties as previously discussed. One notable example is its implied use in the synthesis of macrocyclic kinase inhibitors like Lorlatinib, a potent ALK and ROS1 inhibitor.[9]

General Protocol: N-Alkylation for Kinase Inhibitor Scaffolds

The following is a representative protocol demonstrating how the hydroxyl group of the fluorinated piperidine can be used in a nucleophilic substitution reaction (Williamson ether synthesis) to connect to an aromatic core, a common strategy in kinase inhibitor synthesis.[9]

G A tert-butyl (3S,4R)-3-fluoro-4- hydroxypiperidine-1-carboxylate D Coupled Product (Kinase Inhibitor Intermediate) A->D Nucleophilic Substitution (SN2) B Aryl Halide or Sulfonate (e.g., 2-amino-3-hydroxy-X-pyridine, where X is a leaving group) B->D C Base (e.g., NaH, K₂CO₃) C->D caption Application in ether linkage formation.

Caption: General workflow for coupling the building block to an aromatic system.

  • Rationale: The hydroxyl group of the piperidine is deprotonated with a suitable base to form a nucleophilic alkoxide. This alkoxide then displaces a leaving group (such as a halide or sulfonate) on an aromatic or heteroaromatic ring to form a stable ether linkage. This is a crucial bond-forming reaction in the assembly of many complex drugs.

  • Materials:

    • tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (or other isomer)

    • An appropriately functionalized aryl halide or sulfonate (e.g., 2-amino-3-hydroxy-4-iodopyridine for a Lorlatinib-like fragment)[9]

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., K₂CO₃, Cs₂CO₃)

    • Anhydrous polar aprotic solvent (e.g., DMF, THF)

    • Water

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a suspension of sodium hydride (1.5 eq) in anhydrous DMF under an inert atmosphere, add a solution of tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate (1.2 eq) in DMF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the alkoxide.

    • Add the aryl halide/sulfonate (1.0 eq) to the reaction mixture.

    • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and carefully quench by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel chromatography or recrystallization to obtain the desired ether-linked product, a key intermediate for further elaboration into a final bioactive molecule.

Conclusion

The tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate scaffold represents a confluence of desirable features for modern drug discovery: a privileged heterocyclic core, the pharmacokinetic benefits of fluorination, and stereochemically defined functional handles for complex molecule synthesis. The synthetic protocols outlined herein provide a robust and adaptable framework for accessing key stereoisomers of this building block. By mastering the synthesis and application of such advanced intermediates, researchers and drug development professionals can accelerate the discovery and development of novel, more effective, and safer medicines.

References

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.[2]

  • Shaw, S. J., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. Journal of Organic Chemistry, 78(17), 8892-7.[7]

  • Lalli, C., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. Journal of Organic Chemistry, 89(7), 4932-4946.[4]

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate.[10]

  • How to synthesize Lorlatinib? ChemicalBook. (2024).[9]

  • (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. PubChem.[6]

  • Expanding the fluorine chemistry of living systems using engineered polyketide synthase pathways. Proceedings of the National Academy of Sciences.[11]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.[1]

  • (A) Initial medicinal chemistry synthesis of lorlatinib (40) and its... ResearchGate.[12]

  • Method for synthesizing 1-BOC-3-piperidone. Google Patents.[13]

  • Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. ResearchGate.[14]

  • Application of Organic Synthesis to Bioactive Compounds. MDPI.[15]

  • Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. (2019).[16]

  • Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster. (2019).[17]

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central.[18]

  • (S)-1-Boc-3-hydroxypiperidine synthesis method. Google Patents.[19]

  • An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. MDPI.[20]

  • tert-butyl (3S,4R)-4-aMino-3-fluoropiperidine-1-carboxylate synthesis. Chemicalbook.[21]

  • How is Lorlatinib (PF-06463922) prepared? Guidechem.[8]

  • Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. ResearchGate.[22]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.[5]

  • Synthesis of Fluorinated 4-Aminopyrimidines via a Brønsted Acid Mediated [2+2+2] Cycloaddition of β-CF3-1,3-Enynamides with Nitriles. ResearchGate.[23]

  • Solution-phase parallel synthesis of ruxolitinib-derived Janus kinase inhibitors via copper-catalyzed azide-alkyne cycloaddition. PubMed.[24]

  • Synthesis of 4-substituted-3-aminopiperidin-2-ones: application to the synthesis of a conformationally constrained tetrapeptide N-acetyl-Ser-Asp-Lys-Pro. PubMed.
  • tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. PubChem.[7]

  • (3S,4R)
  • tert-butyl (3r,4s)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Sunway Pharm Ltd.[4]

  • tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate. J&K Scientific.[15]

  • tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Chemicalbook.[8]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.[3]

Sources

Application

Introduction: The Strategic Importance of Fluorinated Piperidines in Modern Drug Discovery

An Application Note for the Scale-Up Synthesis of tert-Butyl 4-Fluoro-3-hydroxypiperidine-1-carboxylate The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as the most prevalent nitrogen-containin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of tert-Butyl 4-Fluoro-3-hydroxypiperidine-1-carboxylate

The piperidine scaffold is a cornerstone of medicinal chemistry, recognized as the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in distinct spatial vectors make it an ideal framework for engaging with biological targets. The strategic incorporation of fluorine into these scaffolds further enhances their therapeutic potential.[2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, pKa, membrane permeability, and binding affinity.[3][4]

Consequently, building blocks like tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate are of immense value to researchers in drug development.[5][6] This particular motif, containing a fluoro-alcohol functional group on a protected piperidine ring, offers multiple points for diversification. However, the synthesis of such multi-functionalized, stereochemically rich structures presents significant challenges, especially when transitioning from laboratory-scale experiments to large-scale production necessary for preclinical and clinical development.[7][8]

This application note provides a robust and scalable synthetic route to tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, designed for researchers, chemists, and process development professionals. It emphasizes not just the procedural steps but the underlying chemical principles, safety imperatives, and critical parameters that ensure reproducibility and efficiency at scale.

Synthetic Strategy: A Multi-Step Approach to Navigating Stereochemistry and Reactivity

The chosen synthetic pathway is a three-stage process designed for control and scalability. It begins with the commercially available and relatively inexpensive 3-hydroxypiperidine, proceeds through key oxidized and fluorinated intermediates, and culminates in a stereocontrolled reduction to afford the target compound. This strategy circumvents the use of volatile, unprotected fluoropiperidines, which are challenging to handle and purify.[8]

The core logic is to install the functionalities in a sequence that maximizes yield and minimizes side reactions:

  • Protection and Oxidation: The synthesis commences by protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, a stable and reliable protecting group that is easily removed under acidic conditions.[9] The resulting alcohol is then oxidized to a ketone, creating a planar center that facilitates stereocontrolled introduction of the fluorine atom in the subsequent step.

  • Electrophilic Fluorination: The critical C-F bond is formed via electrophilic fluorination of the ketone's enolate. This method offers a high degree of control and is more amenable to scale-up than nucleophilic fluorination strategies which often require harsh conditions.

  • Diastereoselective Reduction: The final step involves the reduction of the fluorinated ketone. The choice of reducing agent is paramount as it dictates the final stereochemical configuration of the fluoro-alcohol moiety, allowing for the targeted synthesis of either the cis or trans diastereomer.

Below is a graphical representation of the overall workflow.

G cluster_0 Stage 1: Intermediate 1 Preparation cluster_1 Stage 2: Fluorination cluster_2 Stage 3: Stereoselective Reduction 3-Hydroxypiperidine 3-Hydroxypiperidine N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine Boc₂O, Base tert-Butyl 3-oxopiperidine-1-carboxylate tert-Butyl 3-oxopiperidine-1-carboxylate N-Boc-3-hydroxypiperidine->tert-Butyl 3-oxopiperidine-1-carboxylate Oxidation (e.g., TEMPO/NaOCl) tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate tert-Butyl 3-oxopiperidine-1-carboxylate->tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate 1. LHMDS 2. NFSI Final Product tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate->Final Product Reducing Agent (e.g., NaBH₄)

Caption: Overall Synthetic Workflow Diagram.

Experimental Protocols and Process Parameters

Safety First: The following procedures involve hazardous materials, including strong bases, oxidizing agents, and electrophilic fluorinating agents. All operations must be conducted in a certified chemical fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile or neoprene), is mandatory.[10][11]

Part 1: Synthesis of tert-Butyl 3-Oxopiperidine-1-carboxylate (Intermediate 1)

This two-step sequence first protects the secondary amine and then oxidizes the alcohol to the required ketone intermediate.

Step 1A: N-Boc Protection of 3-Hydroxypiperidine

  • Rationale: The Boc group is robust and prevents unwanted side reactions at the nitrogen atom in subsequent steps. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard, high-yield method for this transformation.[12]

  • Protocol:

    • To a stirred solution of 3-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 5-10 mL per gram of starting material) at 0 °C, add a base like triethylamine (1.2 eq.).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring for completion by TLC or LC-MS.

    • Upon completion, quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-hydroxypiperidine-1-carboxylate, which is often used in the next step without further purification.

Step 1B: Oxidation to tert-Butyl 3-Oxopiperidine-1-carboxylate

  • Rationale: For scalability, a TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is preferred over Swern or Dess-Martin oxidations, as it avoids cryogenic temperatures and the generation of malodorous or shock-sensitive byproducts.

  • Protocol:

    • Dissolve tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in DCM (10 volumes).

    • Add (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO, 0.01-0.05 eq.) and potassium bromide (KBr, 0.1 eq.) in water (1 volume).

    • Cool the vigorously stirred biphasic mixture to 0 °C.

    • Add an aqueous solution of sodium hypochlorite (NaOCl, approx. 10-12%, 1.2 eq.) dropwise, maintaining the internal temperature below 5 °C.

    • Stir at 0 °C for 1-2 hours until the starting material is consumed (monitored by TLC/LC-MS).

    • Quench the reaction by adding saturated sodium thiosulfate solution.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ketone. Purify by column chromatography (e.g., ethyl acetate/hexanes) or recrystallization.

Parameter Step 1A: Boc Protection Step 1B: Oxidation
Key Reagents 3-Hydroxypiperidine, Boc₂O, TriethylamineN-Boc-3-hydroxypiperidine, TEMPO, NaOCl
Solvent Dichloromethane (DCM)Dichloromethane / Water
Temperature 0 °C to Room Temp.0 - 5 °C
Typical Time 12 - 16 hours1 - 2 hours
Work-up Aqueous wash, extractionReductive quench, extraction
Typical Yield >95%85 - 95%
Part 2: Synthesis of tert-Butyl 4-Fluoro-3-oxopiperidine-1-carboxylate (Intermediate 2)
  • Rationale: This step introduces the fluorine atom. The ketone is first deprotonated with a strong, non-nucleophilic base to form the kinetic enolate, which is then trapped with an electrophilic fluorine source like N-Fluorobenzenesulfonimide (NFSI). NFSI is a stable, crystalline solid, making it easier and safer to handle on a large scale compared to gaseous fluorine.

  • Protocol:

    • Set up a reactor with a dry nitrogen atmosphere and charge it with anhydrous THF (20 volumes). Cool to -78 °C.

    • Slowly add a solution of Lithium bis(trimethylsilyl)amide (LHMDS, 1.1 eq., typically 1.0 M in THF) to a solution of Intermediate 1 (1.0 eq.) in anhydrous THF, keeping the temperature below -70 °C.

    • Stir the resulting enolate solution at -78 °C for 1 hour.

    • Add a solution of NFSI (1.2 eq.) in anhydrous THF dropwise, again maintaining a temperature below -70 °C.

    • Stir at -78 °C for 2-3 hours. Monitor the reaction by TLC or LC-MS.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C and allow it to warm to room temperature.

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to isolate the desired fluorinated ketone.

Part 3: Diastereoselective Reduction to Final Product
  • Rationale: The final stereochemistry is set in this reduction step. The choice of hydride source is critical. Sodium borohydride (NaBH₄) is a mild reducing agent that typically favors attack from the less hindered (equatorial) face, leading to an axial alcohol. More sterically demanding reagents like L-Selectride® favor axial attack, yielding an equatorial alcohol. The protocol below uses NaBH₄ as a representative example.

  • Protocol:

    • Dissolve Intermediate 2 (1.0 eq.) in methanol (10 volumes) and cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

    • Stir the reaction at 0 °C for 1-2 hours, or until the starting material is fully consumed.

    • Carefully quench the reaction by slowly adding acetone, followed by water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

    • Purification via column chromatography or recrystallization will yield the final tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. The precise diastereomeric ratio should be determined by ¹H and ¹⁹F NMR analysis.

G cluster_logic Start Start: Purified Intermediate Monitor In-Process Control (IPC): TLC / LC-MS / NMR Start->Monitor Reaction Progress Monitor->Start Incomplete Reaction (Adjust Conditions) Quench Controlled Quench Monitor->Quench Upon Completion Workup Standardized Workup & Extraction Quench->Workup Purify Purification: Chromatography / Recrystallization Workup->Purify Final Final Product: Characterization & Purity Assay Purify->Final Purity >98% Final->Start Impure (Re-purify)

Caption: Logic Diagram for a Self-Validating Protocol.

Analytical Characterization

The identity and purity of the final product and all intermediates must be confirmed through a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: To confirm the overall structure and determine the diastereomeric ratio via integration of characteristic signals.

    • ¹³C NMR: To confirm the carbon framework.

    • ¹⁹F NMR: Crucial for confirming the presence of the fluorine atom and analyzing isomeric purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final compound.

For the target compound, tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (Molecular Formula: C₁₀H₁₈FNO₃, Molecular Weight: 219.25 g/mol ), one would expect characteristic signals corresponding to the Boc group protons (~1.4 ppm), the piperidine ring protons, and the hydroxyl proton.[6] The coupling constants between the fluorine atom and adjacent protons (JHF) in the ¹H NMR spectrum are diagnostic for determining the relative stereochemistry.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for producing tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. By carefully selecting reagents and controlling reaction conditions at each stage—from the initial protection and oxidation to the critical fluorination and final stereoselective reduction—researchers and drug development professionals can confidently access this valuable building block. The emphasis on scalable and safer reagents, coupled with rigorous in-process controls and analytical validation, ensures that this protocol can serve as a solid foundation for process optimization and large-scale manufacturing campaigns in the pharmaceutical industry.

References

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity . Scientific Research Publishing. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations . Scientific Update. [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation . ACS Publications. [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process . National Institutes of Health (NIH). [Link]

  • tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate . PubChem. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology . ACS Chemical Health & Safety. [Link]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines . ScienceDaily. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation . National Institutes of Health (NIH). [Link]

  • Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis . American Chemical Society. [Link]

  • Preparation of all-cis-(multi)fluorinated piperidines by the... . ResearchGate. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid . Open Research@CSIR-NIScPR. [Link]

  • The conformational preferences of fluorinated piperidine derivatives... . ResearchGate. [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid . University of Wisconsin-Madison Environment, Health & Safety. [Link]

  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories . ACS Publications. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference . National Institutes of Health (NIH). [Link]

  • 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method . Stanford Chemicals. [Link]

  • Guidelines in case of exposure with hydrogen fluoride (ahf) and hydrofluoric acid (hf) . Eurofluor. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Tert-Butyl 4-Fluoro-3-Hydroxypiperidine-1-Carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals actively engaged in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this valuable fluorinated building block. The incorporation of fluorine into piperidine rings can significantly enhance the pharmacological properties of drug candidates, but its synthesis presents unique challenges.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges and improve your synthetic yield and purity.

Choosing Your Synthetic Pathway

The optimal route to tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate depends on available starting materials, required stereochemistry, and scale. Three common strategies are prevalent in the literature, each with distinct advantages and challenges.

G cluster_0 Synthetic Strategy Decision Tree start Starting Material? ketone N-Boc-3-oxopiperidine start->ketone Readily Available Ketone epoxide N-Boc-3,4-epoxypiperidine start->epoxide Epoxide Precursor Available pyridine Substituted Fluoropyridine start->pyridine Pyridine Precursor Available route1 Route A: Electrophilic Fluorination & Diastereoselective Reduction ketone->route1 route2 Route B: Nucleophilic Epoxide Ring-Opening epoxide->route2 route3 Route C: Heterogeneous Hydrogenation pyridine->route3

Caption: High-level decision tree for selecting a synthetic route.

Troubleshooting Guide & Core Concepts

This section addresses specific issues encountered during the synthesis in a question-and-answer format, focusing on the most common and versatile pathway: Route A (Electrophilic Fluorination & Diastereoselective Reduction) .

Part 1: Electrophilic Fluorination of N-Boc-3-oxopiperidine

This step involves the formation of an enolate or silyl enol ether from N-Boc-3-oxopiperidine, followed by quenching with an electrophilic fluorine source (e.g., Selectfluor®) to yield tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate.

Q1: My electrophilic fluorination reaction is low-yielding and produces multiple byproducts. What are the critical parameters to control?

A1: This is a common issue often rooted in the stability and regioselectivity of the enolate intermediate.

  • Causality: The starting ketone has two enolizable positions (C2 and C4). For successful 4-fluorination, kinetically controlled enolate formation at the C4 position is essential. Decomposition of the fluorinating agent or competing side reactions of the enolate can drastically reduce yield.

  • Troubleshooting Steps:

    • Base and Temperature Control: Use a strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) or Potassium Hexamethyldisilazide (KHMDS) at low temperatures (typically -78 °C) to favor the kinetic C4 enolate.[2] Allowing the reaction to warm prematurely can lead to equilibration and a mixture of enolates.

    • Silyl Enol Ether Intermediate: A highly reliable method to ensure regioselectivity is to first form the trimethylsilyl (TMS) enol ether. This is achieved by quenching the kinetically formed lithium enolate with trimethylsilyl chloride (TMSCl).[2] The isolated silyl enol ether is more stable than the enolate and can be fluorinated cleanly with Selectfluor® in a separate step.

    • Choice of Fluorinating Agent: Selectfluor® (F-TEDA-BF4) is generally preferred due to its stability, ease of handling, and high reactivity.[3][4] Ensure it is of high purity and handled under anhydrous conditions, as moisture can inhibit the reaction.[5]

    • Solvent Purity: Use anhydrous aprotic solvents like Tetrahydrofuran (THF). Water or other protic impurities will quench the enolate, leading to the recovery of starting material and reduced yields.

G cluster_0 Electrophilic Fluorination Workflow start N-Boc-3-oxopiperidine enolate Kinetic Enolate Formation (LiHMDS, THF, -78°C) start->enolate tms_enol TMS Enol Ether Formation (TMSCl Quench) enolate->tms_enol Isolate Intermediate fluorination Fluorination (Selectfluor®, Acetonitrile) tms_enol->fluorination product tert-Butyl 4-fluoro-3- oxopiperidine-1-carboxylate fluorination->product

Caption: Recommended workflow for regioselective fluorination.

Part 2: Diastereoselective Reduction of the Fluorinated Ketone

The reduction of the carbonyl in tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate yields the final product. The choice of reducing agent is critical for controlling the stereochemical outcome (the relative orientation of the -F and -OH groups).

Q2: How can I control the stereochemistry of the reduction to obtain either the cis- or trans-isomer?

A2: The stereochemical outcome is dictated by the trajectory of hydride delivery to the carbonyl face. This can be controlled by selecting either sterically undemanding or bulky reducing agents.

  • Mechanistic Insight:

    • For the cis-isomer ((3S,4R) or (3R,4S)-configuration): A sterically undemanding hydride source, like Sodium Borohydride (NaBH₄), will preferentially attack from the less hindered equatorial face. This results in an axial alcohol, which is cis relative to the adjacent fluorine atom.

    • For the trans-isomer ((3S,4S) or (3R,4R)-configuration): A sterically demanding hydride source, such as Lithium Tri-sec-butylborohydride (L-Selectride®), is too large to approach from the equatorial face. It is forced to deliver the hydride from the more hindered axial face, resulting in an equatorial alcohol, which is trans to the fluorine.

Reducing AgentTypical SolventTemperature (°C)Predominant IsomerDiastereomeric Ratio (d.r.)
Sodium Borohydride (NaBH₄)Methanol (MeOH)0 to 25cis (axial -OH)>10:1
L-Selectride®THF-78trans (equatorial -OH)>20:1
Sodium TriacetoxyborohydrideAcetonitrile/Acetic Acid0 to 25cis (axial -OH)~5:1

Q3: My NMR spectrum shows a mixture of diastereomers. How can I confirm the major isomer and improve the ratio?

A3: Confirmation of stereochemistry is typically achieved via ¹H NMR by analyzing the coupling constants of the protons at C3 and C4.

  • NMR Analysis:

    • Axial Protons: Protons in an axial orientation on a cyclohexane-like ring typically exhibit large coupling constants (J ≈ 8-12 Hz) with adjacent axial protons.

    • Equatorial Protons: Equatorial-axial or equatorial-equatorial couplings are much smaller (J ≈ 2-5 Hz).

    • By analyzing the multiplicity and coupling constants of the H-C3-OH and H-C4-F signals, you can deduce their relative orientation.

  • Improving Selectivity:

    • Temperature: Ensure the reduction with L-Selectride® is performed at -78 °C. Higher temperatures can decrease selectivity.

    • Reagent Purity: Use high-purity, freshly titrated, or newly purchased reducing agents.

    • Solvent: Adhere strictly to the recommended anhydrous solvents.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is best for a multi-gram scale-up? A: Route A (Electrophilic Fluorination & Reduction) is often the most robust and scalable. The intermediates are typically stable crystalline solids, and the reaction conditions are well-defined.[6] Route B (Epoxide Opening) can be challenging to scale due to the potential need for harsh reagents like HF-based sources and difficulties in controlling regioselectivity.[7][8] Route C (Hydrogenation) is often plagued by catalyst poisoning and competing hydrodefluorination, which can be difficult to control on a large scale.[9][10]

Q: What are the primary safety concerns with this synthesis? A: The main hazards are associated with the reagents.

  • Strong Bases (LiHMDS, KHMDS): These are pyrophoric and react violently with water. Handle under an inert atmosphere (Nitrogen or Argon).

  • Hydride Reducing Agents (L-Selectride®): Also pyrophoric and water-reactive. Quench reactions carefully at low temperatures.

  • Selectfluor®: While relatively stable, it is a strong oxidizing agent and should not be heated with organic solvents without caution.[3]

Q: How critical is the Boc protecting group? A: The tert-butoxycarbonyl (Boc) group is crucial. It deactivates the piperidine nitrogen, preventing it from interfering with the base-mediated enolate formation or reacting with the electrophilic fluorinating agent. Its bulk also influences the conformational preferences of the ring, which can aid in stereocontrol.

Detailed Experimental Protocol: (3S,4R)-tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

This protocol details the synthesis of the cis-isomer via the fluorination/reduction pathway.

Step 1: Synthesis of tert-Butyl 4-fluoro-3-oxopiperidine-1-carboxylate
  • Enolate Formation & Silylation:

    • To a solution of N-Boc-3-oxopiperidine (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under Argon, add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 20 minutes.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add trimethylsilyl chloride (1.2 eq) dropwise and stir for another 30 minutes at -78 °C, then allow the mixture to warm to room temperature over 1 hour.

    • Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude TMS enol ether, which is used directly in the next step.

  • Fluorination:

    • Dissolve the crude TMS enol ether from the previous step in acetonitrile (0.4 M) and cool the solution to -30 °C.

    • Add Selectfluor® (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed -25 °C.

    • Stir the reaction at -30 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the enol ether.

    • Upon completion, dilute with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to afford tert-butyl 4-fluoro-3-oxopiperidine-1-carboxylate as a solid.

Step 2: Synthesis of (3S,4R)-tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate
  • Reduction:

    • Dissolve the fluorinated ketone (1.0 eq) from Step 1 in anhydrous methanol (0.3 M) and cool the solution to 0 °C.

    • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 2 hours.

    • Monitor the reaction by TLC or LC-MS for completion.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of acetone, followed by water.

    • Remove most of the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • The crude product can be purified by column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield the pure cis-4-fluoro-3-hydroxypiperidine product.

References

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents. (URL not a direct scientific publication, contextually used for general synthesis ideas).
  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • PubChem. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. (Database entry). [Link]

  • Weiss, D., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Li, G., et al. (Year not specified). Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. Organic & Biomolecular Chemistry. [Link]

  • PubChem. (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. (Database entry). [Link]

  • Gabelli, C., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Kalow, J. A., & Doyle, A. G. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Journal of the American Chemical Society. [Link]

  • Drake, L. R., et al. (2018). Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents. ACS Central Science. [Link]

  • Muehlemann, C., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. Tetrahedron Letters. [Link]

  • Weiss, D., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents.
  • Royal Society of Chemistry. (Year not specified). One-Step Synthesis of Favipiravir from Selectfluor® and 3-Hydroxy-2. [Link]

  • ResearchGate. (Year not specified). The conformational preferences of fluorinated piperidine derivatives.... [Link]

  • ResearchGate. (2015). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. [Link]

  • YouTube. (2021). Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide. [Link]

  • Royal Society of Chemistry. (Year not specified). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. [Link]

  • YouTube. (2024). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. [Link]

  • ResearchGate. (2015). Selectfluor. [Link]

  • Royal Society of Chemistry. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. [Link]

Sources

Optimization

Technical Support Center: Purification of tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

Welcome to the technical support center for the purification of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide exp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the unique challenges associated with the purification of this chiral building block. The diastereomeric nature of this compound, coupled with the presence of a fluorine atom, often introduces complexities in achieving high purity. This resource synthesizes established chromatographic and crystallization principles with practical, field-tested insights to help you navigate these challenges effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate in a question-and-answer format.

Question 1: I am having difficulty separating the cis and trans diastereomers of my product by standard flash column chromatography. What solvent systems should I try?

Answer: The separation of diastereomers of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate can be challenging due to their similar polarities. The key is to use a solvent system that maximizes the subtle differences in their interaction with the stationary phase.

Underlying Cause: The cis and trans isomers have different spatial arrangements of the fluoro and hydroxyl groups, leading to minor differences in their dipole moments and hydrogen bonding capabilities. Effective separation relies on exploiting these small differences.

Step-by-Step Protocol:

  • Initial Screening: Begin with a systematic screening of solvent systems using thin-layer chromatography (TLC). A good starting point is a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone).

  • Solvent System Optimization: If initial screening does not provide adequate separation, consider the following modifications:

    • Introduction of a More Polar Modifier: Adding a small amount of an alcohol, such as methanol or isopropanol, to your ethyl acetate/hexane system can significantly improve separation by competing for hydrogen bonding sites on the silica gel.

    • Use of a Chlorinated Solvent: Dichloromethane (DCM) as a co-solvent (e.g., Hexane/DCM/Ethyl Acetate) can also alter the selectivity of the separation.

  • Column Chromatography Parameters:

    • Stationary Phase: Use high-quality silica gel with a small particle size (e.g., 40-63 µm) for better resolution.

    • Gradient Elution: A shallow gradient elution can be more effective than an isocratic one. Start with a low concentration of the polar solvent and gradually increase it.

Recommended Starting Solvent Systems for Flash Chromatography:

Solvent System (v/v/v)PolarityRationale
Hexane / Ethyl Acetate (gradient from 9:1 to 1:1)Low to MediumStandard starting point for many organic compounds.
Hexane / Acetone (gradient from 9:1 to 2:1)MediumAcetone can offer different selectivity compared to ethyl acetate.
Dichloromethane / Methanol (gradient from 99:1 to 95:5)Medium to HighA common system for more polar compounds.
Hexane / Ethyl Acetate / Isopropanol (e.g., 80:19:1)MediumThe alcohol modifier can enhance the separation of diastereomers.

Question 2: My purified product appears pure by TLC, but NMR analysis shows the presence of an unknown impurity. What could this be and how do I remove it?

Answer: A common issue in the synthesis of fluorinated piperidines is the presence of process-related impurities that may not be easily visible on TLC.

Potential Impurities and Their Origins:

  • Over-reduction/Hydrodefluorination Products: During certain synthetic steps, particularly those involving catalytic hydrogenation, the fluorine atom can be replaced by hydrogen.[1]

  • Incomplete Reaction: Starting materials or intermediates may be carried through the reaction sequence.

  • Boc-Protected Byproducts: The Boc-protecting group can sometimes react with nucleophiles or undergo partial cleavage under acidic conditions, leading to side products.

Troubleshooting Workflow:

cluster_0 Impurity Identification and Removal Workflow A Impurity Detected by NMR B Characterize Impurity (LC-MS, HRMS) A->B C Hypothesize Impurity Structure B->C D Optimize Chromatography C->D E Attempt Crystallization C->E F Consider Chemical Scavenging C->F G Pure Product D->G E->G F->G

Caption: Workflow for identifying and removing unknown impurities.

Purification Strategies:

  • Orthogonal Chromatography: If silica gel chromatography is not effective, consider using a different stationary phase.

    • Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity and can be very effective for removing polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid.

    • Alumina Chromatography: Alumina can offer different selectivity compared to silica, particularly for compounds with basic nitrogen atoms.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification.

    • Solvent Screening: Test the solubility of your compound in a range of solvents of varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile).

    • Anti-Solvent Crystallization: Dissolve the compound in a good solvent and slowly add a poor solvent (an "anti-solvent") until turbidity is observed.[2] Then, allow the solution to slowly cool to promote crystal growth.

Recommended Crystallization Solvent Systems:

Good SolventAnti-SolventExpected Outcome
Ethyl AcetateHexane or HeptaneGood for moderately polar compounds.
IsopropanolWaterCan be effective if the compound has some water solubility.
DichloromethaneHexane or PentaneUseful for less polar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the stability of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate under typical purification conditions?

A1: The Boc (tert-butyloxycarbonyl) protecting group is generally stable to most basic and nucleophilic conditions. However, it is sensitive to strong acids. During purification, it is important to avoid prolonged exposure to acidic conditions, which can cause deprotection. For reverse-phase chromatography, using a buffered mobile phase or minimizing the time the compound is in an acidic mobile phase is recommended.

Q2: Can I use chiral HPLC to separate the enantiomers of a single diastereomer?

A2: Yes, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. This is typically done on a preparative scale after the diastereomers have been separated. The choice of chiral stationary phase (CSP) is crucial for achieving good separation. Polysaccharide-based CSPs are a common starting point for screening.[3]

Chiral HPLC Workflow:

cluster_1 Chiral HPLC Separation Workflow node1 Diastereomerically Pure Racemate (e.g., cis-isomer) node2 Screen Chiral Columns & Mobile Phases (e.g., Chiralpak IA, IB, IC) node1->node2 node3 Optimize Separation (Flow rate, Temperature) node2->node3 node4 Preparative Chiral HPLC node3->node4 node5 Pure Enantiomers node4->node5

Caption: A typical workflow for enantiomeric separation using chiral HPLC.

Q3: Are there any safety concerns I should be aware of when handling and purifying this compound?

A3: As with any chemical, it is important to handle tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

  • Process for resolving racemic mixtures of piperidine derivatives.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

Welcome to the technical support center for the synthesis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this multi-step synthesis. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your experimental outcomes and ensure the highest purity of your target compound.

Introduction: The Synthetic Challenge

The synthesis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, a valuable building block in medicinal chemistry, presents several challenges primarily related to the controlled introduction of the fluorine and hydroxyl groups onto the piperidine ring.[1][2] Side reactions can occur at various stages, leading to impurities that can be difficult to separate and may impact downstream applications. This guide will dissect the common synthetic routes and provide solutions to the most frequently encountered problems.

A prevalent synthetic strategy involves the fluorination of a protected piperidone precursor, followed by reduction of the ketone to introduce the hydroxyl group. An alternative, yet related, pathway is the ring-opening of a corresponding epoxide with a fluoride source. Both routes have their own set of potential side reactions that must be carefully managed.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final product?

A1: The most common impurities often arise from incomplete reactions or the formation of isomeric and degradation byproducts. These can include the starting material (tert-butyl 4-oxopiperidine-1-carboxylate), the defluorinated product (tert-butyl 3-hydroxypiperidine-1-carboxylate), and diastereomers of the desired product. In some cases, over-reaction or rearrangement products may also be observed.

Q2: How critical is the purity of the starting materials and reagents?

A2: The purity of your starting materials and reagents is paramount. For instance, the fluorinating agent, such as Selectfluor, should be of high purity to avoid introducing metallic or organic contaminants that can catalyze side reactions. Similarly, the starting piperidone should be free of any residual reagents from its own synthesis, which could interfere with the fluorination or reduction steps.

Q3: Can I use a different protecting group for the piperidine nitrogen?

A3: While the tert-butyloxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions, other protecting groups like benzyloxycarbonyl (Cbz) can also be employed.[3] However, the choice of protecting group will influence the reaction conditions for both its introduction and removal, and may affect the reactivity and stability of the intermediates.

Troubleshooting Guide: Side Reactions and Solutions

This section delves into specific issues that can arise during the synthesis, their underlying causes, and actionable solutions.

Issue 1: Low yield during the fluorination of N-Boc-4-piperidone.
  • Question: I am attempting to fluorinate tert-butyl 4-oxopiperidine-1-carboxylate to obtain tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, but my yields are consistently low. What could be the problem?

  • Answer & Troubleshooting:

    Low yields in this α-fluorination step are often due to several factors. A common method involves the formation of a silyl enol ether from the N-Boc-4-piperidone, followed by electrophilic fluorination with a reagent like Selectfluor.[4]

    • Incomplete Silyl Enol Ether Formation: The conversion of the ketone to its silyl enol ether must be near-quantitative. Ensure your reaction is performed under strictly anhydrous conditions, as any moisture will quench the silylating agent (e.g., TMS-Cl) and the strong base (e.g., LDA or LiHMDS) used for deprotonation.

      • Solution: Dry all glassware thoroughly. Use freshly distilled anhydrous solvents. Titrate your organolithium base before use to determine its exact concentration.

    • Side Reactions of the Fluorinating Agent: Selectfluor, while effective, can participate in side reactions if not used under optimal conditions.[5][6] Radical reactions can lead to a complex mixture of products.

      • Solution: Add the Selectfluor portion-wise at a low temperature (e.g., -78 °C) to control the exotherm and minimize side reactions. Ensure efficient stirring to maintain a homogeneous reaction mixture.

    • Degradation of the Product: The α-fluoroketone product can be unstable, particularly to basic conditions.

      • Solution: Work up the reaction under neutral or slightly acidic conditions. Minimize the time the product is exposed to the reaction mixture after the fluorination is complete.

Issue 2: Formation of a defluorinated byproduct.
  • Question: My final product is contaminated with a significant amount of tert-butyl 3-hydroxypiperidine-1-carboxylate. How is this happening and how can I prevent it?

  • Answer & Troubleshooting:

    The presence of the defluorinated byproduct suggests that either the fluorine was never incorporated or it was removed during a subsequent step. Hydrodefluorination is a known side reaction in the hydrogenation of fluorinated pyridines and can also occur under certain reductive conditions.[3]

    • Inefficient Fluorination: As discussed in Issue 1, if the fluorination step is low-yielding, you will carry over unfluorinated ketone to the reduction step, which will then be reduced to the corresponding alcohol.

      • Solution: Optimize the fluorination step to ensure complete conversion before proceeding to the reduction. Monitor the reaction progress by TLC or LC-MS.

    • Reductive Cleavage of the C-F Bond: While less common with sodium borohydride, stronger reducing agents or catalytic hydrogenation under harsh conditions can lead to the cleavage of the C-F bond.

      • Solution: Use a mild reducing agent like sodium borohydride (NaBH₄) for the ketone reduction. Perform the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor its progress to avoid over-reduction.

Issue 3: Formation of an epoxide byproduct and its subsequent ring-opening.
  • Question: I have identified an impurity that appears to be an isomer of my product, possibly arising from an epoxide intermediate. Can you explain this?

  • Answer & Troubleshooting:

    The formation of an epoxide is a plausible side reaction, especially if the reaction conditions can facilitate intramolecular cyclization. For instance, if a halohydrin is formed as an intermediate or byproduct, subsequent exposure to a base can lead to an epoxide.[7] The ring-opening of this epoxide with a fluoride source can then lead to isomeric fluorohydrins.

    • Mechanism of Epoxide Formation: If a reaction intermediate has a hydroxyl group and a leaving group (like a halogen) on adjacent carbons, intramolecular SN2 reaction under basic conditions will form an epoxide.[7]

    • Fluoride-Mediated Ring Opening: If there is a fluoride source present (e.g., from the fluorinating agent or an additive), it can act as a nucleophile and open the epoxide ring. This can lead to the formation of both the desired product and its regioisomer, depending on the regioselectivity of the ring-opening.[8]

      • Solution: Carefully control the pH of your reaction mixture, especially during workup, to avoid basic conditions that could promote epoxide formation. If an epoxide intermediate is suspected, consider reaction conditions that favor the desired regioselectivity of the fluoride attack.

Experimental Protocol: Synthesis of cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

This protocol is based on established literature procedures and is designed to minimize side reactions.[1][2]

Step 1: Synthesis of tert-butyl 4-(trimethylsilyloxy)-3,6-dihydropyridine-1(2H)-carboxylate

  • To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv.) in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add chlorotrimethylsilane (TMS-Cl) (1.2 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the crude silyl enol ether, which is used in the next step without further purification.

Step 2: Synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

  • Dissolve the crude silyl enol ether from Step 1 in anhydrous acetonitrile at -20 °C.

  • Add Selectfluor (1.1 equiv.) portion-wise over 30 minutes, maintaining the temperature below -15 °C.

  • Stir the reaction at -20 °C for 2 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

  • Dissolve the purified tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate from Step 2 in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final product by column chromatography on silica gel to obtain the desired cis-diastereomer.

Data Summary

StepKey ReagentsTypical YieldKey Parameters to Control
1. Silyl Enol Ether Formation LDA, TMS-Cl>90% (crude)Anhydrous conditions, low temperature (-78 °C)
2. Fluorination Selectfluor60-75%Low temperature (-20 °C), portion-wise addition
3. Reduction NaBH₄80-90%Low temperature (0 °C), controlled addition

Visualizing the Process

Reaction Pathway and Key Side Reactions

Synthesis and Side Reactions of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate Start N-Boc-4-piperidone SEE Silyl Enol Ether Start->SEE 1. LDA, TMS-Cl Defluoro tert-butyl 3-hydroxypiperidine-1-carboxylate Start->Defluoro Reduction of unreacted starting material FK tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate SEE->FK 2. Selectfluor Product cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate FK->Product 3. NaBH4 FK->Defluoro Hydrodefluorination (harsh reduction) Epoxide Epoxide Intermediate FK->Epoxide Base-induced cyclization (potential) Isomer Isomeric Fluorohydrin Epoxide->Isomer Fluoride ring-opening

Caption: Main synthetic pathway and potential side reactions.

Troubleshooting Workflow

Troubleshooting Workflow Problem Low Yield or Impure Product Step1 Check Fluorination Step Problem->Step1 Step2 Check Reduction Step Problem->Step2 Step3 Check Starting Materials Problem->Step3 Solution1a Ensure anhydrous conditions Titrate base Step1->Solution1a Incomplete reaction? Solution1b Control temperature (-20 C) Add Selectfluor slowly Step1->Solution1b Side products? Solution2a Use mild reducing agent (NaBH4) Step2->Solution2a Defluorination? Solution2b Monitor reaction to avoid over-reduction Step2->Solution2b Other byproducts? Solution3 Verify purity of starting materials and reagents Step3->Solution3

Caption: A logical workflow for troubleshooting common issues.

References

  • Shaw, S. J., et al. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. The Journal of Organic Chemistry, 78(17), 8892–8897. [Link]

  • PubChem. (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. [Link]

  • Stavber, S., & Zupan, M. (2005). Selectfluor F-TEDA-BF4 as a versatile mediator or catalyst in organic chemistry. Acta Chimica Slovenica, 52(1), 13-26.
  • Doyle, A. G., & Jacobsen, E. N. (2010). Enantioselective Ring Opening of Epoxides by Fluoride Anion Promoted by a Cooperative Dual-Catalyst System. Angewandte Chemie International Edition, 49(20), 3533–3536. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • PubMed. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. [Link]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2018). Fluorofunctionalization of C=C Bonds with Selectfluor: Synthesis of β-Fluoropiperazines through a Substrate. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2015). Epoxides – The Outlier Of The Ether Family. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • ACS Publications. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Parameters for tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

Welcome to the technical support center for the synthesis and optimization of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable fluorinated piperidine building block. Fluorinated piperidines are crucial motifs in medicinal chemistry, and their successful synthesis is paramount for advancing pharmaceutical research.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow and enhance reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low Yield of the Desired Fluorohydrin Product

Question: My reaction to produce tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is resulting in a low overall yield. What are the likely causes and how can I improve it?

Answer: Low yields in fluorohydrin synthesis can stem from several factors, ranging from incomplete reactions to the formation of byproducts.[3][4] A systematic approach to troubleshooting is crucial.

Potential Causes & Recommended Solutions:

Potential CauseRecommended SolutionScientific Rationale
Incomplete Reaction - Increase reaction time or temperature. - Ensure stoichiometric amounts of reagents, or a slight excess of the fluorinating or reducing agent.Many fluorination and reduction reactions require sufficient time and thermal energy to proceed to completion.
Side Reactions - Optimize the choice of fluorinating and reducing agents. - Control the reaction temperature carefully. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[5]Side reactions such as over-fluorination, elimination, or oxidation of the hydroxyl group to a ketone can significantly reduce the yield of the desired product.[4][5]
Product Degradation - Employ milder work-up conditions. - Avoid prolonged exposure to strong acids or bases during extraction and purification.The fluorohydrin product may be sensitive to harsh pH conditions, leading to degradation.
Purification Losses - Optimize the purification method (e.g., column chromatography conditions, recrystallization solvent). - For volatile products, take care during solvent removal under reduced pressure.[4]Suboptimal purification techniques can lead to significant loss of the final product.
Issue 2: Poor Diastereoselectivity in the Reduction Step

Question: I am synthesizing tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate via the reduction of the corresponding fluorinated piperidinone, but I am obtaining a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity in the reduction of a cyclic ketone is a common challenge. The stereochemical outcome is influenced by the reducing agent, solvent, temperature, and the steric and electronic properties of the substrate.

Potential Causes & Recommended Solutions:

Potential CauseRecommended SolutionScientific Rationale
Non-selective Reducing Agent - Use a bulkier reducing agent such as L-Selectride® or a stereoselective reducing agent like a chiral borane.Sterically hindered reducing agents will preferentially attack from the less hindered face of the ketone, leading to higher diastereoselectivity.
Reaction Conditions - Lower the reaction temperature. - Screen different solvents to influence the transition state geometry.Lower temperatures can enhance the energy difference between the diastereomeric transition states, favoring the formation of one isomer.
Chelation Control - If applicable, use a chelating metal in the reducing agent (e.g., zinc borohydride) to direct the hydride delivery.Chelation between a Lewis acidic metal and the carbonyl oxygen can lock the conformation of the substrate, leading to a more predictable stereochemical outcome.
Issue 3: Formation of Elimination Byproducts

Question: During the fluorination step of my synthesis, I am observing significant formation of an alkene byproduct. What is causing this and how can I prevent it?

Answer: The formation of elimination byproducts is a common side reaction during fluorination, particularly when using nucleophilic fluorinating agents on substrates with adjacent protons that can be abstracted.[4]

Potential Causes & Recommended Solutions:

Potential CauseRecommended SolutionScientific Rationale
Strongly Basic Fluorinating Agent - Use a milder fluorinating agent, such as Selectfluor® (an electrophilic fluorinating agent) if the substrate is suitable. - If using a nucleophilic fluorinating agent like DAST, carefully control the reaction temperature and stoichiometry.Some fluorinating agents or their byproducts can act as bases, promoting elimination reactions.
Substrate Structure - Protect other functional groups that may promote elimination.The presence of certain functional groups can increase the acidity of adjacent protons, making elimination more favorable.
Reaction Conditions - Lower the reaction temperature. - Use a non-polar, aprotic solvent.Harsher reaction conditions can favor elimination over substitution.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate?

A1: The most prevalent synthetic strategies generally involve two key transformations: a fluorination step and a reduction step. The order of these steps can vary, leading to different synthetic routes. Common approaches include:

  • Route A: Fluorination followed by Reduction: This involves the fluorination of a suitable piperidine precursor, followed by the diastereoselective reduction of a ketone to introduce the hydroxyl group.

  • Route B: Reduction followed by Fluorination: This route starts with a piperidine derivative containing a hydroxyl group, which is then subjected to fluorination.

  • Dearomatization-Hydrogenation: A more recent approach involves the dearomatization and subsequent hydrogenation of a corresponding fluorinated pyridine precursor.[6][7] This method can offer high diastereoselectivity.[7]

Q2: How do I choose the right fluorinating agent for my synthesis?

A2: The choice of fluorinating agent is critical and depends on the substrate and the desired reactivity.

  • Nucleophilic Fluorinating Agents (e.g., DAST, Deoxo-Fluor®): These are suitable for the conversion of alcohols to fluorides. However, they can promote elimination and rearrangement side reactions.[4]

  • Electrophilic Fluorinating Agents (e.g., Selectfluor®): These are used for the fluorination of enolates or other electron-rich species. They are generally milder but require a substrate that can form a nucleophilic intermediate.

Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and diastereomeric ratio. Chiral HPLC can be used for enantiomeric separation if a racemic synthesis is performed.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural elucidation and confirmation of the final product. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and identify any byproducts.

Q4: My final product is a mixture of diastereomers. How can I separate them?

A4: Separation of diastereomers can typically be achieved by:

  • Column Chromatography: Often, diastereomers have different polarities and can be separated on a silica gel column with an appropriate solvent system.

  • Recrystallization: If the product is a solid, fractional crystallization can sometimes be used to isolate a single diastereomer.

  • Preparative HPLC: For difficult separations, preparative HPLC is a powerful technique.

Experimental Workflow and Visualization

General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, highlighting the key stages where optimization is critical.

G A Starting Material (e.g., N-Boc-4-piperidone) B Fluorination (e.g., with Selectfluor®) A->B C Intermediate (tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate) B->C D Diastereoselective Reduction (e.g., with NaBH4, L-Selectride®) C->D E Final Product (tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, HPLC) F->G

Caption: A typical synthetic workflow for the target compound.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting low product yield.

G A Low Yield Observed B Analyze Crude Reaction Mixture (TLC, HPLC, NMR) A->B H Review Work-up and Purification A->H C Incomplete Reaction? B->C D Presence of Byproducts? B->D E Optimize Reaction Conditions (Time, Temperature, Stoichiometry) C->E Yes F Identify Byproduct Structures D->F Yes G Modify Reagents or Conditions to Minimize Side Reactions F->G I Implement Milder Conditions or Alternative Purification Method H->I

Caption: A decision tree for troubleshooting low reaction yield.

References

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. National Institutes of Health. [Link]

  • A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Research Communities. [Link]

  • syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines. Semantic Scholar. [Link]

  • (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. PubChem, National Institutes of Health. [Link]

  • Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. PMC, National Institutes of Health. [Link]

  • Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. National Institutes of Health. [Link]

  • tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. PubChem. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters. [Link]

  • Optimized molecular structures of piperidines substituted with fluorine. ResearchGate. [Link]

  • Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect. The Journal of Organic Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC, PubMed Central. [Link]

  • Semi-continuous and continuous processes for enantiomeric separation. RSC Publishing. [Link]

  • Regioselective Fluorohydrin Synthesis from Allylsilanes. ResearchGate. [Link]

  • Au-Catalyzed Piperidine Synthesis via Tandem Acyloxy Migration/Intramolecular [3 + 2] Cycloaddition of Enynyl Esters. Organic Letters. [Link]

  • Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. RSC Publishing. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. onlinelibrary.wiley.com. [Link]

  • Chiral-selective biocatalysis of (S)-1-BOC-3-hydroxypiperidine: developing analytical method for quantifying (R)-isomer impurities. Chemical Papers. [Link]

Sources

Troubleshooting

tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate stability and storage conditions

Welcome to the technical support guide for tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot issues related to the stability and storage of this compound. As Senior Application Scientists, we provide not just procedures, but the reasoning behind them to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate?

For optimal stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] While specific temperature ranges are often determined by the supplier, general practice for such compounds involves refrigeration (2-8 °C) to minimize potential degradation over long-term storage. Always refer to the product-specific information on the Certificate of Analysis or Safety Data Sheet (SDS).

Q2: How stable is the compound once dissolved in a solvent?

The stability of the compound in solution is highly dependent on the solvent and the storage conditions. For immediate use in reactions, dissolution in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) is common. However, long-term storage in solution is generally not recommended due to the potential for hydrolysis or reaction with trace impurities in the solvent. If short-term storage of a solution is necessary, it should be kept at a low temperature (e.g., -20 °C) under an inert atmosphere (e.g., argon or nitrogen).

Q3: Is this compound sensitive to air or moisture?

While the SDS for a similar, non-fluorinated analog suggests keeping containers tightly closed in a dry place, it does not explicitly mention air sensitivity.[1] However, as a best practice for complex organic molecules, especially those with protecting groups, minimizing exposure to atmospheric moisture is prudent to prevent potential hydrolysis. The use of a desiccator for long-term storage of the solid is recommended.

Q4: What are the primary known instabilities of this molecule?

The most significant potential instability arises from the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously labile under acidic conditions.[2][3][4][5] Exposure to even trace amounts of acid can lead to the cleavage of the Boc group, yielding the free piperidine. Additionally, while the fluoroalcohol moiety is generally stable, some fluorinated alcohols can undergo elimination of hydrogen fluoride (HF) under certain conditions, particularly with strong bases.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, focusing on identifying and mitigating compound degradation.

Issue 1: Inconsistent or unexpected reaction outcomes.

If you are observing lower yields, unexpected byproducts, or a complete failure of your reaction, it is crucial to first verify the integrity of your starting material, tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate.

The primary culprit for inconsistent results is often the partial or complete degradation of the starting material. The most common degradation pathway is the acid-catalyzed removal of the Boc protecting group. This can occur if the compound has been stored improperly or if it has been exposed to acidic conditions during your experimental setup (e.g., acidic solvents or reagents).

  • Purity Assessment via Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the presence of the Boc group and the overall structure of the molecule.

    • Methodology:

      • Dissolve a small sample of your compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • Acquire a ¹H NMR spectrum.

      • Analysis: Look for the characteristic singlet of the tert-butyl protons of the Boc group, which typically appears around 1.4 ppm. The absence or diminished integration of this peak relative to other protons on the piperidine ring is a strong indicator of Boc group cleavage.

  • Purity Assessment via Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To detect the presence of the deprotected piperidine impurity.

    • Methodology:

      • Prepare a dilute solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).

      • Inject the solution onto a C18 reverse-phase HPLC column.

      • Run a gradient of mobile phases, such as water and acetonitrile with a neutral or slightly basic additive (avoiding acidic additives like formic or trifluoroacetic acid if you suspect acid lability).

      • Monitor the eluent with a mass spectrometer.

    • Analysis: Look for the expected mass-to-charge ratio (m/z) for the intact compound. Also, search for the m/z of the deprotected product (4-fluoro-3-hydroxypiperidine). The presence of the deprotected species confirms degradation.

Issue 2: Solubility problems.

If you are having difficulty dissolving the compound, consider the following:

While the compound's physical properties are not extensively detailed in the provided search results, solubility can be influenced by the crystalline form of the solid and the choice of solvent.

  • Solvent Selection: The compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. If you are experiencing poor solubility, gentle warming or sonication may aid in dissolution.

  • Purity Check: Impurities or degradation products can sometimes affect solubility. Verify the purity of your material using the methods described above.

Stability and Storage Summary

ParameterRecommendationRationale
Storage Temperature (Solid) 2-8 °C (Refrigerated)To minimize the rate of potential degradation over time.
Atmosphere Store under a dry, inert atmosphere (e.g., Argon or Nitrogen)To prevent hydrolysis from atmospheric moisture.
Container Tightly sealed, opaque containerTo protect from moisture and light.
Storage in Solution Not recommended for long-term. For short-term, store at -20°C under an inert atmosphere.Solvents may contain impurities that can promote degradation.
pH Considerations Avoid acidic conditions.The Boc protecting group is highly susceptible to acid-catalyzed cleavage.[2][3][4][5]

Potential Degradation Pathway

The most probable degradation pathway for tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is the acid-catalyzed cleavage of the Boc protecting group.

G start tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate acid H+ (Acidic Conditions) start->acid intermediate Protonated Carbonyl acid->intermediate deprotected 4-fluoro-3-hydroxypiperidine intermediate->deprotected co2 CO2 intermediate->co2 isobutylene Isobutylene intermediate->isobutylene

Caption: Acid-catalyzed degradation of the Boc-protected piperidine.

References

  • MSDS of tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate. (n.d.).
  • Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate. (n.d.). Moldb.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • SAFETY DATA SHEET - 1-Boc-3-hydroxypiperidine. (2025, December 24). Fisher Scientific.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). ACS Publications. Retrieved from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific.
  • (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. (n.d.). PubChem. Retrieved from [Link]

  • tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Why is boc stable to hydrolysis under basic conditions? (2024, November 13). Reddit.
  • (3S,4R)-tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. (2023, October 30). Syn Pharmatech Inc.
  • tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • Fluoroalcohols for chemical modification of biomolecules. (2024, August 6). PubMed. Retrieved from [Link]

  • tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate. (n.d.). Benchchem.
  • Base-Induced Instability of Fluorotelomer Alcohols. (n.d.). PMC. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Impurity Identification in tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

Welcome to the technical support center for tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of id...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in samples of this critical pharmaceutical intermediate.[1] This document provides a structured approach to troubleshooting common analytical challenges, offering both quick-reference FAQs and in-depth experimental guidance.

Frequently Asked Questions (FAQs)

Q1: What are the most likely sources of impurities in my sample?

Impurities in new drug substances are typically classified into three categories: organic impurities, inorganic impurities, and residual solvents.[2] For tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, organic impurities are the most common concern and can arise from various stages of the manufacturing process and storage.[2]

  • Process-Related Impurities: These are substances that originate from the manufacturing process. They include:

    • Starting Materials: Unreacted precursors, such as 3-hydroxypyridine or its hydrogenated derivative, 3-hydroxypiperidine.[3]

    • By-products: Unwanted molecules formed from side reactions during the synthesis.

    • Intermediates: Partially formed molecules that failed to proceed to the final product.

    • Reagents, Ligands, and Catalysts: While often inorganic, some organic reagents may persist.[2]

  • Degradation Products: These impurities form when the drug substance decomposes during storage or handling. A primary degradation pathway for this molecule is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group.[4][5]

Q2: What is a standard analytical workflow for identifying an unknown impurity?

A systematic workflow is crucial for efficiently identifying an unknown impurity. The process begins with detection and quantification, typically by High-Performance Liquid Chromatography (HPLC), followed by structural elucidation using spectroscopic techniques.

Impurity Identification Workflow

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Confirmation & Reporting A Unexpected Peak in HPLC-UV Chromatogram B Quantify Peak Area (Determine if > ICH Threshold) A->B Observe anomaly C Analyze by LC-MS (Obtain Molecular Weight) B->C Peak > Reporting Threshold (e.g., >0.05%) D Perform High-Resolution MS/MS (Determine Elemental Formula & Fragments) C->D E Isolate Impurity (Prep-HPLC or Fraction Collection) D->E Need more structural info G Elucidate Structure (Combine all data) D->G Sufficient data F Acquire NMR Data (1H, 13C, 19F, COSY, HSQC) E->F F->G H Synthesize or Procure Reference Standard G->H I Confirm Identity (Co-injection, Spectral Match) H->I J Document and Report (Update Specification) I->J

Caption: A typical workflow for impurity identification and characterization.

Q3: How should I store my samples to prevent the formation of degradation impurities?

Given the compound's structure, it should be stored in a cool, dry place. The tert-butyl carbamate (Boc) group is susceptible to cleavage under acidic conditions.[4] Therefore, it is critical to avoid acidic environments. The alcohol and fluoride functionalities are generally stable, but storage in a tightly sealed container under an inert atmosphere (like argon or nitrogen) is recommended to prevent oxidative degradation. For long-term storage, temperatures of 2-8°C are advisable.[1]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: I see an unexpected peak in my Reverse-Phase HPLC chromatogram. How do I begin to identify it?

An unexpected peak is a common analytical challenge. Your initial goal is to gather as much information as possible using orthogonal (different but complementary) techniques.

Step 1: Assess the Peak Characteristics

  • Retention Time: Is the peak eluting much earlier or later than your main peak? An early-eluting peak is significantly more polar, while a late-eluting peak is more non-polar.

  • Peak Shape: Poor peak shape (e.g., tailing) can sometimes indicate interaction with the column or that the peak represents multiple co-eluting compounds. For heterocyclic amines, peak tailing can occur under acidic mobile phase conditions due to protonation of the nitrogen.[6]

Step 2: Check for Common, Known Impurities The most common impurity is the de-protected piperidine, 4-fluoro-3-hydroxypiperidine . This impurity is significantly more polar and will elute much earlier than the parent compound. Another possibility is an impurity from the starting materials used in the synthesis.[3]

Step 3: Employ Mass Spectrometry (MS) Liquid chromatography-mass spectrometry (LC-MS) is the most powerful tool for this initial investigation due to its high sensitivity and specificity.[7]

  • Action: Analyze your sample using an LC-MS system with electrospray ionization (ESI) in positive ion mode.

  • What to Look For:

    • De-protected Impurity: Look for a mass corresponding to the parent compound minus the Boc group (a loss of 100.05 Da). The expected mass would be [M-100+H]+.

    • Boc-related Fragments: In the mass spectrometer source, the Boc group can fragment, often showing a characteristic loss of 56 Da (isobutylene) from the molecular ion, resulting in an M-56 peak.[8][9]

Table 1: Common Impurities and Their Expected Mass Signals (Positive ESI)

Compound Name Structure (Simplified) Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z) Key Diagnostic Feature
Parent Compound Boc-N-C₅H₈(F)(OH) 219.26 220.1 Target Molecule
De-Boc Impurity H-N-C₅H₈(F)(OH) 119.14 120.1 Significantly more polar; loss of 100 Da

| Starting Material | 3-Hydroxypyridine | 95.09 | 96.1 | Potential carry-over from synthesis |

Problem 2: My ¹H NMR spectrum shows extra signals. How can I assign them to an impurity?

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structural elucidation.[10][11] When confronted with extra signals, a systematic approach is required.

Step 1: Check for Residual Solvents First, rule out common laboratory solvents. Compare the chemical shifts of the unknown signals to established tables of NMR solvent impurities.[12]

Step 2: Look for Signature Peaks of Expected Impurities

  • De-Boc Impurity: The most telling sign of de-protection is the disappearance of the large singlet around 1.4 ppm . This peak corresponds to the nine equivalent protons of the tert-butyl group. In its place, you will see the piperidine ring protons shift, and the N-H proton will appear (its chemical shift is highly dependent on the solvent and concentration).

  • Di-tert-butyl dicarbonate (Boc₂O): If this reagent was used for the Boc protection step, residual amounts might be present.[4] It appears as a sharp singlet at approximately 1.5 ppm.

Step 3: Utilize 2D NMR Techniques If the impurity is complex, 2D NMR is essential.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps to piece together fragments of the impurity's structure.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is invaluable for assigning carbon signals and confirming connectivity.

  • ¹⁹F NMR: Since the parent molecule contains fluorine, acquiring a ¹⁹F NMR spectrum is crucial. The presence of additional signals in the ¹⁹F spectrum indicates a fluorine-containing impurity.

Analytical Method Selection

Choosing the right analytical tool is critical for efficient troubleshooting. The properties of the suspected impurity should guide your decision.

G cluster_hplc Chromatographic Methods cluster_spec Spectroscopic Methods start Impurity Detected hplc HPLC-UV (Quantification, Polarity) start->hplc Initial Observation q1 Need Molecular Weight? lcms LC-MS (MW, Fragmentation) q1->lcms nmr NMR (1D/2D) (Definitive Structure) q1->nmr No, need structure hplc->q1 Unknown Peak Found lcms->nmr Need full structure ftir FTIR (Functional Groups) nmr->ftir Confirm functional groups

Caption: Decision tree for selecting the appropriate analytical technique.

Detailed Protocols

Protocol 1: HPLC-UV/MS Method for Impurity Profiling

This protocol provides a robust starting point for separating the parent compound from its likely polar and non-polar impurities.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size). C18 columns are a good first choice for most reversed-phase separations.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Note: Avoid trifluoroacetic acid (TFA) if MS fragmentation of the Boc group is a concern, as even low concentrations can induce deprotection[13]).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Hold at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 210 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at a concentration of ~0.5 mg/mL.

Causality: The gradient elution is designed to first elute highly polar impurities (like the de-protected piperidine) in the low organic phase, then separate the main compound, and finally elute any non-polar impurities at high organic concentrations. The use of formic acid provides protons for good ESI-MS ionization in positive mode.

Protocol 2: Interpreting Mass Spectrometry Data

When analyzing data from an LC-MS run, focus on these key steps:

  • Extract Ion Chromatograms (EICs): Instead of just looking at the Total Ion Chromatogram (TIC), extract the specific m/z values for expected impurities. For example, extract the EIC for m/z = 120.1 to specifically look for the de-Boc impurity.

  • Analyze the Spectrum of the Parent Peak: Confirm the presence of the [M+H]⁺ ion at m/z 220.1. Look for common adducts like [M+Na]⁺ (m/z 242.1) and in-source fragments like [M-56+H]⁺ (loss of isobutylene, m/z 164.1) and [M-100+H]⁺ (loss of the Boc group, m/z 120.1).

  • Analyze the Spectrum of the Unknown Peak:

    • Does the molecular ion match any of the potential impurities listed in Table 1?

    • If the structure is not obvious, use high-resolution MS (e.g., Q-TOF or Orbitrap) to obtain an accurate mass. This allows for the prediction of an elemental formula, significantly narrowing down the possibilities.

    • Perform MS/MS fragmentation on the unknown peak's molecular ion. The fragmentation pattern provides a fingerprint that can be used to piece together the molecule's structure.

References

  • Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Priego-Capote, F., et al. (2007). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 55(17), 6865-6873. Available from: [Link]

  • National Center for Biotechnology Information. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. PubChem Compound Summary for CID 40152148. Available from: [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available from: [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Available from: [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available from: [Link]

  • LCGC. (2023). Heterocycles Structural Analysis in HPLC Method Development. Available from: [Link]

  • Holm, R., et al. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. Available from: [Link]

  • ResearchGate. (2017). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Available from: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available from: [Link]

  • Emery Pharma. Impurity Analysis. Available from: [Link]

  • National Institutes of Health. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry, 87(21), 11048–11056. Available from: [Link]

  • Alternative Therapies In Health And Medicine. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies in Health and Medicine, 29(8). Available from: [Link]

  • CORE. (2005). Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. Available from: [Link]

  • Royal Society of Chemistry. (2007). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 5, 3628-3633. Available from: [Link]

  • National Institutes of Health. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Journal of Pharmaceutical and Biomedical Analysis, 179, 112993. Available from: [Link]

  • Phenomenex. HPLC Method Development. Available from: [Link]

  • International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation, 13(3), 291-298. Available from: [Link]

  • ResearchGate. (2023). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Available from: [Link]

  • The Journal of Organic Chemistry. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(9), 2921–2930. Available from: [Link]

  • Journal of Food and Drug Analysis. (2012). HPTLC method development and validation: Strategy to minimize methodological failures. Journal of Food and Drug Analysis, 20(4), 849-855. Available from: [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(8), 754-760. Available from: [Link]

  • YouTube. (2023). ICH Q3A Guideline for Impurities in New Drug Substances. Available from: [Link]

  • Google Patents. (2016). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link]

  • Scribd. Impurities in New Drug Substances – ICH Q3. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of tert-Butyl 4-Fluoro-3-hydroxypiperidine-1-carboxylate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. This document is designed for researchers, medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this critical fluorinated building block. The presence of two adjacent stereocenters (at C3 and C4) on the piperidine ring means that precise stereochemical control is paramount for its successful application in drug discovery and development, as different stereoisomers can exhibit vastly different biological activities and physicochemical properties.[1][2]

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges and enhance the stereoselectivity of your synthesis.

Frequently Asked Questions (FAQs)
Q1: What are the key stereoisomers of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, and why is their differentiation critical?

There are four possible stereoisomers for this compound, existing as two pairs of enantiomers. The relative orientation of the fluorine and hydroxyl groups defines them as either cis or trans.

  • cis-isomers: (3S,4R) and (3R,4S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate. In the chair conformation, this typically corresponds to an axial fluorine and an equatorial hydroxyl group, or vice-versa.

  • trans-isomers: (3R,4R) and (3S,4S)-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate. This generally corresponds to either both groups being equatorial or both being axial.

Controlling this stereochemistry is critical because the three-dimensional arrangement of the fluorine and hydroxyl substituents dictates how the molecule interacts with its biological target. The fluorine atom can alter local acidity, engage in hydrogen bonding, and modulate the conformation of the piperidine ring.[3] As a result, one specific stereoisomer may exhibit potent therapeutic activity while the others could be inactive or even produce off-target effects.

Q2: What is the most common and direct synthetic strategy for achieving stereocontrol in this synthesis?

The most prevalent strategy is the diastereoselective reduction of the prochiral ketone precursor, tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.[4] The stereochemical outcome of the reaction is determined by the facial selectivity of the hydride attack on the carbonyl group. This selectivity is governed by several factors, including the steric bulk of the reducing agent, the solvent, the temperature, and potential chelation effects involving the α-fluorine atom.

Synthetic_Pathway Ketone tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate Cis_Product cis-(3S,4R) / (3R,4S) Product Ketone->Cis_Product  Reduction  (e.g., NaBH4) Trans_Product trans-(3R,4R) / (3S,4S) Product Ketone->Trans_Product  Reduction  (e.g., L-Selectride)

Caption: General synthetic approach via ketone reduction.

Q3: Which analytical methods are essential for confirming the stereochemical purity of the final product?

A combination of techniques is necessary for unambiguous stereochemical assignment and quantification.

  • ¹H and ¹⁹F NMR Spectroscopy: The coupling constants (J-values) between H3, H4, and F3 are diagnostic. For cis-isomers, the dihedral angle often results in smaller coupling constants, while trans-isomers typically show larger couplings characteristic of axial-axial relationships.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY or ROESY experiments can confirm the spatial proximity of protons on C3 and C4, providing definitive proof of the cis or trans relationship.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These are the gold-standard methods for determining enantiomeric excess (e.e.) and can also be used to separate diastereomers. Method development with various chiral stationary phases (e.g., polysaccharide-based columns) is required.

Troubleshooting Guide: Enhancing Stereoselectivity
Issue 1: My reduction of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate yields a poor diastereomeric ratio (d.r.), often close to 1:1.

Root Cause Analysis: This is almost always due to an inappropriate choice of reducing agent and/or reaction conditions for the desired diastereomer. The steric and electronic environment around the carbonyl is not sufficiently biased to favor one trajectory of hydride attack over the other.

Solutions & Scientific Rationale:

The key is to select a hydride reagent whose steric profile directs the nucleophilic attack to a specific face of the ketone.

  • To Favor the cis Isomer (Axial Attack): Smaller, unhindered hydride reagents are often preferred. These reagents can approach from the less sterically hindered equatorial face (Felkin-Anh model) or may be influenced by electronic effects from the α-fluoro substituent.

    • Recommended Reagent: Sodium borohydride (NaBH₄). It is a mild, inexpensive, and relatively small reducing agent.

    • Mechanism Insight: In many α-substituted ketones, NaBH₄ favors axial attack to produce the equatorial alcohol. However, the electronegative fluorine atom can influence the transition state, and the resulting stereochemistry should be confirmed experimentally.

  • To Favor the trans Isomer (Equatorial Attack): Bulky, sterically demanding hydride reagents are highly effective. These reagents preferentially attack from the less hindered axial face of the ring, leading to the formation of an axial alcohol.

    • Recommended Reagent: L-Selectride® (Lithium tri-sec-butylborohydride). The three bulky sec-butyl groups effectively block the equatorial face, forcing the hydride to be delivered from the axial direction. A similar principle applies to the diastereoselective reduction of other cyclic ketones.[5]

    • Critical Consideration: These reactions must be run at low temperatures (e.g., -78 °C) to maximize selectivity and minimize side reactions.

Summary of Reducing Agents for Diastereocontrol

ReagentTypical ConditionsExpected Major IsomerRationale
Sodium Borohydride (NaBH₄) Methanol (MeOH) or Ethanol (EtOH), 0 °C to RTOften cisSmall steric footprint; outcome can be solvent-dependent.
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF) or Diethyl Ether (Et₂O), -20 °C to 0 °CLow selectivity, often mixtureHighly reactive and less selective than borohydrides.[5]
L-Selectride® THF, -78 °CtransHigh steric hindrance forces axial approach.[5]
Sodium Triacetoxyborohydride (STAB) Acetic Acid (AcOH) or Dichloroethane (DCE), RTOften cisMild reagent; selectivity can be influenced by acidic conditions.[6]
Issue 2: I am attempting an enantioselective synthesis but am achieving low enantiomeric excess (e.e.).

Root Cause Analysis: Low enantioselectivity can result from a poorly matched catalyst/substrate system, non-optimal reaction conditions (temperature, concentration, solvent), or catalyst deactivation.

Solutions & Scientific Rationale:

Achieving high enantioselectivity requires a chiral influence that can effectively differentiate between the two prochiral faces of the ketone.

  • Strategy 1: Chiral Reducing Agents (Stoichiometric):

    • Corey-Bakshi-Shibata (CBS) Reduction: This method uses a borane reagent in the presence of a catalytic amount of a chiral oxazaborolidine catalyst. It is highly effective for the asymmetric reduction of various ketones.[5] The choice between the (S)- or (R)-CBS catalyst determines which enantiomer of the product is formed.

    • Implementation: The catalyst forms a complex with BH₃, creating a sterically defined active reducing agent that delivers the hydride to one specific face of the ketone. Strict control of temperature and the exclusion of moisture are critical for success.

  • Strategy 2: Catalytic Asymmetric Hydrogenation:

    • Approach: This involves converting the ketone to a derivative like an enol acetate or silyl enol ether, followed by hydrogenation using a chiral metal catalyst (e.g., Rhodium or Ruthenium with chiral phosphine ligands). This approach has been successfully applied to related fluorinated piperidine systems.[7]

    • Mechanism Insight: The chiral ligand creates an asymmetric environment around the metal center. The substrate coordinates to the metal in a specific orientation, leading to the facial-selective addition of hydrogen. This method requires careful screening of ligands, solvents, and hydrogen pressure.

Troubleshooting_Enantioselectivity Start Low Enantiomeric Excess (e.e.) CBS Option 1: CBS Reduction Start->CBS Hydrogenation Option 2: Asymmetric Hydrogenation Start->Hydrogenation Check_Catalyst Verify Catalyst Purity & Loading CBS->Check_Catalyst Screen_Ligands Screen Chiral Ligands & Solvents Hydrogenation->Screen_Ligands Check_Temp Optimize Temperature (Go Lower, e.g., -40 to -78 °C) Check_Catalyst->Check_Temp Success High e.e. Achieved Check_Temp->Success Screen_Ligands->Success

Caption: Decision tree for improving enantioselectivity.

Issue 3: I am observing a significant amount of a defluorinated byproduct.

Root Cause Analysis: The C-F bond, while strong, can be susceptible to cleavage under certain reductive conditions, particularly with some heterogeneous catalysts or overly harsh hydride reagents. This is a known issue in the synthesis of fluorinated piperidines.[7]

Solutions & Scientific Rationale:

The goal is to use conditions that are chemoselective for the carbonyl reduction over C-F hydrogenolysis.

  • Avoid Harsh Conditions:

    • Reagent Choice: Avoid highly reactive reagents like uncomplexed LiAlH₄ at elevated temperatures.

    • Catalytic Hydrogenation: While effective for reducing fluoropyridines, some catalysts like Palladium on Carbon (Pd/C) can cause hydrodefluorination, especially under acidic conditions or high hydrogen pressure.[8][9] If using this route for a precursor, careful catalyst selection (e.g., PtO₂) and optimization are necessary.

  • Recommended Approach:

    • Stick to Borohydride Reagents: NaBH₄, L-Selectride®, and STAB are generally not aggressive enough to cleave the C-F bond in this substrate.

    • Maintain Low Temperatures: Running the reaction at the lowest practical temperature will almost always suppress unwanted side reactions.

    • Control pH During Workup: Quenching the reaction with a mild acid (e.g., saturated NH₄Cl solution, Rochelle's salt) and avoiding strongly acidic or basic conditions during extraction can prevent elimination or other degradation pathways.

Validated Experimental Protocols
Protocol 1: Diastereoselective Synthesis of cis-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

This protocol is designed to favor the formation of the cis diastereomer.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq).

  • Dissolution: Dissolve the ketone in anhydrous methanol (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 1-2 hours).

  • Quenching: Once the reaction is complete, slowly quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Analysis & Purification: Determine the diastereomeric ratio by ¹H NMR analysis of the crude product. Purify by flash column chromatography on silica gel to isolate the desired cis isomer.

Protocol 2: Diastereoselective Synthesis of trans-tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

This protocol is designed to favor the formation of the trans diastereomer.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq).

  • Dissolution: Dissolve the ketone in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, keeping the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2-4 hours. Monitor progress by TLC or LC-MS (quench a small aliquot with methanol before analysis).

  • Quenching: Slowly quench the reaction at -78 °C by the dropwise addition of 3 M aqueous sodium hydroxide (NaOH), followed by the careful addition of 30% hydrogen peroxide (H₂O₂), ensuring the temperature remains low. (Caution: Exothermic quench).

  • Warm-up & Extraction: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the mixture with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis & Purification: Determine the diastereomeric ratio by ¹H NMR. Purify by flash column chromatography to isolate the major trans isomer.

References
  • Philips, E.; Xiang, B. et al. (2019). Synthesis of a CGRP receptor antagonist via an asymmetric synthesis of 3-fluoro-4-aminopiperidine. J. Org. Chem., 84, 8006-8018. Available at: [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chem. Soc. Rev., 37, 308-319. Available at: [Link]

  • Shaw, S. J.; Goff, D. A.; Boralsky, L. A.; Irving, M.; Singh, R. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. Journal of Organic Chemistry, 78(17), 8892–8897. Available at: [Link]

  • Glorius, F. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 10855–10861. Available at: [Link]

  • PubChem Compound Summary for CID 13809059, tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Wuts, P. G. M.; Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Hartwig, J. F. (2010).
  • Carreira, E. M.; Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.
  • Eliel, E. L.; Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Brückner, R. (2002). Advanced Organic Chemistry: Reaction Mechanisms. Academic Press.
  • MySkinRecipes. (n.d.). Tert-Butyl (3S)-3-Fluoro-4-Oxopiperidine-1-Carboxylate. Available at: [Link]

  • Bergstrom, C. S. et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. Angewandte Chemie International Edition, 51(22), 5380-5384. Available at: [Link]

  • Rinner, U. et al. (2011). Diastereoselective and enantioselective reduction of tetralin-1,4-dione. Beilstein Journal of Organic Chemistry, 7, 1239–1244. Available at: [Link]

Sources

Optimization

tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate solubility issues and solutions

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with tert-butyl 4-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (and its isomers). We will explore the physicochemical reasons behind these issues and provide a framework of practical, field-proven solutions.

Understanding the Molecule: Physicochemical Profile
  • Structure:

    • IUPAC Name: tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

    • Molecular Formula: C₁₀H₁₈FNO₃[1]

    • Molecular Weight: Approximately 219.25 g/mol [1][2]

    • Core Scaffold: A piperidine ring, which is a saturated heterocycle.[3]

  • Key Functional Groups & Their Impact on Solubility:

    • N-Boc Group (tert-butoxycarbonyl): This is a large, lipophilic protecting group that significantly increases the nonpolar character of the molecule, generally decreasing aqueous solubility.

    • Hydroxyl (-OH) Group: A polar group capable of acting as a hydrogen bond donor and acceptor. This group promotes solubility in polar protic solvents.

    • Fluorine (-F) Atom: Highly electronegative, it introduces polarity to the C-F bond. However, its overall effect on solubility is complex. It can alter the crystal lattice energy and impact how the molecule interacts with solvent molecules. The conformational preferences of fluorinated piperidines are influenced by charge-dipole interactions, hyperconjugation, and critically, by solvation and solvent polarity.[4][5][6][7]

    • Piperidine Nitrogen: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[3]

The molecule possesses both polar (hydroxyl, fluorine) and nonpolar (Boc group, aliphatic ring) regions, giving it a mixed polarity. This duality is the primary reason for its variable and often challenging solubility profile. While soluble in some organic solvents, it is expected to have poor solubility in aqueous media.[8]

Frequently Asked Questions (FAQs)

Q1: My tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate won't dissolve in my aqueous buffer. What is the first thing I should try? A1: Direct dissolution in aqueous buffers is highly unlikely due to the lipophilic N-Boc group. The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol.[8][9] You can then perform a stepwise dilution of this stock solution into your aqueous buffer, ensuring vigorous mixing to avoid precipitation.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my final aqueous medium. How can I prevent this? A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is no longer sufficient to keep the compound dissolved in the aqueous medium. To mitigate this, try one of the following:

  • Decrease the Final Concentration: Your target concentration may be above the solubility limit in the final solvent mixture.

  • Increase the Co-solvent Percentage: If your experiment allows, increase the final percentage of DMSO or ethanol in the aqueous medium.

  • Use Solubilizing Excipients: Consider adding surfactants (e.g., Tween® 80, Polysorbate 80) or cyclodextrins to the aqueous medium before adding your compound's stock solution.[3][10] These agents can help keep the compound in solution.

Q3: Is this compound acidic or basic? Can I use pH adjustment to improve its solubility? A3: The piperidine nitrogen is basic.[3] However, in this molecule, the nitrogen is part of a carbamate (the Boc group), which significantly reduces its basicity. Therefore, pH adjustment is unlikely to form a salt and will have a minimal effect on improving aqueous solubility. The dominant factor controlling solubility is the large, non-ionizable Boc group.

Q4: What are the best organic solvents for this compound? A4: Based on the structure and data from similar compounds like N-Boc-4-hydroxypiperidine, good solubility is expected in polar aprotic and protic organic solvents.[8] A recommended starting list for solubility testing is provided in the table below.

Solvent ClassRecommended SolventsExpected SolubilityRationale
Chlorinated Dichloromethane (DCM), ChloroformHighEffective at dissolving nonpolar and moderately polar compounds.
Alcohols Methanol, EthanolHighThe hydroxyl group on the compound interacts well with alcohol solvents.[8]
Esters Ethyl AcetateGoodA moderately polar solvent capable of dissolving the compound.[8]
Aprotic Polar DMSO, Dimethylformamide (DMF)HighStrong hydrogen bond acceptors that are excellent for creating stock solutions.[8]
Ethers Tetrahydrofuran (THF)Moderate to GoodA common solvent in organic synthesis.
Aqueous Water, PBS (pH 7.2)Poor to Very LowThe lipophilic Boc group limits solubility in aqueous systems.[8]
In-Depth Troubleshooting Guide
Issue: Complete or Partial Insolubility in the Chosen Solvent System

This section provides a systematic approach to diagnosing and solving solubility problems.

G cluster_start Initial Observation cluster_diag Diagnosis & Simple Fixes cluster_systematic Systematic Approach start Compound fails to dissolve in desired solvent system check_purity Verify Compound Purity (NMR, LC-MS) start->check_purity Is the material pure? physical_methods Apply Physical Energy (Vortex, Sonicate, Gentle Heat) check_purity->physical_methods If yes cosolvent Co-Solvent Screening (DMSO, Ethanol, PEG 400) physical_methods->cosolvent If still insoluble formulation Formulation Strategy cosolvent->formulation If co-solvents are insufficient or not viable for the experiment surfactant Add Surfactants (e.g., Tween® 80, Cremophor® EL) formulation->surfactant cyclodextrin Use Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) formulation->cyclodextrin lipid Lipid-Based Systems (e.g., SEDDS) formulation->lipid particle Particle Size Reduction (Micronization) formulation->particle

Caption: Decision workflow for addressing solubility issues.

Step-by-Step Experimental Protocols
  • Objective: To identify a suitable water-miscible organic co-solvent and determine the maximum tolerable aqueous concentration.

  • Rationale: This is the most common and direct method for enabling the use of poorly water-soluble compounds in aqueous assays.[11] Co-solvents work by reducing the polarity of the aqueous medium, which better accommodates the nonpolar regions of the solute.[11]

  • Materials:

    • tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

    • Solvents: DMSO, Ethanol (EtOH), Polyethylene glycol 400 (PEG 400)

    • Aqueous buffer of choice (e.g., PBS pH 7.4)

    • Glass vials, magnetic stirrer, vortex mixer.

  • Methodology:

    • Prepare Concentrated Stock Solutions: Accurately weigh the compound and dissolve it in each organic solvent (DMSO, EtOH, PEG 400) to prepare high-concentration stock solutions (e.g., 10-50 mM). Use gentle warming or sonication if necessary to achieve full dissolution.

    • Initial Dilution: In separate vials, add 98 µL of your aqueous buffer.

    • Spiking: Add 2 µL of a stock solution to the corresponding vial of buffer (this creates a 1:50 dilution with 2% organic solvent).

    • Observation: Immediately vortex the vials. Let them stand for 15-30 minutes and observe for any signs of precipitation (cloudiness, visible particles).

    • Determine Solubility Limit: If the solution is clear, repeat the process with increasing concentrations of the stock solution (e.g., by adding 4 µL to 96 µL of buffer) until precipitation is observed. This will establish the kinetic solubility limit in that specific co-solvent/buffer mixture.

  • Objective: To increase aqueous solubility by forming an inclusion complex.

  • Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like our target compound, shielding the lipophilic Boc group from water and forming a complex with enhanced aqueous solubility.[3][12][13]

  • Materials:

    • tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)

    • Aqueous buffer

  • Methodology:

    • Prepare CD Solution: Prepare a solution of the cyclodextrin in your desired aqueous buffer (e.g., 10% w/v HP-β-CD).

    • Add Compound: Add the solid tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate directly to the CD solution in small increments.

    • Equilibrate: Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

    • Separate and Analyze: Centrifuge or filter the suspension to remove any undissolved solid. Analyze the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the solubility.

  • Objective: To increase the dissolution rate by increasing the surface area of the solid compound.

  • Rationale: For a given volume, smaller particles have a larger total surface area exposed to the solvent, which can lead to a faster rate of dissolution.[9] This is particularly useful for in vivo studies where a rapid dissolution rate is critical for absorption.[9]

  • Methods:

    • Mortar Grinding: Manually grinding the solid compound with a mortar and pestle. This is a simple form of micronization.[9]

    • Ultrasonic Fragmentation (Sonication): Suspending the solid in a solvent and applying ultrasonic energy can help break down particles.[9]

    • Ball Milling: A more advanced technique using a specialized mill to reduce particle size to the nanometer range (nanonization).[9]

Safety Information:

  • Always handle this chemical in a well-ventilated area or fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]

  • The compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][2][15]

  • In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[14]

References
  • Tert-butyl 4-(4-fluorophenyl)-3-hydroxypiperidine-1-carboxylate CAS No.: 1187171-99-8 Cat. No.: M312454. Moldb.[Link]

  • (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. PubChem, National Institutes of Health.[Link]

  • tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. PubChem, National Institutes of Health.[Link]

  • tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. PubChem, National Institutes of Health.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. PMC, National Institutes of Health.[Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate.[Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed, National Institutes of Health.[Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.[Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI.[Link]

  • Solubilization techniques used for poorly water-soluble drugs. PMC, PubMed Central.[Link]

  • MSDS of tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate. Chem-Online.[Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC, National Institutes of Health.[Link]

  • The conformational preferences of fluorinated piperidine derivatives... ResearchGate.[Link]

  • Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group.[Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Wiley Online Library.[Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs.[Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ResearchGate.[Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research.[Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Europe PMC.[Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Intricacies of Fluorinated Organic Compounds

A comprehensive guide for researchers, scientists, and drug development professionals. The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly influencing t...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and drug development professionals.

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly influencing the fields of pharmaceuticals, agrochemicals, and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, have led to the development of numerous blockbuster drugs and advanced materials. However, the same attributes that make fluorinated compounds so valuable also present a unique set of challenges in their handling, synthesis, and purification.

This technical support center provides a curated collection of troubleshooting guides and frequently asked questions (FAQs) to address the common pitfalls encountered when working with these fascinating yet demanding molecules. As your Senior Application Scientist, I will guide you through the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific integrity.

Part 1: Troubleshooting Guides

This section is designed to provide in-depth solutions to specific problems you may encounter during your research.

Low or No Yield in Fluorination Reactions

Problem: My fluorination reaction is failing or providing a disappointingly low yield of the desired product.

Causality and Troubleshooting:

Low yields in fluorination reactions are a frequent frustration, often stemming from a handful of critical factors. The high reactivity of many fluorinating agents and the unique nature of the carbon-fluorine bond demand meticulous attention to detail.

  • Moisture Contamination: Many fluorinating agents react violently with water. Even trace amounts of moisture can quench the reagent and halt your reaction.[1]

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Perform the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Reagent Quality and Activity: Fluorinating agents can degrade over time, especially if not stored under the proper conditions.

    • Solution: Whenever possible, use a fresh bottle of the reagent. If you suspect degradation, consider titrating the reagent to determine its active concentration.

  • Inappropriate Reaction Temperature: Many fluorination reactions have a narrow optimal temperature window.

    • Solution: Carefully control the reaction temperature. Many reactions are initiated at low temperatures (e.g., -78 °C) and slowly warmed to room temperature to manage exothermic events and prevent side reactions.[1]

  • Incorrect Choice of Fluorinating Agent: The vast array of available fluorinating agents can be daunting. The choice depends heavily on the substrate and the desired transformation.

    • Solution: Consult the literature for precedents with similar substrates. For deoxyfluorination of alcohols, reagents like DAST or Deoxo-Fluor are common, with the latter offering greater thermal stability. For α-fluorination of carbonyls, electrophilic sources like Selectfluor™ or NFSI are often employed.[1]

Experimental Protocol: General Procedure for a Deoxyfluorination Reaction using Deoxo-Fluor

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the alcohol substrate in an anhydrous chlorinated solvent (e.g., dichloromethane, DCM) in an oven-dried flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of Deoxo-Fluor (typically 1.1-1.5 equivalents) in anhydrous DCM to the cooled substrate solution via a syringe or dropping funnel.

  • Reaction: Allow the reaction to stir at -78 °C for a specified time (monitor by TLC or LC-MS), then slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by slowly adding it to a cooled (0 °C), stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Unexpected Side Reactions and Product Instability

Problem: My reaction is producing unexpected byproducts, or my desired fluorinated product is degrading during workup or purification.

Causality and Troubleshooting:

The powerful electron-withdrawing nature of fluorine can significantly alter the reactivity of a molecule, leading to unexpected pathways. Furthermore, the stability of the C-F bond is not always guaranteed, especially when certain structural motifs are present.

  • Intramolecular Rearrangements and Eliminations: The presence of a fluorine atom can increase the acidity of adjacent protons, making elimination a more favorable pathway, especially with basic reagents.[2]

    • Solution: Use non-basic or sterically hindered bases if a base is required. Employ milder reaction conditions and consider using a less polar solvent to disfavor elimination.

  • Defluorination: While the C-F bond is generally strong, certain structural features can render it labile. For instance, fluorine atoms in benzylic, allylic, or α-to-carbonyl positions can be susceptible to nucleophilic displacement.[3]

    • Solution: Avoid harsh nucleophiles or basic conditions during workup and purification. If the product is acid-sensitive, consider a bicarbonate wash. If it is base-sensitive, a dilute acid wash might be appropriate.

  • Metabolic Instability: In a biological context, enzymatic processes can lead to defluorination, potentially forming toxic metabolites.[3]

    • Solution: While this is more of a concern in drug development, being aware of potentially labile fluorine positions is crucial. Strategic placement of fluorine can block metabolic "soft spots."[4]

Diagram: Troubleshooting Fluorination Reactions

G start Low/No Yield or Side Reactions moisture Check for Moisture Contamination start->moisture reagent Verify Reagent Quality start->reagent temp Optimize Reaction Temperature start->temp agent Re-evaluate Fluorinating Agent start->agent conditions Modify Reaction Conditions (Solvent, Base) start->conditions dry Use Anhydrous Solvents/Glassware Inert Atmosphere moisture->dry fresh_reagent Use Fresh Reagent Titrate if Necessary reagent->fresh_reagent temp_control Precise Temperature Control (e.g., -78°C to RT) temp->temp_control agent_select Consult Literature for Substrate-Specific Agents agent->agent_select milder Use Milder Conditions Non-nucleophilic Base conditions->milder

Caption: Decision tree for troubleshooting common fluorination reaction issues.

Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about handling and analyzing fluorinated organic compounds.

Q1: Why is my fluorinated compound difficult to purify by column chromatography?

A: Fluorinated compounds often exhibit unique polarity and solubility properties that can make them challenging to purify. Their polarity can be similar to that of their non-fluorinated analogs, but their interactions with silica gel can be different. Additionally, highly fluorinated compounds may have limited solubility in common chromatographic solvents.

  • Troubleshooting Tips:

    • Solvent System: Experiment with a wider range of solvent systems. Sometimes, adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane can significantly improve separation.

    • Alternative Stationary Phases: If silica gel is not effective, consider using alumina (basic or neutral) or reverse-phase silica (C18).

    • Alternative Purification Techniques: For volatile compounds, distillation can be an effective purification method.[5] For non-volatile compounds, recrystallization or preparative HPLC may be necessary.

Q2: I'm having trouble interpreting the NMR spectrum of my fluorinated compound. What are the key considerations?

A: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds, but it has some key differences from ¹H NMR. The ¹⁹F nucleus has a spin of 1/2 and is 100% abundant, making it highly sensitive.

  • Key Considerations:

    • Chemical Shift Range: The chemical shift range for ¹⁹F NMR is much larger than for ¹H NMR, spanning over 800 ppm. This wide dispersion can be advantageous for resolving signals but may require adjusting spectral width.

    • Coupling: You will observe coupling between ¹⁹F and ¹H nuclei (JFH) and between different ¹⁹F nuclei (JFF). These coupling constants can provide valuable structural information.

    • Complex Spectra: The presence of multiple fluorine atoms can lead to complex, second-order spectra that may require simulation to interpret accurately.[6] Decoupling experiments (¹H{¹⁹F} or ¹⁹F{¹H}) can simplify the spectra.

Q3: What are the essential safety precautions when working with fluorinating agents?

A: Many fluorinating agents are highly toxic, corrosive, and react violently with water. Strict adherence to safety protocols is paramount.

  • Essential Safety Measures:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is recommended when handling larger quantities.[7][8]

    • Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.[9]

    • Emergency Preparedness: Be aware of the specific hazards of the reagent you are using. For reactions that may generate hydrogen fluoride (HF), have a calcium gluconate tube readily available for skin exposure.[9][10]

    • Quenching: Be extremely cautious when quenching reactions containing residual fluorinating agents. The quench should be done slowly and at a low temperature.

Q4: How should I dispose of waste containing fluorinated organic compounds?

A: The disposal of fluorinated organic waste requires careful consideration due to the persistence of some of these compounds in the environment.

  • Disposal Guidelines:

    • Segregation: Segregate fluorinated waste from other organic waste streams.

    • Labeling: Clearly label the waste container with its contents, including the specific fluorinated compounds.

    • Institutional Procedures: Follow your institution's specific guidelines for hazardous waste disposal.

    • Emerging Technologies: Be aware of emerging technologies for the degradation of persistent fluorinated compounds, such as per- and polyfluoroalkyl substances (PFAS).[11][12]

Table 1: Common Fluorinating Agents and Their Primary Applications

Fluorinating AgentAcronymPrimary ApplicationKey Considerations
Diethylaminosulfur TrifluorideDASTDeoxyfluorination of alcohols and aldehydesThermally unstable, can be explosive.
Bis(2-methoxyethyl)aminosulfur TrifluorideDeoxo-FluorDeoxyfluorination of alcohols and aldehydesMore thermally stable than DAST.
N-FluorobenzenesulfonimideNFSIElectrophilic fluorination of enolates and other nucleophilesBench-stable solid, easy to handle.
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor™Electrophilic fluorination of a wide range of substratesBench-stable solid, versatile reagent.
Hydrogen Fluoride-PyridineOlah's ReagentHydrofluorination of alkenes and alkynesHighly corrosive and toxic.

Part 3: Concluding Remarks

The successful handling and application of fluorinated organic compounds hinge on a deep understanding of their unique chemical properties and a commitment to meticulous experimental technique. This guide provides a foundation for navigating the common challenges associated with these powerful molecules. By anticipating potential pitfalls and employing the troubleshooting strategies outlined here, you can enhance the efficiency and safety of your research. Remember that a proactive and informed approach is the key to unlocking the full potential of organofluorine chemistry.

References

  • Recent Advances in Fluorinated Colloidal Nanosystems for Biological Detection and Surface Coating. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • The Dark Side of Fluorine. (2019, June 20). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • Solving problems fluorine 19F with NMR spectroscopy. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Purification of fluorides for optical materials synthesis. (2025, August 8). ResearchGate. Retrieved January 27, 2026, from [Link]

  • What are the most challenges problems faced by the chemistry of Fluorine in drug discovery? (2022, February 11). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. (2022, January 12). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. Retrieved January 27, 2026, from [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. Retrieved January 27, 2026, from [Link]

  • Approaches for the Efficient Removal of Fluoride from Groundwater: A Comprehensive Review. (2024, April 23). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • Organofluorine chemistry. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • 17 questions with answers in FLUORINE CHEMISTRY. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Fluorinations Not Using Fluorine Gas. (2022, May 20). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 22). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • Fluorine NMR. (n.d.). Retrieved January 27, 2026, from [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. (n.d.). Nature. Retrieved January 27, 2026, from [Link]

  • An Overview of Fluorine NMR. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Fluorine: Chemical reactions. (2016, September 8). Pilgaard Elements. Retrieved January 27, 2026, from [Link]

  • Stability of fluorinated surfactants in advanced oxidation processes—A follow up of degradation products using flow injection–mass spectrometry, liquid chromatography–mass spectrometry and liquid chromatography–multiple stage mass spectrometry. (2025, August 5). ResearchGate. Retrieved January 27, 2026, from [Link]

  • HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved January 27, 2026, from [Link]

  • A new method to recycle fluoride from long-lived PFAS chemicals. (2025, March 26). University of Oxford Department of Chemistry. Retrieved January 27, 2026, from [Link]

  • Management of Solid Waste Containing Fluoride—A Review. (n.d.). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • An Improved Methodology for Determination of Fluorine in Biological Samples Using High-Resolution Molecular Absorption Spectrometry via Gallium Fluorine Formation in a Graphite Furnace. (2021, June 14). MDPI. Retrieved January 27, 2026, from [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • Fluorine. (n.d.). Centers for Disease Control and Prevention. Retrieved January 27, 2026, from [Link]

  • National Primary Drinking Water Regulations. (n.d.). United States Environmental Protection Agency. Retrieved January 27, 2026, from [Link]

  • What are some common chemical reactions of fluorine? (2017, November 30). Quora. Retrieved January 27, 2026, from [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022, February 25). Royal Society of Chemistry. Retrieved January 27, 2026, from [Link]

  • Fluorine Safety. (n.d.). Purdue University. Retrieved January 27, 2026, from [Link]

  • Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis. (n.d.). National Institutes of Health (NIH). Retrieved January 27, 2026, from [Link]

  • PFAS And Organic Residuals Management. (2018, July 6). BioCycle. Retrieved January 27, 2026, from [Link]

  • Turning Battery Bugs into PFAS-Fighting Features. (2026, January 22). AZoCleantech. Retrieved January 27, 2026, from [Link]

  • Purification of Fluorine by Distillation. (n.d.). SciSpace. Retrieved January 27, 2026, from [Link]

  • PFAS Destruction Method Recovers Valuable Fluorine. (2025, March 27). Lab Manager. Retrieved January 27, 2026, from [Link]

  • A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. (2022, May 24). ACS Publications. Retrieved January 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of tert-Butyl 4-Fluoro-3-hydroxypiperidine-1-carboxylate Analogs

Authored for Researchers, Scientists, and Drug Development Professionals The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast array of pharmaceuticals and natural al...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold for engaging with biological targets. This guide delves into the nuanced structure-activity relationships of a particularly valuable subclass: analogs of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate.

The strategic incorporation of fluorine into drug candidates can profoundly influence their physicochemical and pharmacological properties, enhancing metabolic stability, binding affinity, and membrane permeability.[3][4] When combined with the 3-hydroxy-piperidine motif, the resulting scaffold offers a rich platform for creating potent and selective therapeutics. Here, we will dissect the causal relationships between specific structural modifications to this core and the resulting biological activity, providing a framework for rational drug design.

The Core Scaffold: A Strategic Blueprint for Drug Design

The parent compound, tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, is more than a mere chemical intermediate; it is a carefully designed building block. Understanding the contribution of each component is fundamental to appreciating the SAR of its analogs.

  • Piperidine Ring: A saturated N-heterocycle that provides a robust, three-dimensional framework. Its chair-like conformations allow for precise orientation of substituents into axial and equatorial positions.[5]

  • tert-Butoxycarbonyl (Boc) Group: Primarily a protecting group for the piperidine nitrogen, it renders the compound stable and suitable for a variety of coupling reactions. In SAR studies, this group is typically replaced with diverse substituents to explore interactions with the target protein.

  • (3R,4S) or (3S,4R)-Stereochemistry: The cis-relationship between the 3-hydroxyl and 4-fluoro groups is a common synthetic entry point. The absolute stereochemistry is critical, as biological macromolecules are chiral, and enantiomeric pairs often exhibit vastly different potencies and off-target effects.

  • 3-Hydroxyl Group: This functional group is a potent hydrogen bond donor and acceptor. Its presence can facilitate a key anchoring interaction with a residue in a protein's binding pocket (e.g., an aspartate, glutamate, or serine).

  • 4-Fluoro Group: The introduction of fluorine at the C4 position has several strategic implications:

    • Modulation of Basicity (pKa): A fluorine atom can significantly lower the pKa of the piperidine nitrogen (once the Boc group is removed). This is crucial for optimizing binding affinity and avoiding off-target effects like hERG channel inhibition, which is often associated with highly basic amines.[5]

    • Metabolic Stability: The strong C-F bond can block potential sites of metabolism (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the compound's half-life.

    • Conformational Control: The gauche effect involving fluorine can influence the conformational preference of the piperidine ring, locking it into a bioactive conformation.

Synthetic Pathways to the Core Scaffold and its Analogs

The synthesis of these analogs typically begins with a more readily available starting material, such as 3-pyridone. A general, multi-step sequence allows for the construction of the core scaffold, which can then be diversified.

G A 3-Pyridone B Hydrogenation (e.g., Rh/C, H2) A->B C 3-Hydroxypiperidine B->C D Boc Protection (Boc)2O C->D E N-Boc-3-hydroxypiperidine D->E F Oxidation (e.g., Swern, Dess-Martin) E->F G N-Boc-3-ketopiperidine F->G H Electrophilic Fluorination (e.g., Selectfluor®) G->H I N-Boc-4-fluoro-3-ketopiperidine H->I J Stereoselective Reduction (e.g., NaBH4, L-Selectride®) I->J K cis/trans-tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate J->K L Analog Synthesis: 1. Boc Deprotection (TFA) 2. N-Alkylation/Arylation K->L M Final Analogs L->M

Caption: General synthetic workflow for producing the core scaffold and subsequent analogs.

Experimental Protocol: Synthesis of N-Boc-3-hydroxypiperidine

This protocol is a foundational step in accessing the fluorinated analogs.[6]

  • Hydrogenation of 3-Pyridone: To a solution of 3-pyridone (1 eq) in an appropriate solvent (e.g., methanol), add a rhodium-on-carbon catalyst (Rh/C, ~5 mol%).

  • Reaction Execution: Pressurize the reaction vessel with hydrogen gas (4-6 MPa) and heat to 80-100°C for 32-60 hours.

  • Work-up: After cooling, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to yield crude 3-hydroxypiperidine.

  • Boc Protection: Dissolve the crude 3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane). Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq).

  • Isolation: Stir the reaction at room temperature for 4-6 hours. Perform an aqueous work-up, extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography (silica gel) to obtain pure tert-butyl 3-hydroxypiperidine-1-carboxylate.

Deconstructing the Structure-Activity Relationship

The power of this scaffold lies in its modularity. By systematically modifying each component, researchers can fine-tune the compound's properties to achieve the desired biological effect. While a single, comprehensive dataset for one biological target is not publicly available, we can synthesize the guiding principles from extensive research on piperidine-containing drugs.

A. Modifications at the N1-Position (Nitrogen)

The Boc group is a placeholder. Replacing it is the most critical step in transforming the building block into a bioactive ligand. The substituent attached to the nitrogen often projects into a solvent-exposed region or a specific sub-pocket of the target protein.

  • Causality: The size, aromaticity, and functionality of the N-substituent directly govern the compound's interaction profile. For instance, in a study of piperidine-based influenza virus inhibitors, an ether linkage from the piperidine C4 to a quinoline ring was found to be critical for potent activity.[7] While the core is different, the principle holds: the N1-substituent (in that case, the rest of the molecule attached via the Boc-protected nitrogen) must be optimized to fit the target.

  • Example SAR:

    • Small alkyl groups (e.g., methyl, ethyl): May only provide weak van der Waals interactions.

    • Benzyl or Phenylalkyl groups: Can introduce potent π-π stacking or hydrophobic interactions.

    • Groups with H-bond donors/acceptors: Can pick up additional high-energy interactions with the target, dramatically increasing potency.

B. Modifications at the C3-Position (Hydroxyl Group)

The 3-hydroxyl group often serves as a primary anchoring point.

  • Causality: Its ability to both donate and accept hydrogen bonds makes it a versatile interaction partner for polar residues in a binding site.

  • Example SAR:

    • Stereochemistry: Inversion of the stereocenter at C3 (from R to S, or vice versa) will reorient the hydroxyl group. If the interaction is stereospecific, this change can lead to a complete loss of activity.

    • Replacement with O-Methyl: This removes the hydrogen bond donating capability, which can be detrimental if the target requires it. However, it can increase lipophilicity and metabolic stability.

    • Replacement with Amino Group: An amino group is also a hydrogen bond donor but introduces a positive charge at physiological pH (if the nitrogen is primary/secondary). This could form a powerful salt bridge with an acidic residue (Asp/Glu) in the target.

    • Removal of the Group: Complete removal of the hydroxyl group serves as a negative control to confirm its importance. A significant drop in activity would validate its role as a key pharmacophoric feature.

C. Modifications at the C4-Position (Fluoro Group)

The fluorine atom is a subtle but powerful modulator.

  • Causality: Its primary roles are often steric and electronic rather than direct binding. The stereochemistry of the fluorine atom (axial vs. equatorial) is paramount.[5]

  • Example SAR:

    • Axial vs. Equatorial Fluorine: An axial fluorine atom can have a more pronounced effect on the piperidine nitrogen's pKa compared to an equatorial one due to through-space interactions.[5] This can be the difference between a compound with a favorable off-target profile and one that is promiscuous.

    • Replacement with Other Halogens (Cl, Br): Replacing fluorine with larger halogens will increase steric bulk and lipophilicity. This could be beneficial if there is a corresponding hydrophobic pocket, but detrimental if the pocket is sterically constrained.

    • Replacement with a Methyl Group: This removes the electron-withdrawing effect, leading to a higher pKa on the piperidine nitrogen. It also adds hydrophobic bulk.

    • Replacement with a Hydroxyl Group: Creating a 3,4-diol introduces significant polarity, which could enhance solubility but may reduce cell permeability.

Summary of SAR Principles

The following table provides a conceptual summary of how modifications can impact activity, based on established medicinal chemistry principles.

Modification Site Analog Structure Change Plausible Rationale for Activity Change Supporting Insight
N1-Position Replace Boc with Aryl-alkyl groupIntroduces hydrophobic and aromatic interactions (π-stacking) with the target protein's sub-pockets.The N-substituent is key for exploring target topology.[8]
C3-Position Invert stereochemistry of -OHDisrupts the specific hydrogen bonding geometry required for potent binding.Biological targets are chiral and highly sensitive to ligand stereochemistry.
C3-Position Replace -OH with -NH₂Introduces a basic center capable of forming a salt bridge with an acidic residue (Asp/Glu).Swapping H-bond donors/acceptors can reveal target's electronic demands.
C4-Position Change F from axial to equatorialAlters the pKa of the piperidine nitrogen, affecting binding and off-target liability (e.g., hERG).Fluorine's position significantly modulates the amine's basicity.[5]
C4-Position Replace -F with -CH₃Increases lipophilicity and removes the electron-withdrawing effect, increasing nitrogen pKa.Can be used to probe for small hydrophobic pockets near the C4 position.

Comparative Performance: The Fluorine Advantage

When compared to non-fluorinated analogs or alternative scaffolds, the tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate framework offers distinct advantages:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s. This often translates to a longer in vivo half-life and improved bioavailability compared to a non-fluorinated piperidine, which may be susceptible to oxidation at that position.

  • Improved Off-Target Selectivity: As discussed, the ability of fluorine to fine-tune the piperidine nitrogen's pKa is a powerful tool for "designing out" interactions with promiscuous targets like the hERG channel, a common hurdle in drug development that leads to cardiotoxicity.[5]

  • Increased Binding Affinity: In some cases, fluorine can act as a "super-hydrogen bond" acceptor or engage in favorable orthogonal multipolar interactions with amide bonds in a protein backbone, leading to higher binding affinity than its hydrogen-containing counterpart.

Protocols for Synthesis and Biological Evaluation

Trustworthy and reproducible protocols are the bedrock of SAR studies.

Workflow for Analog Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification & Analysis A Boc-Deprotection of Core (TFA in DCM) B Free Amine Intermediate A->B 1. Evaporate TFA 2. Neutralize C Reductive Amination or Amide Coupling with R-group B->C Couple new side chain D Crude Analog C->D E Reverse-Phase HPLC D->E Inject crude material F Pure Analog (>95%) E->F Collect fractions G Structure Verification (LC-MS, NMR) F->G Confirm identity and purity H Qualified Compound G->H

Caption: Standard workflow for analog generation from the core scaffold.

Experimental Protocol: Generic Enzyme Inhibition Assay (e.g., Kinase)

This protocol describes a typical fluorescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of the target kinase in assay buffer.

    • Prepare a solution of the fluorescent peptide substrate and ATP in assay buffer.

    • Serially dilute test compounds in 100% DMSO, followed by an intermediate dilution in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound solution to the wells of a 384-well microplate.

    • Add 10 µL of the kinase solution to all wells and incubate for 15 minutes at room temperature to allow compound binding.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 25 µL of a stop solution containing EDTA.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence polarization reader.

    • Calculate the percent inhibition for each compound concentration relative to high (no enzyme) and low (DMSO vehicle) controls.

    • Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate scaffold is a highly valuable starting point for modern drug discovery campaigns. The SAR principles derived from its analogs are clear:

  • The N1-position is the primary handle for achieving potency and selectivity through interactions with target-specific sub-pockets.

  • The C3-hydroxyl group often acts as a critical anchor, and its stereochemistry is non-negotiable for activity.

  • The C4-fluoro substituent is a master modulator of physicochemical properties, offering a powerful method to enhance drug-likeness by fine-tuning basicity and blocking metabolic hotspots.

Future efforts in this area should focus on integrating computational methods, such as molecular docking and free energy perturbation (FEP) calculations, to predict the effects of novel substitutions before their synthesis. This predictive power, combined with the solid foundation of SAR principles outlined here, will accelerate the discovery of next-generation therapeutics built upon this versatile and potent scaffold.

References

  • Lin, X., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. (2016). Google Patents.
  • PubChem. (n.d.). tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Mandizadeh, S., et al. (2011). QSAR Study of Antimicrobial 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one Derivatives Using Different Chemometric Tools. Molecules. Available at: [Link]

  • Adejare, A. (2016). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at: [Link]

  • Barrow, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available at: [Link]

  • Mandizadeh, S., et al. (2011). QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools. Molecules. Available at: [Link]

  • D'Souza, D., et al. (2008). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Gentile, R., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available at: [Link]

  • El-Mernissi, Y., et al. (2020). QSAR Modelling of Peptidomimetic Derivatives towards HKU4-CoV 3CL pro Inhibitors against MERS-CoV. International Journal of Quantitative Structure-Property Relationships. Available at: [Link]

  • Ekins, S., et al. (2002). Three and four dimensional-quantitative structure activity relationship (3D/4D-QSAR) analyses of CYP2D6 inhibitors. Journal of Pharmacological and Experimental Therapeutics. Available at: [Link]

  • Czarnocki, Z., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link]

  • Domagała, A., et al. (2023). Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. International Journal of Molecular Sciences. Available at: [Link]

  • Meanwell, N. (2018). The Role of Fluorine in the Discovery and Optimization of CNS Agents. ResearchGate. Available at: [Link]

  • Lin, X., et al. (2019). Quantitative Structure Activity Relationship Studies and Molecular Dynamics Simulations of 2-(Aryloxyacetyl)cyclohexane-1,3-Diones Derivatives as 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Frontiers in Chemistry. Available at: [Link]

  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Drug Discovery Today. Available at: [Link]

Sources

Comparative

comparing the efficacy of different synthetic routes to tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

For researchers and professionals in drug development, the strategic synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The fluorinated hydroxypiperidine moiety, specifically tert-butyl 4-fluoro-...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the strategic synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The fluorinated hydroxypiperidine moiety, specifically tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, represents a valuable building block due to the unique conformational and electronic properties imparted by the fluorine atom, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comparative analysis of the leading synthetic strategies to access this important intermediate, offering insights into the practical application and relative merits of each approach.

Introduction to Synthetic Strategies

The synthesis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate presents a significant stereochemical challenge, requiring precise control over the relative and absolute configuration of two adjacent stereocenters. The principal synthetic disconnections for this target compound revolve around the timing and method of the C-F bond formation and the introduction of the hydroxyl group. This guide will compare three primary strategies:

  • Enantioselective Fluorination of a Ketone Precursor: This approach introduces the fluorine atom at an early stage through an asymmetric fluorination of an N-Boc-piperidinone derivative, followed by stereoselective reduction of the ketone.

  • Regioselective Ring-Opening of an Epoxide: This strategy forms the C-F bond by nucleophilic attack of a fluoride source on a piperidine-derived epoxide, where the regioselectivity is controlled by the conformational biases of the piperidine ring.

  • Hydrogenation of a Fluorinated Pyridine Precursor: This method involves the reduction of a suitably substituted fluorinated pyridine to the corresponding piperidine, a robust method for creating saturated heterocycles.

Each of these routes offers distinct advantages and disadvantages in terms of stereocontrol, scalability, and the availability of starting materials. The following sections will provide a detailed examination of each pathway, supported by experimental data and protocols.

Route 1: Enantioselective Fluorination and Diastereoselective Reduction

This synthetic pathway, pioneered by Shaw and coworkers, is a powerful method for establishing the stereochemistry of the target molecule in a controlled manner.[1][2] The key steps involve the enantioselective α-fluorination of N-Boc-4-piperidone, followed by a diastereoselective reduction of the resulting α-fluoroketone.

Scientific Rationale

The success of this route hinges on two critical stereoselective transformations. The initial enantioselective fluorination, often catalyzed by a chiral amine or a cinchona alkaloid derivative, establishes the absolute configuration at the C-3 position.[1] The subsequent reduction of the ketone at C-4 is then directed by the newly introduced fluorine atom, leading to the desired cis or trans diastereomer depending on the reducing agent and reaction conditions. The bulky tert-butoxycarbonyl (Boc) protecting group on the nitrogen plays a crucial role in influencing the conformation of the piperidine ring, which in turn affects the facial selectivity of both the fluorination and reduction steps.

Experimental Workflow

start N-Boc-4-piperidone step1 Enantioselective Fluorination start->step1 intermediate1 tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate step1->intermediate1 e.g., Selectfluor™, chiral amine catalyst step2 Diastereoselective Reduction intermediate1->step2 product tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate step2->product e.g., NaBH4

Caption: Synthetic workflow for the enantioselective fluorination and reduction route.

Detailed Protocol: Enantioselective Synthesis of cis-tert-Butyl (3S,4R)-3-Fluoro-4-hydroxypiperidine-1-carboxylate[1][2]
  • Enantioselective Fluorination: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv) in an appropriate solvent (e.g., chloroform), is added a chiral amine catalyst (e.g., (R)-α-methylbenzylamine, 0.2 equiv). The mixture is stirred at room temperature before the addition of an electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide (NFSI), 1.2 equiv). The reaction is monitored by TLC or LC-MS until completion. Upon completion, the reaction is quenched, and the crude product, tert-butyl (S)-3-fluoro-4-oxopiperidine-1-carboxylate, is purified by column chromatography.

  • Diastereoselective Reduction: The purified α-fluoroketone (1.0 equiv) is dissolved in a protic solvent (e.g., methanol) and cooled to 0 °C. A reducing agent (e.g., sodium borohydride, 1.5 equiv) is added portion-wise. The reaction is stirred at 0 °C and monitored for completion. The reaction is then quenched, and the product is extracted. The crude product is purified by crystallization to yield enantiomerically pure cis-tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate.

Route 2: Regioselective Ring-Opening of a Piperidine Epoxide

This elegant strategy, developed by Hu and colleagues, leverages the conformational rigidity of a piperidine ring to control the regioselectivity of a fluoride-mediated epoxide opening.[3][4] This approach offers a powerful alternative for the stereocontrolled synthesis of fluorohydrins.

Scientific Rationale

The key to this route is the synthesis of a chiral piperidine-derived epoxide. The subsequent ring-opening with a fluoride source, such as tetrabutylammonium fluoride (TBAF) in combination with potassium bifluoride (KHF2), proceeds via an S(_N)2 mechanism.[3][4] The regioselectivity of the fluoride attack at either C-3 or C-4 of the epoxide is dictated by the conformational preference of the piperidine ring, which can be influenced by the substituents on the nitrogen and the ring itself. By carefully choosing the protecting group and reaction conditions, one can favor the formation of the desired 4-fluoro-3-hydroxy regioisomer.

Experimental Workflow

start N-Boc-1,2,3,6-tetrahydropyridine step1 Epoxidation start->step1 intermediate1 tert-Butyl 3,4-epoxypiperidine-1-carboxylate step1->intermediate1 e.g., m-CPBA step2 Regioselective Ring-Opening intermediate1->step2 product tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate step2->product TBAF, KHF2

Caption: Synthetic workflow for the regioselective epoxide ring-opening route.

Detailed Protocol: Synthesis of tert-Butyl 4-Fluoro-3-hydroxypiperidine-1-carboxylate via Epoxide Opening[3][4]
  • Epoxidation: To a solution of tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate (1.0 equiv) in a chlorinated solvent (e.g., dichloromethane) is added an epoxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), 1.2 equiv) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then washed, and the organic layer is dried and concentrated to afford the crude epoxide, tert-butyl 3,4-epoxypiperidine-1-carboxylate, which can often be used in the next step without further purification.

  • Regioselective Ring-Opening: The crude epoxide (1.0 equiv) is dissolved in an anhydrous polar aprotic solvent (e.g., acetonitrile). Tetrabutylammonium fluoride (TBAF, 2.0 equiv) and potassium bifluoride (KHF2, 2.0 equiv) are added, and the mixture is heated to reflux. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, quenched, and the product is extracted. Purification by column chromatography yields the desired tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate.

Route 3: Hydrogenation of Fluorinated Pyridine Precursors

The catalytic hydrogenation of functionalized pyridines is a well-established and scalable method for the synthesis of piperidine derivatives.[5][6] This approach is attractive due to the commercial availability of a wide variety of substituted fluoropyridines.

Scientific Rationale

This route involves the reduction of a suitably substituted 4-fluoropyridine derivative. The key challenge lies in achieving high diastereoselectivity during the hydrogenation process, as the reduction of the planar pyridine ring can lead to a mixture of cis and trans isomers. The choice of catalyst (e.g., rhodium, ruthenium, or palladium-based), solvent, and reaction conditions can significantly influence the stereochemical outcome. Often, the hydrogenation proceeds in a cis-selective manner, delivering the hydrogen atoms from the same face of the pyridine ring.[5]

Experimental Workflow

start Substituted 4-Fluoropyridine step1 Hydrogenation start->step1 intermediate1 Fluorinated Piperidine step1->intermediate1 H2, Catalyst step2 Functional Group Manipulation intermediate1->step2 product tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate step2->product e.g., Hydroxylation, Boc-protection

Caption: General synthetic workflow for the hydrogenation of a fluorinated pyridine.

Detailed Protocol: General Procedure for Piperidine Synthesis via Pyridine Hydrogenation
  • Hydrogenation: A substituted 4-fluoropyridine (1.0 equiv) is dissolved in a suitable solvent (e.g., methanol or acetic acid). A hydrogenation catalyst (e.g., 5% Rh/Al(_2)O(_3) or PtO(_2), 1-10 mol%) is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically 50-1000 psi) in a pressure reactor and stirred at a suitable temperature (e.g., 25-80 °C) for several hours to days.

  • Purification and Derivatization: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The resulting fluoropiperidine can be purified by distillation or crystallization of a salt. Subsequent functional group manipulations, such as the introduction of a hydroxyl group at the 3-position and Boc-protection of the nitrogen, would be required to complete the synthesis of the target molecule.

Comparative Analysis

FeatureRoute 1: Enantioselective FluorinationRoute 2: Epoxide Ring-OpeningRoute 3: Pyridine Hydrogenation
Stereocontrol Excellent enantioselectivity and good to excellent diastereoselectivity.Good to excellent regioselectivity and diastereoselectivity.Can be highly diastereoselective (cis products often favored), but can also lead to mixtures.
Number of Steps Generally 2-3 steps from a commercially available piperidinone.Typically 2 steps from a tetrahydropyridine.Can be a single step for the core ring formation, but may require additional steps for functionalization.
Scalability Can be challenging to scale up due to the use of stoichiometric chiral reagents and potentially expensive catalysts.Generally scalable, using common reagents.Highly scalable, often used in industrial settings.
Starting Materials Readily available N-Boc-4-piperidone.Requires synthesis of the corresponding tetrahydropyridine and subsequent epoxidation.Wide variety of fluoropyridines are commercially available.
Key Challenges Achieving high enantiomeric excess in the fluorination step; controlling diastereoselectivity in the reduction.Controlling the regioselectivity of the epoxide opening; synthesis of the epoxide precursor.Achieving high diastereoselectivity; potential for hydrodefluorination as a side reaction.

Conclusion

The choice of synthetic route to tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate will ultimately depend on the specific requirements of the research or development program, including the desired stereoisomer, the scale of the synthesis, and the available resources.

  • The enantioselective fluorination route offers the most direct and versatile approach for accessing specific enantiomers with high purity, making it ideal for early-stage drug discovery where precise stereochemistry is paramount.

  • The epoxide ring-opening strategy provides an efficient and often highly regioselective pathway, particularly when the conformational biases of the system can be effectively exploited.

  • The pyridine hydrogenation route is a robust and scalable method that is well-suited for the large-scale production of the piperidine core, although it may require more extensive optimization to achieve the desired stereochemical outcome and subsequent functionalization.

By understanding the nuances of each of these synthetic pathways, chemists can make informed decisions to efficiently access this valuable fluorinated building block for the advancement of pharmaceutical and agrochemical research.

References

  • Development of N−F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry.
  • Shaw, S. J., et al. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. The Journal of Organic Chemistry, 78(17), 8892-8897. Available from: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11055-11062. Available from: [Link]

  • Hu, X., et al. (2016). Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. Organic & Biomolecular Chemistry, 14(12), 3279-3283. Available from: [Link]

  • PubChem Compound Summary for CID 40152147, (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. PubChem. Available from: [Link]

  • Electrophilic Fluorination with N–F Reagents. Request PDF. Available from: [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(2), 123-130. Available from: [Link]

  • Shaw, S. J., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. Available from: [Link]

  • Hu, X., et al. (2016). Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. RSC Publishing. Available from: [Link]

  • Shaw, S. J., et al. (2013). Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol, a Building Block for Medicinal Chemistry. American Chemical Society. Available from: [Link]

Sources

Validation

A Comparative Guide to Analytical Standards for tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of discovery and development. The quality of the analytical standards used in these processes is paramount,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of discovery and development. The quality of the analytical standards used in these processes is paramount, directly impacting the accuracy, reproducibility, and ultimate success of a project. This guide provides an in-depth technical comparison of analytical standards for a key building block in modern medicinal chemistry: tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate.

This molecule, with its stereogenic centers and fluorine substituent, presents unique analytical challenges. Ensuring its identity, purity, and stereochemical integrity is critical for its application in the synthesis of novel therapeutics. Here, we will dissect the nuances of different grades of analytical standards, provide detailed experimental protocols for their characterization, and offer expert insights into making informed decisions for your analytical needs.

The Significance of High-Quality Analytical Standards

tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a valuable synthetic intermediate due to the prevalence of the fluorinated piperidine motif in many biologically active compounds. The fluorine atom can significantly influence properties such as metabolic stability, lipophilicity, and binding affinity. The quality of this starting material directly translates to the quality of the final active pharmaceutical ingredient (API). The use of a poorly characterized standard can lead to:

  • Inaccurate quantification of the building block, leading to stoichiometric errors in subsequent synthetic steps.

  • The unknown presence of impurities that may carry through the synthesis and compromise the purity of the final compound.

  • Incorrect stereochemical assignment, resulting in the synthesis of the wrong isomer with potentially different biological activity and safety profiles.

Comparative Analysis of Analytical Standards

Analytical standards are not a monolith. They exist in a hierarchy of quality and characterization, each suitable for different applications.

Standard Grade Description Typical Purity Characterization Level Best For
Certified Reference Material (CRM) Produced by a national metrology institute or accredited body according to ISO 17034. Provides the highest level of accuracy and traceability.>99.5% (with uncertainty statement)Comprehensive: Identity (NMR, MS), Purity (HPLC, GC), Assay (qNMR or mass balance), Residual Solvents, Water Content, Inorganic Impurities. Comes with a detailed Certificate of Analysis.Quantitative analysis (qNMR, assay validation), calibration of in-house standards.
Pharmaceutical Secondary Standard A well-characterized standard that is traceable to a primary reference standard (e.g., USP, EP).>99.0%Extensive: Identity (NMR, MS), Purity (HPLC), Assay. Certificate of Analysis provides detailed information.Routine quality control, method validation, system suitability testing.
Research Grade / Analytical Standard A high-purity material suitable for general laboratory use.≥97%Basic: Identity (typically NMR), Purity (often by a single method like HPLC or GC).Qualitative identification, synthetic starting material, early-stage research.

Expert Insight: For pivotal studies and regulatory submissions, the use of a Certified Reference Material or a Pharmaceutical Secondary Standard is non-negotiable. The detailed characterization and traceability provide the necessary confidence in the analytical data. For routine synthesis and exploratory work, a well-characterized research-grade standard may be sufficient, but it is crucial to perform identity confirmation and purity assessment in-house.

Analytical Methodologies & Experimental Data

The comprehensive analysis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate requires a multi-technique approach to confirm its identity, purity (both chemical and stereochemical), and to quantify any residual solvents.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation

HPLC is the workhorse for assessing the purity and, with the right column, the enantiomeric excess of chiral compounds. Given the stereocenters at the 3 and 4 positions of the piperidine ring, a chiral HPLC method is essential.

Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis prep Dissolve standard in mobile phase (e.g., 1 mg/mL) col_select Select Chiral Column (e.g., Chiralpak IC-3) mob_phase Optimize Mobile Phase (Hexane/Ethanol isocratic) col_select->mob_phase injection Inject sample mob_phase->injection detection UV Detection (e.g., 210 nm) injection->detection integrate Integrate peaks detection->integrate purity Calculate Purity (% Area) integrate->purity ee Determine Enantiomeric Excess integrate->ee

Caption: Workflow for chiral HPLC analysis.

Step-by-Step Chiral HPLC Protocol (Example Method):

This method is a starting point and should be validated for your specific needs, adhering to guidelines such as ICH Q2(R1).[1] A similar methodology has been successfully applied to the chiral separation of related Boc-protected hydroxypiperidines.

  • Instrumentation: HPLC system with UV detector.

  • Column: Chiralpak IC-3 (3 µm, 4.6 x 250 mm). This column is often effective for separating stereoisomers of cyclic compounds.

  • Mobile Phase: Isocratic mixture of n-Hexane and Ethanol. A typical starting point is 90:10 (v/v). The ratio may need to be optimized to achieve baseline separation of all stereoisomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm (due to the carbamate chromophore).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the analytical standard at approximately 1 mg/mL in the mobile phase.

Data Interpretation:

  • Purity: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Enantiomeric Excess (e.e.): For a specific enantiomer, the e.e. is calculated as: [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100%.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents

Residual solvents from the synthesis and purification process are critical impurities that must be controlled. Headspace GC-MS is the standard technique for this analysis as outlined in USP <467>.[2][3]

Workflow for Residual Solvent Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Analysis prep Dissolve standard in appropriate solvent (e.g., DMSO) in a headspace vial incubation Incubate vial at elevated temperature injection Inject headspace vapor incubation->injection separation GC Separation (e.g., DB-624 column) injection->separation detection Mass Spectrometry Detection separation->detection identify Identify solvents by library match and retention time detection->identify quantify Quantify using external standards identify->quantify

Caption: Workflow for headspace GC-MS analysis.

Step-by-Step GC-MS Protocol (Example Method):

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Column: DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: Scan m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 min.

    • Loop Temperature: 90 °C.

  • Sample Preparation: Accurately weigh approximately 100 mg of the standard into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO or DMF) that does not co-elute with the expected residual solvents.

Data Interpretation:

  • Solvents are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards.

  • Quantification is performed by creating a calibration curve with known amounts of each potential solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is an indispensable tool for the unambiguous structural confirmation of the analyte. For this fluorinated compound, both ¹H and ¹⁹F NMR are essential.

¹H NMR:

  • Expected Resonances: The ¹H NMR spectrum will show characteristic signals for the tert-butyl group (a sharp singlet at ~1.4 ppm), the piperidine ring protons (a complex multiplet region from ~2.5-4.5 ppm), and the hydroxyl proton (a broad singlet).

  • Key Information: The splitting patterns of the piperidine protons, particularly those on the carbons bearing the fluorine and hydroxyl groups, provide crucial information about their relative stereochemistry (cis/trans).

¹⁹F NMR:

  • Expected Resonances: A single resonance is expected. The coupling of this fluorine to adjacent protons (²JHF and ³JHF) will result in a complex multiplet.

  • Key Information: The chemical shift and coupling constants in the ¹⁹F NMR spectrum are highly sensitive to the local electronic environment and stereochemistry, providing orthogonal confirmation of the structure. A detailed analysis of these couplings can help confirm the axial or equatorial position of the fluorine atom.

NMR as a Self-Validating System:

A high-resolution NMR spectrum, when properly acquired and referenced, serves as a primary method of identification. The presence of all expected signals with the correct integrations, chemical shifts, and coupling patterns provides a high degree of confidence in the structural identity of the standard. Any significant unassigned signals would indicate the presence of impurities.

Trustworthiness: The Certificate of Analysis

A comprehensive Certificate of Analysis (CofA) is the cornerstone of a trustworthy analytical standard. It transforms a vial of white powder into a reliable reference point.

What to Look for in a High-Quality Certificate of Analysis:

  • Supplier Information and Lot Number: Clear identification of the manufacturer and the specific batch of material.

  • Compound Identification: Chemical name, CAS number, molecular formula, and structure.

  • Physicochemical Properties: Appearance, melting point.

  • Identity Confirmation: Evidence of structural confirmation, typically referencing ¹H NMR, ¹⁹F NMR, and Mass Spectrometry data consistent with the structure.

  • Purity Assessment: Chromatographic purity by a validated HPLC or GC method, with the chromatogram shown.

  • Assay: A quantitative measure of the amount of the pure substance, often determined by qNMR or mass balance. For a CRM, this will include a statement of uncertainty.

  • Specific Tests: Results for residual solvents (by GC), water content (by Karl Fischer), and sometimes elemental analysis or residue on ignition.

  • Traceability Statement: For secondary standards and CRMs, a statement linking the characterization to primary standards.

  • Date of Certification and Expiry/Re-test Date.

Conclusion and Recommendations

The selection of an analytical standard for tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a critical decision that should be guided by the intended application.

  • For quantitative applications, method validation, and work intended for regulatory submission , a Certified Reference Material or a Pharmaceutical Secondary Standard is essential. The investment in a highly characterized, traceable standard provides the analytical certainty required for these critical applications.

  • For routine synthetic work and early-stage research , a high-purity Research Grade standard from a reputable supplier is often adequate. However, it is imperative to perform in-house identity confirmation (e.g., by NMR) and a purity check (e.g., by HPLC) to ensure the material is suitable for its intended use.

By understanding the different grades of analytical standards and employing a multi-technique approach to their characterization, researchers can ensure the quality and integrity of their data, ultimately accelerating the drug discovery and development process.

References

  • Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.
  • ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

  • ResearchGate. The conformational preferences of fluorinated piperidine derivatives.... [Link]

  • Shimadzu. Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. [Link]

  • National Center for Biotechnology Information. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]

  • National Center for Biotechnology Information. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • ACS Publications. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis. [Link]

  • National Center for Biotechnology Information. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

  • ResearchGate. A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. [Link]

  • ResearchGate. Application of the all-cis-(multi)fluorinated piperidine building.... [Link]

  • Scientific Research Publishing. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. [Link]

  • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Ottokemi. Piperidine, GR 99%+, COA, Certificate of Analysis, 110-89-4, P 1897. [Link]

  • Innoteg. Application Notes #283029 The Analysis of Residual Solvents By Headspace Sampling and GC According to USP <467>. [Link]

  • PubMed. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

  • Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

  • BuyersGuideChem. Piperidine | 110-89-4. [Link]

  • Thermo Fisher Scientific. Certificate of Analysis. [Link]

  • Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]

  • ResearchGate. (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. [Link]

  • RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • Agilent. Residual Solvents Analysis for the Pharmaceutical Industry Using the Agilent 8697 Headspace Sampler and 8850 GC-FID System. [Link]

  • Spectrochem. Home. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Piperidines

Introduction: The Strategic Value of a Single Atom In the landscape of medicinal chemistry, the piperidine ring is a cornerstone scaffold, present in a vast number of pharmaceuticals due to its favorable physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Single Atom

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone scaffold, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and synthetic accessibility.[1] However, the journey from a promising lead compound to a clinically successful drug is fraught with challenges, primarily related to optimizing absorption, distribution, metabolism, and excretion (ADME) properties. A key strategy in modern drug design is the selective incorporation of fluorine atoms into lead molecules.[2] This guide provides an in-depth comparison of fluorinated and non-fluorinated piperidines, explaining the causal relationships between this subtle chemical modification and its profound impact on bioactivity. We will delve into the physicochemical principles, supported by experimental data, and provide validated protocols for assessing these critical parameters.

Part 1: The Physicochemical Cascade—How Fluorine Reshapes Molecular Properties

The introduction of fluorine, the most electronegative element, into a piperidine ring initiates a cascade of changes in the molecule's fundamental properties. These alterations are not isolated; they are interconnected and collectively influence the compound's ultimate biological activity.

Basicity (pKa) Modulation

The basicity of the piperidine nitrogen is a critical determinant of a drug's solubility, receptor interaction, and off-target effects, such as hERG channel affinity. Fluorine's powerful electron-withdrawing inductive effect (-I effect) significantly reduces the electron density on the nitrogen atom, making it less basic.[2]

Causality: By pulling electron density away from the nitrogen, the fluorine atom destabilizes the conjugate acid (the protonated form), thereby lowering the pKa. This effect is distance-dependent, with fluorine atoms closer to the nitrogen exerting a stronger influence. This reduction in basicity can be a strategic advantage, as it may reduce undesirable interactions with biological targets that have acidic residues, while still permitting the necessary interactions for therapeutic effect.[3]

Lipophilicity (LogP/LogD) and Permeability

Lipophilicity, a measure of a compound's preference for a lipid versus an aqueous environment, is a key driver of membrane permeability and, consequently, oral absorption.[4] The effect of fluorination on lipophilicity is nuanced. While a single fluorine atom is a relatively poor hydrogen bond acceptor, its introduction often increases the overall lipophilicity (LogP) of a molecule.[5]

However, the more clinically relevant measure is LogD, which considers the lipophilicity of a compound at a specific pH (typically physiological pH 7.4). Because fluorination lowers the pKa of the piperidine nitrogen, a larger fraction of the molecules will be in their neutral, more lipophilic state at pH 7.4. This can lead to an increase in LogD, even if the intrinsic lipophilicity (LogP) change is modest. This enhanced lipophilicity can improve passive diffusion across cellular membranes.[6]

Conformational Control

Perhaps one of the most powerful effects of fluorinating a piperidine ring is the ability to control its three-dimensional shape. Through a combination of steric and stereoelectronic effects (such as hyperconjugation and gauche effects), fluorine substitution can lock the flexible piperidine ring into a specific, conformationally rigid state.[7][8] Studies have shown that fluorine often prefers an axial orientation on the piperidine ring, a preference driven by stabilizing hyperconjugative interactions between the C-F bond and anti-periplanar C-H bonds.[9][10]

Why this matters: A drug's conformation is critical for its binding affinity to a target protein. By pre-organizing the molecule into its "bioactive conformation," the entropic penalty of binding is reduced, often leading to a significant increase in potency and selectivity.[2]

G cluster_fluorination Strategic Fluorination of Piperidine Ring cluster_properties Physicochemical & Pharmacokinetic Consequences cluster_bioactivity Impact on Bioactivity Fluorine Fluorine Atom (F) pKa Lower pKa (Reduced Basicity) Fluorine->pKa LogP Higher LogP/LogD (Increased Lipophilicity) Fluorine->LogP Conformation Conformational Rigidity (Axial Preference) Fluorine->Conformation Metabolism Blocked Metabolism (Increased Stability) Fluorine->Metabolism ADME Improved ADME Profile pKa->ADME Alters Solubility & Interactions LogP->ADME Improves Permeability Potency Enhanced Potency & Selectivity Conformation->Potency Pre-organizes for Optimal Binding Metabolism->ADME Increases Half-Life

Caption: The multifaceted impact of fluorination on a piperidine scaffold.

Part 2: Impact on Pharmacokinetics and Pharmacodynamics

The changes in physicochemical properties directly translate into tangible differences in how the drug behaves in a biological system.

Enhanced Metabolic Stability

One of the primary reasons for incorporating fluorine is to block metabolic "hot spots." Cytochrome P450 (CYP) enzymes in the liver are responsible for the oxidative metabolism of many drugs.[11] C-H bonds are susceptible to this oxidation, leading to rapid clearance and a short therapeutic half-life. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to cleavage. By replacing a metabolically vulnerable C-H bond with a C-F bond, chemists can effectively shield the molecule from degradation, thereby increasing its metabolic stability and systemic exposure.[4][7]

Improved Binding Affinity and Potency

The ultimate goal of drug design is to maximize on-target activity. The conformational rigidity imparted by fluorination can lead to a significant boost in binding affinity and potency.[2] Furthermore, the polarized C-F bond can form favorable electrostatic or dipole-dipole interactions with amino acid residues in the target's binding pocket, further enhancing affinity.[12]

Quantitative Data Summary

The following table summarizes the typical effects of fluorination on key physicochemical parameters for piperidine analogs.

PropertyNon-Fluorinated PiperidineFluorinated PiperidineRationale & Consequence
pKa ~11.2~9.5 - 10.5Inductive Effect: Fluorine withdraws electron density, reducing nitrogen basicity.[3] This can decrease off-target ionic interactions.
LogP Variable (e.g., 1.1)Typically +0.3 to +0.5Hydrophobicity: Fluorine increases the molecule's overall lipophilicity, which can enhance membrane permeability.[2]
LogD at pH 7.4 LowerHigherCombined Effect: The lower pKa means more of the compound is in its neutral, more permeable form at physiological pH.[6]
Metabolic Half-life ShorterLongerMetabolic Blocking: The strong C-F bond resists oxidative metabolism by CYP enzymes, increasing stability.[4][11]

Note: Specific values are illustrative and highly dependent on the exact molecular structure and position of the fluorine atom.

Part 3: Essential Experimental Protocols

To empirically validate the effects of fluorination, a series of standardized in-vitro assays are indispensable. These protocols provide a self-validating system to quantify the changes in key bioactive parameters.

Protocol 1: Determination of pKa by Potentiometric Titration

This method provides a precise measurement of a compound's ionization constant.[13]

Objective: To determine the pKa of the piperidine nitrogen.

Methodology:

  • Preparation: Prepare a 1-5 mM solution of the test compound in water or a suitable co-solvent (e.g., methanol/water).[13]

  • Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) on a magnetic stirrer. Immerse a calibrated pH electrode into the solution.

  • Titration: Add small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl for a basic compound) to the solution.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest portion of the titration curve.

Protocol 2: Liver Microsomal Stability Assay

This assay is a cornerstone of early ADME testing, providing a measure of a compound's susceptibility to Phase I metabolism.[14][15]

Objective: To determine the in-vitro half-life (t½) and intrinsic clearance (Clint) of a compound.

Methodology:

  • Reagent Preparation: Thaw pooled liver microsomes (e.g., human, rat) and an NADPH-regenerating system on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, combine the liver microsomes, buffer (e.g., phosphate buffer, pH 7.4), and the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the NADPH-regenerating system to initiate the metabolic reaction. This marks Time 0.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution" (e.g., cold acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plates to pellet the protein. Analyze the supernatant from each well using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance.

G cluster_prep Preparation (On Ice) cluster_reaction Reaction (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw Microsomes & NADPH System C Combine Microsomes, Buffer, & Compound A->C B Prepare Compound Stock Solution B->C D Pre-incubate 5 min C->D E Initiate with NADPH (Time 0) D->E F At Time Points (0, 5, 15, 30 min) E->F G Add Stop Solution (Acetonitrile + IS) F->G H Centrifuge Plate G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate Half-Life & Clearance I->J

Caption: Workflow for the Liver Microsomal Stability Assay.

Protocol 3: Cell-Based Potency Assay

This type of assay measures the biological response of a compound in a cellular context, providing a functional measure of its potency (e.g., EC₅₀ or IC₅₀).[16][17]

Objective: To quantify the dose-dependent biological effect of the fluorinated vs. non-fluorinated analog.

Methodology:

  • Cell Culture: Culture a relevant cell line that expresses the drug target. Seed the cells into 96- or 384-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated) in cell culture medium to create a dose-response curve (typically 8-12 concentrations).

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for a period relevant to the biological readout (e.g., 24, 48, or 72 hours).

  • Signal Detection: Add a detection reagent to measure the biological endpoint. The choice of reagent depends on the assay's mechanism of action (e.g., a reagent to measure cell proliferation, cytotoxicity, or reporter gene expression).[18]

  • Data Analysis: Read the plate using a plate reader (e.g., spectrophotometer, luminometer). Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀/IC₅₀ value.

Conclusion

The strategic fluorination of piperidine scaffolds is a powerful and validated approach in modern medicinal chemistry. It is not merely an act of atomic substitution but a precise tool for fine-tuning a molecule's physicochemical and pharmacokinetic properties. By rationally applying this strategy, researchers can lower basicity, modulate lipophilicity, enforce a bioactive conformation, and block metabolic degradation.[2][7] These modifications frequently lead to compounds with enhanced potency, improved selectivity, and a more favorable ADME profile, ultimately increasing the likelihood of success in drug development. The experimental protocols outlined herein provide the necessary framework for researchers to quantitatively assess these benefits and make data-driven decisions in their optimization campaigns.

References

  • Schiffler, M. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]

  • Nairoukh, Z. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]

  • Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Source not specified.
  • Nairoukh, Z. et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Gkeka, P. et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. [Link]

  • Schiffler, M. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. National Institutes of Health. [Link]

  • Shtrygol, D. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Al-Janabi, H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

  • Anonymous. (n.d.). The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

  • Mercer, A. T. et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]

  • Ghosh, R. et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. [Link]

  • Liu, K. et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Pharmaron. (n.d.). Cell-Based Potency Assays. Pharmaron. [Link]

  • Roda, G. et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

  • Al-Istrabadi, F. & Al-Sabawi, A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Masimirembwa, C. M. et al. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics. [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. University of Münster. [Link]

  • Eurofins. (n.d.). Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. Eurofins. [Link]

  • Intertek. (n.d.). GMP Cell-based Bioassays and Potency Testing. Intertek. [Link]

  • Patsnap. (2024). What is the importance of metabolic stability in drug design? Patsnap Synapse. [Link]

  • Wiley Online Library. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. [Link]

  • Al-Istrabadi, F. & Al-Sabawi, A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • Petric, M. et al. (2023). Potency assays and biomarkers for cell-based advanced therapy medicinal products. Frontiers in Immunology. [Link]

  • ResearchGate. (n.d.). A Probabilistic Approach to Classifying Metabolic Stability. ResearchGate. [Link]

  • Singh, S. et al. (2023). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • The Nairoukh Research Group. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group. [Link]

  • Creative Biolabs. (n.d.). Metabolic Stability Assay. Creative Biolabs. [Link]

  • Epel, M. (2013). A guide for potency assay development of cell-based product candidates. Drug Discovery News. [Link]

  • MDPI. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules. [Link]

Sources

Validation

The Strategic Value of Fluorination in Piperidine Scaffolds: A Comparative Guide to tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

Introduction: The Piperidine Moiety and the Rise of Fluorine in Drug Design To researchers, scientists, and drug development professionals, the piperidine ring is a cornerstone of medicinal chemistry. As one of the most...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Moiety and the Rise of Fluorine in Drug Design

To researchers, scientists, and drug development professionals, the piperidine ring is a cornerstone of medicinal chemistry. As one of the most ubiquitous nitrogen-containing heterocyclic scaffolds in FDA-approved drugs, its rigid, three-dimensional structure provides an ideal framework for orienting functional groups to interact with biological targets. However, the inherent basicity of the piperidine nitrogen often presents challenges, leading to potential off-target effects, such as hERG channel interactions, or unfavorable pharmacokinetic profiles.

For decades, the strategic incorporation of fluorine has been a powerful tactic to modulate molecular properties.[1] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune properties such as basicity (pKa), lipophilicity (LogP), metabolic stability, and conformational preference.[1][2] This guide provides an in-depth technical comparison of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate , a valuable building block, against its non-fluorinated and regioisomeric counterparts. We will explore how the specific placement of a fluorine atom at the 4-position alongside a 3-hydroxy group offers a unique combination of properties that can be exploited in modern drug discovery programs.

Comparative Analysis: The Impact of Regioselective Fluorination

The true novelty and utility of a chemical building block are best understood through comparison. Here, we assess tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate against two logical alternatives: its parent compound, tert-butyl 3-hydroxypiperidine-1-carboxylate, and its regioisomer, tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate. The analysis focuses on the key physicochemical and structural parameters that dictate a fragment's potential in a drug candidate.

Physicochemical Property Modulation

The introduction of a single fluorine atom can have a profound, non-linear impact on a molecule's properties. The table below summarizes the calculated physicochemical properties for our target compound and its key comparators. The data is sourced from PubChem and provides a quantitative basis for our analysis.

CompoundStructureMolecular Weight ( g/mol )XLogP3H-Bond Donor CountH-Bond Acceptor Count
Target: tert-butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate CC(C)(C)OC(=O)N1CC1219.251.014
Comparator 1: tert-butyl (S)-3-hydroxypiperidine-1-carboxylate CC(C)(C)OC(=O)N1CCCC1201.261.013
Comparator 2: tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate CC(C)(C)OC(=O)N1CCC1219.251.014

Data sourced from PubChem CID 40152148, 1514399, and 21645537 respectively.

Expert Analysis of Physicochemical Data:

  • Basicity (pKa) Attenuation: The most significant, albeit not directly tabulated above, is the effect of fluorine on the basicity of the piperidine nitrogen. The strongly electron-withdrawing nature of the fluorine atom reduces the electron density on the nitrogen, thereby lowering its pKa. For a 3-fluoropiperidine, this can decrease the pKa by approximately 1.8 units compared to the parent piperidine.[3] This is a critical feature for drug design, as reducing high basicity can mitigate interactions with the hERG potassium channel, a primary source of cardiotoxicity. The effect is distance-dependent; thus, the 4-fluoro substitution in our target molecule is expected to have a less pronounced, yet still significant, pKa-lowering effect compared to the 3-fluoro regioisomer.

  • Lipophilicity (LogP): While often assumed to increase lipophilicity, the effect of a single fluorine atom can be subtle. The calculated XLogP3 values for all three compounds are identical. This suggests that the introduction of the fluorine atom in this context does not significantly alter the overall lipophilicity, allowing researchers to modulate basicity without incurring a penalty in solubility or LogP.

  • Hydrogen Bonding: The C-F bond is a poor hydrogen bond acceptor. However, the introduction of fluorine increases the total count of hydrogen bond acceptors from 3 to 4, as calculated by PubChem. This is likely due to the software's algorithm counting the fluorine atom itself. In a biological context, the key hydrogen bonding feature remains the 3-hydroxy group, which can act as both a donor and an acceptor. The fluorine's primary role here is electronic and conformational, not direct hydrogen bonding.[4]

Conformational Control and Stereoelectronic Effects

Beyond simple physicochemical parameters, fluorine substitution exerts powerful control over the conformational equilibrium of the piperidine ring. This has profound implications for pre-organizing a scaffold to fit a specific protein binding pocket.

  • The Axial Fluorine Preference: Extensive NMR and computational studies have revealed that in protonated fluoropiperidines, there is often a strong preference for the fluorine atom to occupy an axial position.[1][2][5][6] This preference is driven by favorable stereoelectronic interactions, specifically hyperconjugation and stabilizing charge-dipole interactions between the axial C-F bond and the anti-parallel axial C-H or N-H bonds on the ring.[1][7]

  • Implications for trans-4-Fluoro-3-hydroxypiperidine: In our target molecule, the trans relationship between the 4-fluoro and 3-hydroxy groups is critical. In a chair conformation, this forces one substituent to be axial and the other equatorial. Given the known preference, the fluorine atom is likely to favor the axial position, forcing the larger hydroxyl group into the equatorial position. This creates a conformationally biased system, reducing the entropic penalty upon binding to a target. This contrasts with the non-fluorinated analog, which will experience a more dynamic equilibrium.

The logical workflow for evaluating such a building block is outlined in the diagram below.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Comparative Evaluation cluster_2 Phase 3: Novelty Assessment Start Identify Target Scaffold (e.g., hydroxypiperidine) S1 Select Fluorination Strategy (Regio- & Stereoisomers) Start->S1 Strategic Goal: Modulate pKa, Conformation S2 Synthesize Target Molecule (trans-4-F-3-OH-piperidine) S1->S2 S3 Synthesize Comparators (Non-F & 3-F-4-OH regioisomer) S1->S3 E1 Physicochemical Profiling (pKa, LogP, Solubility) S2->E1 E2 Structural Analysis (NMR, X-ray Crystallography) S2->E2 S3->E1 E3 In Vitro Biological Assay (e.g., Target Binding, Cell Activity) E1->E3 A1 Analyze Structure-Activity Relationship (SAR) E2->A1 E3->A1 End Advance to Lead Optimization A1->End Novel & Improved Profile Identified

Caption: Workflow for assessing the novelty and utility of a fluorinated building block.

Experimental Protocols

A robust and reproducible synthetic route is paramount for the utility of any chemical building block. Below is a representative, multi-step protocol for the synthesis of the Boc-protected piperidine core, inspired by established methods for the synthesis of related fluorinated heterocycles.[8][9][10][11][12]

Protocol: Synthesis of tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate

This protocol outlines a conceptual pathway starting from a commercially available piperidone derivative.

Step 1: Synthesis of N-Boc-3-hydroxypiperidine

  • Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a biphasic system with water, add a base like triethylamine or sodium bicarbonate (1.5 eq).

  • Protection: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield tert-butyl 3-hydroxypiperidine-1-carboxylate.

Step 2: Oxidation to N-Boc-3-oxopiperidine

  • Reaction Setup: Dissolve the N-Boc-3-hydroxypiperidine (1.0 eq) from Step 1 in DCM.

  • Oxidation: Add an oxidizing agent such as Dess-Martin periodinane (1.2 eq) or perform a Swern oxidation. Stir at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction appropriately (e.g., with sodium thiosulfate solution for Dess-Martin). Extract the product with DCM.

  • Purification: Wash the combined organic layers with saturated NaHCO₃ and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography to yield tert-butyl 3-oxopiperidine-1-carboxylate.

Step 3: Fluorination and Reduction

This step is the most critical for establishing the desired stereochemistry. A stereoselective reduction of an intermediate enolate is one possible route.

  • Enolate Formation: Dissolve the N-Boc-3-oxopiperidine (1.0 eq) in dry THF and cool to -78 °C under an inert atmosphere (e.g., Argon). Add a strong base such as lithium diisopropylamide (LDA, 1.1 eq) dropwise to form the corresponding enolate.

  • Electrophilic Fluorination: Add an electrophilic fluorinating agent like N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) to the enolate solution at -78 °C. Allow the reaction to proceed for several hours.

  • Stereoselective Reduction: Without isolating the intermediate fluoroketone, add a stereoselective reducing agent such as L-Selectride at -78 °C. This is intended to direct the hydride attack to produce the desired trans alcohol.

  • Workup and Purification: Quench the reaction carefully with a saturated ammonium chloride solution. Extract the product into an organic solvent like ethyl acetate. Wash, dry, and concentrate the organic layers. The final product, tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, must be purified by careful column chromatography, and the stereochemistry confirmed by advanced NMR techniques (e.g., NOESY) and/or X-ray crystallography.

G cluster_0 Synthetic Pathway A 3-Hydroxypiperidine B tert-Butyl 3-hydroxypiperidine-1-carboxylate A->B Boc₂O, Base C tert-Butyl 3-oxopiperidine-1-carboxylate B->C Oxidation (e.g., DMP) D Intermediate α-Fluoro Ketone C->D 1. LDA 2. NFSI E Target Product: tert-Butyl (trans)- 4-fluoro-3-hydroxypiperidine-1-carboxylate D->E Stereoselective Reduction

Caption: Synthetic scheme for tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate.

Novelty Assessment and Future Perspectives

The novelty of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate does not lie in its existence, as it is a known and available chemical. Instead, its novelty emerges from the strategic application of its unique stereoelectronic properties in rational drug design.

  • Conformational Rigidity: The key advantage of this building block is its inherent conformational bias. By introducing a fluorine atom trans to the hydroxyl group, chemists can lock the piperidine ring into a preferred chair conformation. This pre-organization can significantly enhance binding affinity to a target protein by reducing the entropic cost of binding.

  • Fine-Tuning Basicity: The 4-fluoro substituent provides a method to attenuate the basicity of the piperidine nitrogen in a more subtle manner than a 2- or 3-fluoro substituent. This allows for a more nuanced optimization of ADME properties and a potential reduction in hERG liability without drastically altering the molecule's overall electronic profile.

  • Vector for Further Synthesis: The hydroxyl group serves as a crucial synthetic handle for introducing further diversity. It can be used for etherification, esterification, or inversion of stereochemistry, allowing for the exploration of the chemical space around the piperidine core.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141–6146. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Angewandte Chemie International Edition, 59(52), 23486-23519. Available at: [Link]

  • Simone, M. I., et al. (2018). Biological Activities of 3,4,5-trihydroxypiperidines and Their N- And O-derivatives. Chemical Biology & Drug Design, 92(1), 1363-1374. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 40152148, tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Available at: [Link]

  • Delaforge, E., et al. (2018). Fluorinated hydroxypiperidines as selective β-glucosidase inhibitors. Organic & Biomolecular Chemistry, 16(34), 6221-6225. Available at: [Link]

  • Grygorenko, O. O., et al. (2020). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry, 2020(33), 5313-5324. Available at: [Link]

  • ResearchGate. (2020). The conformational preferences of 3‐fluoropiperidine (1) and... [Image]. Available at: [Link]

  • Simone, M. I., et al. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ResearchGate. Available at: [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]

  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 273, 116518. Available at: [Link]

  • Google Patents. (2016). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. CN105439939A.
  • Tlili, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(30), 9575–9583. Available at: [Link]

  • Zaruba, K., et al. (2021). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 26(16), 4992. Available at: [Link]

  • Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Available at: [Link]

  • Ismalaj, E., et al. (2021). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. Available at: [Link]

  • De Vicente, J., et al. (2011). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Organic & Biomolecular Chemistry, 9(18), 6315-6325. Available at: [Link]

  • Kostakis, G. E., & Marakos, P. (2010). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. MDPI. Available at: [Link]

  • Wang, Y., et al. (2014). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). The conformational preferences of fluorinated piperidine derivatives... [Image]. Available at: [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. Available at: [Link]

  • Hammarström, L. G. J., et al. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... Organic Syntheses. Available at: [Link]

  • Gatley, S. J., et al. (2007). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC. Available at: [Link]

  • Thibaudeau, S., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 962-966. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to tert-Butyl 4-Fluoro-3-hydroxypiperidine-1-carboxylate: A Privileged Scaffold in Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The deliberate placement of this...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The deliberate placement of this highly electronegative atom can profoundly influence a molecule's conformational preferences, metabolic stability, and target engagement. Among the myriad of fluorinated building blocks, the piperidine ring, a ubiquitous motif in pharmaceuticals, has received significant attention. This guide provides an in-depth comparative analysis of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, a chiral building block that has emerged as a highly valuable asset in the synthesis of complex drug candidates.

This document will delve into the synthetic nuances, stereochemical considerations, and strategic applications of this scaffold, offering a comparative perspective against other relevant fluorinated piperidines. The information presented herein is substantiated by peer-reviewed studies and is intended to equip researchers with the practical knowledge required to effectively utilize this versatile building block in their drug discovery programs.

The Strategic Advantage of Fluorinated Piperidines in Medicinal Chemistry

The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs.[1] Its three-dimensional structure allows for the precise spatial orientation of substituents, making it an ideal scaffold for interacting with biological targets. The introduction of fluorine to the piperidine ring offers a suite of advantages for the medicinal chemist:[2]

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the basicity of the piperidine nitrogen. This is a critical parameter for optimizing a drug's pharmacokinetic profile, as it can influence properties such as solubility, cell permeability, and off-target interactions, including the hERG potassium ion channel, which is associated with cardiac toxicity.[3][4]

  • Conformational Control: Fluorine substitution can enforce specific ring conformations, reducing the entropic penalty upon binding to a target protein and thus potentially increasing binding affinity.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing fluorine at a metabolically labile position can significantly enhance a drug's half-life.

  • Enhanced Target Interactions: The polarized C-F bond can participate in favorable dipole-dipole, hydrogen bonding, and multipolar interactions with protein residues, leading to improved potency and selectivity.

tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, with its defined stereochemistry and orthogonal protecting group, provides an excellent starting point for accessing these benefits in a controlled and predictable manner.

Synthesis and Stereocontrol: The Enantioselective Approach to cis-3-Fluoropiperidin-4-ol

A key precursor to the title compound is cis-3-fluoropiperidin-4-ol. A notable advancement in the synthesis of this building block was reported by Shaw et al. in The Journal of Organic Chemistry, detailing an enantioselective route to both enantiomers.[6][7] This method represents a significant improvement over previous racemic approaches that required challenging chiral separations.

The synthetic strategy hinges on an enantioselective fluorination of a protected piperidinone precursor, leveraging the power of organocatalysis.

A 1-Boc-piperidin-4-one B Silyl Enol Ether Intermediate A->B LHMDS, TMSCl C α-Fluoropiperidinone B->C Selectfluor™, Chiral Amine Catalyst B->C Selectfluor™, (DHQD)2PHAL (MacMillan Catalyst) D (3S,4R)-1-Boc-3-fluoropiperidin-4-ol C->D Reduction (e.g., NaBH4) E (3R,4S)-1-Boc-3-fluoropiperidin-4-ol C->E Reduction (e.g., NaBH4)

Figure 1: Enantioselective Synthesis of cis-3-Fluoropiperidin-4-ol Precursors.
Key Experimental Considerations and Insights
  • Catalyst Selection: The original methodology employed a modified cinchona alkaloid catalyst developed by MacMillan's group.[6] However, the study by Shaw et al. demonstrated that commercially available primary amines, such as α-methylbenzylamine, can also provide good levels of enantioselectivity, offering a more cost-effective alternative.[6]

  • Stereochemical Outcome: The choice of the chiral amine catalyst dictates the stereochemistry of the resulting α-fluoropiperidinone. Subsequent reduction of the ketone, typically with a hydride source like sodium borohydride, proceeds with high diastereoselectivity to afford the cis-diol.

  • Crystallization-Induced Resolution: A significant advantage of this method is that the resulting piperidinols are often crystalline, allowing for the enhancement of enantiomeric purity to >99% ee through simple recrystallization.[6]

Experimental Protocol: Enantioselective Synthesis of (cis)-1-Boc-3-fluoropiperidin-4-ol[6]
  • Enamine Formation: To a solution of 1-Boc-4-oxopiperidine (1.0 equiv) in a suitable solvent (e.g., CH3CN) is added the chiral amine catalyst (e.g., (S)-α-methylbenzylamine, 0.2 equiv). The mixture is stirred at room temperature to facilitate the formation of the corresponding enamine.

  • Electrophilic Fluorination: The reaction mixture is cooled, and an electrophilic fluorine source, such as Selectfluor™ (1.1 equiv), is added portion-wise. The reaction is monitored by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up and Isolation of the α-Fluoroketone: The reaction is quenched, and the crude α-fluoroketone is extracted and purified.

  • Diastereoselective Reduction: The purified α-fluoroketone is dissolved in a protic solvent (e.g., methanol) and cooled to 0 °C. A reducing agent, such as sodium borohydride (1.5 equiv), is added portion-wise.

  • Final Work-up and Purification: After completion of the reduction, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically enriched cis-1-Boc-3-fluoropiperidin-4-ol.

Comparative Analysis: tert-Butyl 4-Fluoro-3-hydroxypiperidine-1-carboxylate vs. Alternatives

The utility of a building block is best understood in the context of available alternatives. Below is a comparison of the title compound with other fluorinated piperidine scaffolds.

Featuretert-Butyl 4-Fluoro-3-hydroxypiperidine-1-carboxylatetert-Butyl 4-Fluoro-4-arylpiperidine-1-carboxylatetert-Butyl 2-Fluoropiperidine-1-carboxylate
Synthesis Multi-step enantioselective synthesis from commercially available starting materials.Typically prepared via fluorination of a tertiary alcohol precursor or by the addition of an organometallic reagent to a fluorinated piperidinone.Can be synthesized from the corresponding hydroxypiperidine via deoxofluorination or from α-fluoropicolinic acid.
Stereocontrol Well-established methods for excellent stereocontrol.Can be challenging to control the stereocenter at the C4 position.Stereocontrol at the C2 position can be difficult to achieve.
Functionalization The hydroxyl group provides a handle for further functionalization via etherification, esterification, or Mitsunobu reactions.The aryl group can be further modified, but the quaternary center can introduce steric hindrance.The fluorine atom is adjacent to the nitrogen, which can influence its reactivity and the conformational properties of the ring.
Protecting Group The Boc group is stable under a wide range of conditions and can be readily removed with acid.[2]The Boc group offers similar advantages.The Boc group is a common choice.
Reported Yields Good to excellent yields are reported for the key synthetic steps.[6]Yields can be variable depending on the specific synthetic route and substrates used.Synthetic routes can be lengthy with moderate overall yields.

Applications in Drug Discovery: A Scaffold for Potent and Selective Inhibitors

The true measure of a building block's value is its successful application in the synthesis of biologically active molecules. tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate has been incorporated into a number of drug candidates, particularly in the area of kinase inhibitors.

One prominent example is its use in the development of Janus kinase (JAK) inhibitors.[8] The JAK-STAT signaling pathway is a critical regulator of the immune system, and its dysregulation is implicated in a variety of autoimmune diseases and cancers. The precise stereochemical and electronic properties of the 3-fluoro-4-hydroxypiperidine moiety can be leveraged to achieve potent and selective inhibition of specific JAK isoforms.

A tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate B Deprotection (e.g., TFA) A->B Acidic Conditions C 3-Fluoro-4-hydroxypiperidine B->C D Coupling with Heterocyclic Core C->D SNAr or Buchwald-Hartwig Coupling E JAK Inhibitor Candidate D->E

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

As a novel building block in modern medicinal chemistry, tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate and its isomers are increasingly utilized in discovery laboratories. While its synthetic utility is significa...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel building block in modern medicinal chemistry, tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate and its isomers are increasingly utilized in discovery laboratories. While its synthetic utility is significant, responsible management of the resulting waste streams is paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance.

The core principle of chemical waste management is to treat all waste as hazardous until proven otherwise. The toxicological properties of many research chemicals, including tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate, have not been fully investigated.[1] Therefore, a cautious and systematic approach to disposal is mandatory.

Hazard Identification and Risk Assessment

Before handling the waste, it is crucial to understand the inherent hazards of tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its close isomers are classified with the following hazards:

  • Acute Toxicity, Oral (H302): Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation (H315): Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Eye Irritation (H319): Causes serious eye irritation.[2][3][4]

  • Specific target organ toxicity — single exposure (H335): May cause respiratory irritation.[2][3][4]

These classifications necessitate careful handling at all stages, from use in the laboratory to final disposal. The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion.[4]

Table 1: GHS Hazard Summary

Hazard CodeHazard StatementGHS Pictogram
H302Harmful if swallowed

H315Causes skin irritation

H319Causes serious eye irritation

H335May cause respiratory irritation

Source: Aggregated GHS information from multiple suppliers.[2][3]

Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE must be worn when handling waste containing tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A laboratory coat is mandatory. Ensure exposed skin is covered.[4]

  • Respiratory Protection: For handling bulk quantities or if dust generation is unavoidable, use a NIOSH-approved particulate respirator.[1]

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

Waste Segregation and Containerization: The First Step to Safe Disposal

Proper segregation is the foundation of a safe and compliant waste management program. This prevents dangerous chemical reactions and facilitates correct disposal by your institution's environmental health and safety (EHS) office or a licensed contractor.

Step-by-Step Segregation Protocol:

  • Designate a Waste Stream: Dedicate a specific waste container for tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate and materials contaminated with it. Do not mix it with other waste streams unless explicitly permitted by your EHS office.

  • Solid Waste:

    • Grossly Contaminated Materials: Unused or expired pure compounds, reaction residues, and heavily contaminated materials (e.g., silica gel from purification) should be collected in a dedicated, robust, sealable container.

    • Lightly Contaminated Materials: Items such as contaminated gloves, weigh boats, and paper towels should be double-bagged and placed in a designated solid chemical waste container.

  • Liquid Waste:

    • Solutions containing tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate should be collected in a separate, compatible liquid waste container.

    • AVOID mixing with incompatible waste streams (e.g., strong acids, bases, or oxidizing agents) to prevent exothermic or gas-generating reactions.

  • Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.

Container Requirements:

  • Compatibility: The container must be made of a material compatible with the chemical waste (e.g., high-density polyethylene - HDPE).[5]

  • Condition: Containers must be in good condition, free from leaks, cracks, or corrosion.[5]

  • Closure: Use a container with a tight-fitting, screw-top lid. The container must remain closed at all times except when adding waste.[5][6]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name ("tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate"), and the primary hazard(s) (e.g., "Irritant," "Harmful").

Disposal Procedure: From Laboratory to Final Disposition

The recommended disposal method for tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is high-temperature incineration by a licensed professional waste disposal service.[1] This method ensures the complete destruction of the organic compound, minimizing environmental impact.

NEVER dispose of this chemical down the drain or in the regular trash.[6] This compound's ecological and toxicological effects are not fully known, and release into the sewer system or landfills is strictly prohibited.[1]

Operational Workflow:

  • Accumulation: Collect waste in your laboratory's designated Satellite Accumulation Area (SAA) in the properly segregated and labeled containers described above.

  • Request Pickup: Once a container is full, or before it exceeds institutional time limits for storage, submit a chemical waste collection request to your institution's EHS department.[6]

  • Documentation: Your EHS office will handle the necessary regulatory paperwork, such as manifests, which track the waste from its point of generation to its final disposal ("cradle-to-grave").[7]

  • Professional Disposal: The waste will be transported by a certified hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF) for incineration.[1][7]

The entire process is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste.[8]

Disposal_Workflow cluster_lab In the Laboratory cluster_ehs Institutional EHS Responsibility cluster_disposal Final Disposition Start Waste Generation (e.g., reaction residue, contaminated PPE) Segregate Segregate Waste (Solid vs. Liquid) Start->Segregate Container_Solid Place in Labeled Solid Waste Container Segregate->Container_Solid Solid Container_Liquid Place in Labeled Liquid Waste Container Segregate->Container_Liquid Liquid SAA Store in Satellite Accumulation Area (SAA) Container_Solid->SAA Container_Liquid->SAA Request Container Full? Request EHS Pickup SAA->Request Collect EHS Collects Waste from Laboratory Request->Collect Yes Manifest Prepare Manifest & Documentation Collect->Manifest Transport Transfer to Licensed Waste Transporter Manifest->Transport Incinerate Incineration at a Permitted TSDF Transport->Incinerate End Disposal Complete Incinerate->End

Caption: Decision workflow for proper disposal of chemical waste.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If the spill is small and you are trained to do so, control the source of the spill. Prevent it from spreading or entering drains.

  • PPE: Don appropriate PPE before attempting cleanup.

  • Cleanup:

    • For solid spills: Carefully sweep or scoop up the material to avoid creating dust. Place it into a labeled hazardous waste container.[1][4]

    • For liquid spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office, regardless of the size of the spill.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

  • MSDS of tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate.
  • PubChem Compound Summary for tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. Available at: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • ASTM D4447 - Standard Guide for Disposal of Laboratory Chemicals and Samples. ASTM International. Available at: [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Available at: [Link]

  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. Available at: [Link]

  • Hazardous waste in the United States. Wikipedia. Available at: [Link]

  • PubChem Compound Summary for (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. National Center for Biotechnology Information. Available at: [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available at: [Link]

  • tert-Butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate. Lead Sciences. Available at: [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate

[1][2] Executive Summary & Chemical Profile[2] Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a specialized chiral building block used frequently in the synthesis of bioactive pharmaceutical ingredients (APIs)....

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Profile[2]

Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate is a specialized chiral building block used frequently in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] As a fluorinated, Boc-protected piperidine derivative, it presents specific handling challenges related to its physical state (static-prone powder) and its potential biological activity.[1][2]

While commercial Safety Data Sheets (SDS) often classify this compound under generic "Warning" categories, the presence of the fluorine atom and the piperidine core necessitates a higher degree of caution due to potential enhanced lipophilicity and bioavailability compared to non-fluorinated analogs.

Chemical Identity Snapshot
PropertyDetail
Physical State White to off-white solid (Powder/Crystal)
Primary Hazard Irritant (Skin, Eye, Respiratory); Potential Acute Toxicity (Oral)
Solubility Soluble in organic solvents (DCM, MeOH, DMSO); Insoluble in water
Key Risk Inhalation of fine particulates; Ocular irritation from dust

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the mechanism of exposure. For this specific compound, the risks are stratified by operation:

  • Inhalation (High Risk): As a solid intermediate, the primary vector for exposure is airborne dust generated during weighing or transfer.

  • Dermal Absorption (Moderate Risk): Fluorination often increases the lipid solubility of organic molecules, potentially facilitating skin absorption.

  • Ocular Contact (High Risk): Fine particulates can cause mechanical and chemical irritation to the cornea (H319).

GHS Classification (Consensus for Fluorinated Boc-Piperidines):

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[3][4][5][6]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting. This selection is based on the ALARA Principle (As Low As Reasonably Achievable).

A. Hand Protection (Gloves)[2][4][6][8][9][10][11]
  • Standard Protocol: Nitrile Rubber (minimum 0.11 mm / 4 mil thickness). [1][2]

  • Scientific Rationale: Nitrile provides excellent resistance to the solid powder. However, this compound is often dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF) for reactions.[1][2]

    • If dissolved in DCM: You must use Silver Shield™ (Laminate) gloves or double-glove with nitrile, changing the outer pair immediately upon splash contact.[1][2] DCM permeates standard nitrile in <2 minutes.[2]

  • Technique: Inspect gloves for pinholes before use. Wash hands immediately after doffing.[2]

B. Eye & Face Protection[2][4][5][6][9][10][11]
  • Standard Protocol: Chemical Safety Goggles (Indirect Vented). [1][2]

  • Scientific Rationale: Standard safety glasses with side shields are insufficient for fine powders. Static electricity can cause the powder to "jump" or disperse unpredictably. Goggles provide a seal that prevents airborne dust from bypassing the lens.

C. Respiratory Protection[2][5][7][12]
  • Primary Control: Chemical Fume Hood (Engineering Control). All open handling must occur here.

  • Secondary PPE: If weighing must occur outside a hood (strongly discouraged) or in the event of a spill cleanup outside the hood, use a NIOSH-approved N95 or P100 particulate respirator .[1][2]

  • Rationale: The H335 hazard (Respiratory Irritation) dictates that inhalation prevention is critical.

D. Body Protection[10][11]
  • Standard Protocol: Lab Coat (100% Cotton or Flame-Resistant blend) + Long pants + Closed-toe shoes.[1][2]

  • Rationale: Synthetic fabrics (polyester) can accumulate static charge, which exacerbates the dispersion of the powder. Cotton dissipates static more effectively.[2]

Operational Workflow & Visualization

The following diagram outlines the decision logic for PPE selection based on the specific laboratory activity.

PPE_Decision_Logic cluster_emergency Emergency / Spill Start Activity: Handling Tert-butyl 4-fluoro-3-hydroxypiperidine-1-carboxylate State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Weighing Weighing/Transfer Solid->Weighing Reaction Reaction/Workup Solution->Reaction Control_Solid Engineering Control: Fume Hood or Balance Enclosure Weighing->Control_Solid Control_Sol Engineering Control: Fume Hood Reaction->Control_Sol PPE_Solid PPE REQUIRED: 1. Nitrile Gloves (4 mil) 2. Safety Goggles (Sealed) 3. Cotton Lab Coat Control_Solid->PPE_Solid PPE_Sol PPE REQUIRED: 1. Double Nitrile or Laminate Gloves (Solvent Dependent) 2. Safety Glasses w/ Side Shields 3. Lab Coat Control_Sol->PPE_Sol Spill Spill Outside Hood Resp Add N95/P100 Respirator Spill->Resp

Caption: Logic flow for selecting PPE based on physical state (Solid vs. Solution) and engineering controls.

Detailed Handling Protocols

Protocol A: Safe Weighing (Static Mitigation)

Boc-protected solids are notorious for high static charge.[1][2]

  • Preparation: Place the analytical balance inside a fume hood or a powder containment enclosure.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat before touching the powder. This prevents the "jumping powder" phenomenon that leads to inhalation risk.

  • Transfer: Use a disposable funnel to transfer the solid into the reaction vessel to minimize dust generation.

Protocol B: Spill Cleanup
  • Isolate: Evacuate the immediate area if the spill is significant (>5g) and outside a hood.

  • PPE Upgrade: Don a P100 respirator and double nitrile gloves.

  • Containment: Do not dry sweep.[2] Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

  • Disposal: Scoop the damp material into a wide-mouth jar labeled "Hazardous Waste: Solid Organic - Fluorinated."

Protocol C: Waste Disposal

This compound must never be disposed of down the drain.

  • Classification: Halogenated Organic Waste.

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) and strong bases, as Boc-groups can deprotect under acidic conditions, releasing the free amine which may have different toxicity.[1][2]

Emergency Response Data

ScenarioImmediate Action
Eye Contact Rinse cautiously with water for 15 minutes . Lift eyelids to ensure particulate removal. Seek medical attention (ophthalmologist) due to potential abrasive damage.[2]
Skin Contact Brush off loose powder gently before wetting. Wash with soap and water for 15 minutes.[6][7][8]
Inhalation Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[6]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 40152148, tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate.[1][2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] Retrieved from [Link][1][2][9][10]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][1][2]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.